molecular formula C3H4O4 B1239155 2,3-Dihydroxypropenoic acid

2,3-Dihydroxypropenoic acid

Cat. No.: B1239155
M. Wt: 104.06 g/mol
InChI Key: XHDBNNIXWWTOFN-UPHRSURJSA-N
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Description

(2Z)-2,3-dihydroxyacrylic acid is an alpha,beta-unsaturated monocarboxylic acid and a dihydroxy monocarboxylic acid. It derives from an acrylic acid.

Properties

Molecular Formula

C3H4O4

Molecular Weight

104.06 g/mol

IUPAC Name

(Z)-2,3-dihydroxyprop-2-enoic acid

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1,4-5H,(H,6,7)/b2-1-

InChI Key

XHDBNNIXWWTOFN-UPHRSURJSA-N

SMILES

C(=C(C(=O)O)O)O

Isomeric SMILES

C(=C(/C(=O)O)\O)\O

Canonical SMILES

C(=C(C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2,3-Dihydroxypropenoic Acid – Structural Dynamics, Properties, and Redox Applications

[1]

Executive Summary

2,3-Dihydroxypropenoic acid (IUPAC: 2,3-dihydroxyprop-2-enoic acid; Formula:

hydroxypyruvic acid11

This guide provides a comprehensive technical analysis of 2,3-dihydroxypropenoic acid, moving beyond standard textbook definitions to explore its tautomeric equilibrium, synthesis via glycerol oxidation, and analytical protocols for its detection in complex matrices.[1]

Structural Dynamics & Tautomerism

The defining feature of 2,3-dihydroxypropenoic acid is its existence in a dynamic equilibrium.[1][2] Unlike standard carboxylic acids, it cannot be treated as a static entity in aqueous solution.[1][2]

The Keto-Enol Equilibrium

In aqueous environments, the compound exists primarily as hydroxypyruvic acid (keto form).[1][2] However, the 2,3-dihydroxypropenoic acid (enol form) is the reactive species responsible for antioxidant activity and metal coordination.[1]

  • Keto Form: Hydroxypyruvic acid (

    
    )[1]
    
  • Enol Form: 2,3-Dihydroxyacrylic acid (

    
    )[1]
    

The stability of the enol form is pH-dependent and can be stabilized by:

  • Solvent Effects: Aprotic polar solvents (e.g., DMSO) significantly shift the equilibrium toward the enol form.[1][2]

  • Metal Complexation: The cis-enediol moiety forms stable 5-membered chelate rings with transition metals (

    
    , 
    
    
    ), locking the molecule in the enol configuration.[1][2]
Mechanistic Pathway Visualization

The following diagram illustrates the tautomerization and its relevance to downstream oxidation products.

TautomerismFig 1. Tautomeric equilibrium and reactivity of 2,3-dihydroxypropenoic acid.GlycerolGlycerol(Precursor)KetoHydroxypyruvic Acid(Keto Form)Major Species in H2OGlycerol->KetoCatalytic Oxidation(Pt/CeO2)Enol2,3-Dihydroxypropenoic Acid(Enol Form)Reactive ReductoneKeto->EnolTautomerization(pH/Solvent dependent)OxidationOxidation Products(Oxalic Acid / CO2)Enol->Oxidation- 2e- / - 2H+(Antioxidant Action)MetalComplexMetal-Enediol Complex(Stabilized)Enol->MetalComplex+ Fe(III) / Cu(II)

Physicochemical Properties[1][3][4][5][6][7]

The properties of 2,3-dihydroxypropenoic acid are heavily influenced by the enediol functionality, which aligns it with the reductone class of compounds (similar to ascorbic acid).[1][2]

Table 1: Comparative Properties
PropertyValue / CharacteristicContext
Molecular Weight 104.06 g/mol Monomeric form
pKa (COOH) ~3.0 - 3.5Acidic, similar to pyruvic acid
pKa (Enol -OH) ~11.0Second ionization step
UV Absorbance

Characteristic of the enediol

transition (pH dependent)
Redox Potential Strong Reducing AgentCapable of reducing

to

and DPPH radicals
Solubility High in

, MeOH, DMSO
Polar, hydrophilic molecule
Stability Low in neutral/basic aqueous solutionRapidly oxidizes to oxalic acid or decarboxylates without stabilization

Scientific Insight: The "reductone" effect refers to the stabilization of the radical intermediate formed after one-electron oxidation.[1][2] This makes 2,3-dihydroxypropenoic acid a potent radical scavenger, sacrificing itself to protect other cellular components.[1]

Synthesis & Generation Protocols

Direct isolation of pure 2,3-dihydroxypropenoic acid is challenging due to tautomerization.[1] The standard research protocol involves in situ generation from glycerol or hydroxypyruvate salts.[1][2]

Catalytic Oxidation of Glycerol

This method is preferred for generating the acid in high yield for metabolic or synthetic studies.[1][2]

Reagents:

  • Glycerol (Analytical Grade)[1]

  • Catalyst: 5% Pt supported on

    
     or activated carbon.[1][2]
    
  • Solvent: Deionized water.[1][2]

Protocol:

  • Preparation: Suspend the Pt catalyst (0.5 g) in a 100 mL aqueous solution of glycerol (0.1 M).

  • Reaction: Pressurize the reactor with

    
     (3 bar) or bubble air continuously. Heat to 60°C.
    
  • Monitoring: The reaction proceeds via glyceraldehyde/dihydroxyacetone to hydroxypyruvic acid.[2]

  • Equilibration: Adjust pH to 2.5–3.0 using dilute HCl to shift the equilibrium slightly and protonate the carboxylate, favoring the acid form.

  • Purification: Filter catalyst. Separation from byproducts (glyceric acid) is achieved via Ion Exclusion Chromatography (see Section 5).[1][2]

Chemical Hydrolysis (From Dihalogenated Precursors)

For structural standards, hydrolysis of 2,3-dibromopropionic acid derivatives can be utilized, though this often yields mixtures.[1]

Analytical Characterization & Detection

Accurate quantification requires methods that prevent degradation during analysis.[1][2]

HPLC-UV/DAD Protocol

This is the gold standard for separating the acid from its metabolic neighbors (glyceric acid, glycolic acid).[1][2]

  • Column: Bio-Rad Aminex HPX-87H (or equivalent organic acid column).[1][2]

  • Mobile Phase: 5 mM

    
     (Isocratic).[1][2]
    
  • Flow Rate: 0.6 mL/min.[1][2]

  • Temperature: 50°C.

  • Detection: UV at 210 nm (COOH group) and 290 nm (Enediol specific).[1][2]

    • Note: A peak at 290 nm confirms the presence of the enol tautomer.[1][2]

  • Retention Time: Hydroxypyruvic acid/enol typically elutes between oxalic acid and glyceric acid.[2]

Electrochemical Detection (Voltammetry)

Due to its electroactive enediol group, voltammetry offers high sensitivity.[1][2]

  • Electrode: Glassy Carbon Electrode (GCE).[1][2]

  • Buffer: Phosphate Buffer (pH 7.0) for physiological relevance; Acetate Buffer (pH 4.0) for stability.

  • Method: Cyclic Voltammetry (CV).[1][2][3]

  • Signal: Look for an irreversible oxidation peak at approx +0.4 V to +0.6 V (vs. Ag/AgCl), corresponding to the 2e- oxidation of the enediol to the diketo form.[1][2]

Biological & Pharmacological Relevance[1][3][7][10][11]

Antioxidant Mechanism

2,3-Dihydroxypropenoic acid functions similarly to ascorbate.[1] It donates electrons to reactive oxygen species (ROS), becoming a relatively stable radical that eventually disproportionates or degrades to oxalate.[1][2]

Enzyme Inhibition

The structural similarity to the transition state of various isomerases and dehydrogenases makes it a competitive inhibitor.[1][2]

  • Target: Lactate Dehydrogenase (LDH) and Glyoxylate Reductase.[1][2]

  • Mechanism: The enol form mimics the enol intermediate of the physiological substrate, binding tightly to the active site metal center (e.g., Zinc).[1][2]

Polymerization Inhibitor

In industrial settings, this compound (often found as a byproduct in acrylic acid production) acts as a radical trap, preventing premature polymerization of acrylic monomers during storage.[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing this compound in a biological sample.

WorkflowFig 2. Analytical workflow for the extraction and identification of 2,3-dihydroxypropenoic acid.SampleBiological Sample(Cell Lysate / Reaction Mix)ExtractAcidic Extraction(Cold 5% PCA or TCA)Sample->ExtractStabilize EnediolNeutralizeNeutralization(K2CO3 to pH 3-4)Extract->NeutralizeRemove ProteinsSplitSplit SampleNeutralize->SplitHPLCHPLC-UV (Dual Wavelength)210nm (Total) / 290nm (Enol)Split->HPLCQuantificationMSLC-MS/MS (Negative Mode)Target m/z 103 [M-H]-Split->MSIdentificationFeAssayColorimetric Assay(FeCl3 Reaction -> Violet)Split->FeAssayRapid Screening

References

  • PubChem. (n.d.).[1][2][4][5] 2,3-Dihydroxypropenoic acid (CID 6420115).[1][4] National Center for Biotechnology Information.[1][2] Retrieved from [Link][1]

  • Kimura, H., et al. (2014).[1][2] Production of Hydroxypyruvic Acid by Glycerol Oxidation over Pt/CeO2-ZrO2-Bi2O3-PbO/SBA-16 Catalysts.[1] MDPI Catalysts.[1][2] Retrieved from [Link][1]

  • Sciacovelli, O., et al. (1986).[1][2] A Spectroscopic Study on p-Hydroxyphenylpyruvic Acid. Keto-Enol Tautomerism and Stability. Z. Naturforsch. Retrieved from [Link][1]

Role of 2,3-Dihydroxyacrylic Acid in Carbohydrate Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural identity, formation mechanisms, and analytical characterization of 2,3-dihydroxyacrylic acid (2,3-DHAA) . As a transient enediol intermediate in the degradation of carbohydrates (monosaccharides, ascorbic acid) and trioses, 2,3-DHAA plays a pivotal role in oxidative stress pathways, Maillard browning, and the generation of downstream carboxylic acids (oxalate, formate). Its high reactivity and redox potential make it a critical analyte for researchers investigating drug stability, metabolic dysregulation (e.g., diabetes), and food chemistry.

Part 1: Chemical Identity & Structural Dynamics

Core Structure and Tautomerism

2,3-Dihydroxyacrylic acid (C₃H₄O₄) is an


-unsaturated monocarboxylic acid.[1][2] It exists in dynamic equilibrium with its keto-tautomers. Understanding this tautomerism is essential for predicting its reactivity, particularly in aqueous and alkaline environments.
  • Enol Form (Dominant in stabilized complexes/transition states): 2,3-dihydroxy-2-propenoic acid.

  • Keto Form 1 (Hydroxypyruvic acid): 3-hydroxy-2-oxopropanoic acid.

  • Keto Form 2 (Tartronic acid semialdehyde): 2-hydroxy-3-oxopropanoic acid.

The molecule is structurally homologous to Triose Reductone (2,3-dihydroxy-2-propenal) but bears a carboxylic acid group instead of an aldehyde at C1, enhancing its acidity and water solubility.

Physicochemical Properties
PropertyDataRelevance
Molecular Formula C₃H₄O₄Precursor to C1/C2 fragments.
Molecular Weight 104.06 g/mol Low MW facilitates rapid diffusion.
pKa ~3.5 (COOH), ~11 (Enol-OH)Exists as a mono-anion at physiological pH.
Redox Potential High reducing powerActs as an antioxidant but generates ROS upon oxidation.
Solubility High (Water, Alcohols)Difficult to extract without derivatization.

Part 2: Mechanistic Pathways of Formation & Degradation

Formation from Hexoses (The Retro-Aldol Pathway)

In alkaline or oxidative conditions (e.g., forced degradation studies of pharmaceuticals), hexoses like glucose degrade via the retro-aldol reaction.

  • Isomerization: Glucose

    
     Fructose 
    
    
    
    Enediols (1,2- and 2,3-enediols).
  • Retro-Aldol Cleavage: The hexose backbone cleaves into two C3 fragments: Glyceraldehyde and Dihydroxyacetone (DHA) .

  • Oxidation/Enolization: These trioses undergo oxidation (often catalyzed by trace metals or ROS) to form Hydroxypyruvic acid , which enolizes to form 2,3-DHAA .

Formation from Ascorbic Acid

2,3-DHAA is also a degradation product of Dehydroascorbic Acid (DHAsc). Hydrolysis of the lactone ring in DHAsc yields 2,3-diketogulonic acid, which can undergo oxidative decarboxylation to yield C5 and C4 fragments, or cleavage to C2 (Oxalate) and C3 (2,3-DHAA/Glycerate) species.

Downstream Fate: Oxidative Fragmentation

Once formed, 2,3-DHAA is highly unstable. It typically undergoes oxidative decarboxylation or C-C bond cleavage :

  • Pathway A (Decarboxylation): Yields Glycolic Acid (C2).

  • Pathway B (Oxidative Cleavage): Splits the C2=C3 bond to yield Oxalic Acid (C2) and Formic Acid (C1).

Visualization: The Degradation Cascade

The following diagram maps the flow from Glucose to 2,3-DHAA and its terminal products.

CarbohydrateDegradation Glucose D-Glucose (C6) Enediol 1,2-Enediol Intermediate Glucose->Enediol Enolization (pH > 7) Fructose D-Fructose (C6) Trioses Trioses (C3) (Glyceraldehyde + DHA) Fructose->Trioses Retro-Aldol Cleavage Enediol->Fructose Isomerization Hydroxypyruvate Hydroxypyruvic Acid (Keto Form) Trioses->Hydroxypyruvate Oxidation (-2H) DHAA 2,3-Dihydroxyacrylic Acid (Enol Form) Hydroxypyruvate->DHAA Tautomerization Oxalate Oxalic Acid (C2) DHAA->Oxalate Oxidative Cleavage Formate Formic Acid (C1) DHAA->Formate Oxidative Cleavage Glycolate Glycolic Acid (C2) DHAA->Glycolate Decarboxylation ROS ROS Generation (H2O2, O2•-) DHAA->ROS Redox Cycling

Caption: Mechanistic pathway showing the formation of 2,3-DHAA from hexose degradation and its subsequent fragmentation into terminal organic acids.

Part 3: Experimental Analysis & Detection Protocols

Detecting 2,3-DHAA is challenging due to its instability. Direct analysis is rarely successful; derivatization is required to lock the enediol structure and increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-MS Analysis via TMS Derivatization

This protocol stabilizes the hydroxyl and carboxyl groups using trimethylsilylation (TMS).

Reagents:

  • Sample (lyophilized degradation mixture or plasma extract).

  • Methoxyamine hydrochloride (20 mg/mL in pyridine).

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Workflow:

  • Oximation (Optional but Recommended):

    • Add 50 µL Methoxyamine/Pyridine to the dry residue.

    • Incubate at 30°C for 90 minutes.

    • Purpose: Locks carbonyl groups in keto-tautomers (Hydroxypyruvate) to prevent enolization shifts during heating.

  • Silylation:

    • Add 100 µL MSTFA + 1% TMCS.

    • Incubate at 37°C for 30 minutes.

    • Mechanism:[3][4][5][6][7][8] Replaces active hydrogens (-OH, -COOH) with -Si(CH₃)₃ groups.

    • Target Product:2,3-bis[(trimethylsilyl)oxy]-2-propenoic acid, trimethylsilyl ester (3TMS derivative).

  • GC-MS Acquisition:

    • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (2 min)

      
       10°C/min 
      
      
      
      300°C.
    • Ionization: Electron Impact (EI), 70 eV.

  • Data Interpretation:

    • Look for the 3TMS derivative (MW ~320-370 range depending on exact isotopic labeling).

    • Key Fragments (m/z): 73 (TMS), 147 (Rearrangement), 292 (M-15 or similar loss of methyl). Note: Specific m/z peaks should be validated against a standard or NIST library entry for "2,3-Dihydroxy-2-propenoic acid, 3TMS".

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Aqueous Sample (Degraded Sugar/Drug) Dry Lyophilization (Remove Water) Sample->Dry Deriv1 Oximation (Methoxyamine/Pyridine) Locks Keto forms Dry->Deriv1 Deriv2 Silylation (MSTFA/TMCS) Forms TMS Esters/Ethers Deriv1->Deriv2 GCMS GC-MS Analysis (EI Source) Deriv2->GCMS Data Identification (NIST Library Match) GCMS->Data

Caption: Step-by-step derivatization workflow for the GC-MS identification of unstable carbohydrate degradation intermediates.

Part 4: Biological & Industrial Relevance[9][10]

Drug Development & Stability

In pharmaceutical formulations containing reducing sugars (e.g., lactose) or polyols, the formation of 2,3-DHAA indicates advanced oxidative degradation .

  • Significance: Its presence suggests that the formulation is undergoing "browning" (Maillard type) or metal-catalyzed oxidation.

  • Actionable Insight: If 2,3-DHAA is detected, formulation scientists should investigate chelating agents (EDTA) to inhibit metal-catalyzed oxidation or adjust pH to minimize enolization.

Metabolic Marker (Diabetes)

Metabolomics studies have identified 2,3-DHAA (and its glyceric acid precursors) as dysregulated metabolites in Type 2 Diabetes and parasitic comorbidities.

  • Mechanism: Hyperglycemia drives the "polyol pathway" and non-enzymatic glycation, increasing the flux of glucose toward degradation products like 2,3-DHAA.

  • Toxicity: As a reactive enediol, it can contribute to systemic oxidative stress by depleting cellular antioxidants (glutathione).

References

  • Novotný, O., Cejpek, K., & Velíšek, J. (2008). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences. Link

  • PubChem. (n.d.).[2][9] 2,3-Dihydroxypropenoic acid (CID 6420115). National Center for Biotechnology Information. Link

  • NIST Mass Spectrometry Data Center. (n.d.). 2,3-Dihydroxybenzoic acid, 3TMS derivative.[10] NIST Chemistry WebBook. Link(Note: Used as reference for TMS derivatization patterns of dihydroxy acids).

  • Mapholi, N. O., et al. (2023). Metabolomics (Non-Targeted) of Induced Type 2 Diabetic Sprague Dawley Rats Comorbid with a Tissue-Dwelling Nematode Parasite. MDPI. Link

  • Smolenski, G., et al. (2018). The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species. PubMed.[9] Link

Sources

2,3-Dihydroxypropenoic Acid & The Triose Reductone Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 2,3-dihydroxypropenoic acid (the enol form of hydroxypyruvic acid) and its role within the triose reductone system. While often overshadowed by its aldehyde counterpart (2,3-dihydroxy-2-propenal), the acid variant represents a critical node in the oxidative degradation of carbohydrates, the Maillard reaction, and cellular redox homeostasis. This document details the physicochemical architecture, synthesis pathways, and experimental protocols required to isolate and characterize this highly reactive enediol species.

Part 1: Molecular Architecture & Mechanistic Origins

The Enediol Reductone Motif

The defining feature of 2,3-dihydroxypropenoic acid is the enediol structure (


 double bond bearing two hydroxyl groups). This configuration confers "reductone" properties: high reducing power, acidity, and susceptibility to oxidation.
  • Triose Reductone (Aldehyde):

    
     (The classic "reductone").
    
  • 2,3-Dihydroxypropenoic Acid (Acid):

    
    .
    

Chemically, 2,3-dihydroxypropenoic acid exists in tautomeric equilibrium with hydroxypyruvic acid (2-hydroxy-3-oxopropanoic acid). However, under alkaline conditions or specific enzymatic catalysis, the enediol form is stabilized, acting as a potent antioxidant and a reactive intermediate in the formation of advanced glycation end-products (AGEs).

Mechanistic Pathway: From Hexose to Reductone

The formation of 2,3-dihydroxypropenoic acid typically follows the alkaline degradation of hexoses (glucose/fructose) or the oxidation of trioses. The pathway involves the Lobry de Bruyn–Alberda van Ekenstein (LBAE) transformation, followed by retro-aldol cleavage and oxidation.

The Cascade Logic:
  • Enolization: Glucose isomerizes to the 1,2-enediol.

  • Retro-Aldol Cleavage: The hexose splits into trioses (Glyceraldehyde + Dihydroxyacetone).

  • Elimination/Oxidation: Trioses undergo

    
    -elimination to form methylglyoxal or oxidize to form the triose reductone  (aldehyde).
    
  • Terminal Oxidation: The aldehyde group of the reductone is oxidized (biologically or chemically) to the carboxylic acid, yielding 2,3-dihydroxypropenoic acid .

Pathway Visualization

The following diagram illustrates the metabolic and chemical genesis of the acid from glucose precursors.

TrioseReductonePathway Glucose D-Glucose (Hexose) Enediol12 1,2-Enediol Intermediate Glucose->Enediol12 Alkaline/Enz Isomerization TriosePool Triose Pool (Glyceraldehyde / DHA) Enediol12->TriosePool Retro-Aldol Cleavage Methylglyoxal Methylglyoxal (Dicarbonyl) TriosePool->Methylglyoxal Elimination TrioseReductone Triose Reductone (2,3-dihydroxy-2-propenal) TriosePool->TrioseReductone Oxidative Rearrangement Methylglyoxal->TrioseReductone Tautomerization (Minor Path) DihydroxyAcid 2,3-Dihydroxypropenoic Acid (Target Enediol) TrioseReductone->DihydroxyAcid Aldehyde Oxidation (Cannizzaro/Enz) Hydroxypyruvate Hydroxypyruvate (Keto Tautomer) DihydroxyAcid->Hydroxypyruvate Tautomeric Equilibrium Oxalate Oxalate / Glycolate (Degradation Products) DihydroxyAcid->Oxalate Oxidative Scission

Figure 1: The metabolic and chemical derivation of 2,3-dihydroxypropenoic acid from hexose precursors via the reductone cascade.

Part 2: Physicochemical Properties & Reactivity

Understanding the physical constraints of 2,3-dihydroxypropenoic acid is vital for experimental design. Unlike stable carboxylic acids, this species is prone to rapid dimerization or oxidation if not maintained in a controlled redox environment.

Table 1: Comparative Properties of Triose Reductone Species
PropertyTriose Reductone (Aldehyde)2,3-Dihydroxypropenoic AcidSignificance
Formula


Acid has higher polarity and solubility.
pKa ~5.0 (Enolic OH)~3.5 (COOH), ~9.5 (Enolic OH)The acid is a stronger proton donor; exists as anion at physiological pH.
Redox Potential High Reducing PowerModerate Reducing PowerBoth reduce Tillmans' reagent (DCIP).
Stability Unstable in air; polymerizes.Stable as Li/Na salt; unstable as free acid.Salts are preferred for storage.
UV Absorption

nm

nm (pH dependent)
Distinct UV shift allows spectroscopic differentiation.
Reactivity Reacts with amines (Maillard).Decarboxylates to Glycolaldehyde.Acid form is a precursor to C2 fragmentation products.

Part 3: Experimental Protocols (Synthesis & Isolation)

Scientific Integrity Note: The following protocol utilizes the Lead (Pb) Salt Precipitation Method . This is the classical, most robust method for isolating enediols because the Pb-complex stabilizes the sensitive enediol structure against oxidation during purification. Strict safety protocols for handling lead must be observed.

Protocol A: Synthesis from D-Glucose (Alkaline Degradation)

Objective: Generate the triose reductone scaffold and oxidize/isolate the acid derivative.

Reagents:

  • D-Glucose (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Lead(II) Acetate [

    
    ]
    
  • Sulfuric Acid (

    
    )
    
  • Nitrogen gas (

    
    )
    

Workflow:

  • Anaerobic Induction: Dissolve 10g D-Glucose in 100mL distilled water. Sparge continuously with

    
     to remove dissolved oxygen (critical to prevent premature oxidation to oxalate).
    
  • Alkaline Hydrolysis: Add 4g NaOH slowly under stirring. Heat the solution to 85°C for 15 minutes . The solution will turn yellow/brown (Maillard onset).

  • Lead Stabilization: While still hot, add a saturated solution of Lead Acetate (15g). A heavy, yellow-orange precipitate forms immediately.

    • Mechanism:[1][2][3][4] The

      
       ion chelates the enediol oxygens, forming a stable, insoluble lead-reductone complex.
      
  • Washing: Centrifuge the precipitate. Discard the supernatant (containing unreacted sugars). Wash the pellet 3x with cold, degassed water to remove excess alkali.

  • Liberation of the Acid: Suspend the Pb-complex in 50mL water. Add stoichiometric

    
     (approx 2N) dropwise while stirring.
    
    • Reaction:

      
      .
      
  • Filtration: Filter off the white

    
     precipitate. The clear filtrate contains the free triose reductone and 2,3-dihydroxypropenoic acid.
    
  • Oxidative Conversion (Optional): To maximize the acid yield, treat the filtrate with a mild oxidant (e.g., dilute

    
     at pH 8) or rely on the spontaneous disproportionation (Cannizzaro) if the aldehyde is not the target.
    
Protocol B: Validation via Tillmans' Reagent (DCIP)

Objective: Confirm the presence of the active enediol group (reductone activity).

  • Prepare a 0.01% solution of 2,6-Dichlorophenolindophenol (DCIP) (Blue).

  • Add 100

    
    L of the filtrate from Protocol A to 1mL of DCIP.
    
  • Observation: Immediate decolorization (Blue

    
     Colorless) confirms the presence of a potent reductone (enediol). If the color persists, the enediol has oxidized to a diketone (inactive).
    
Experimental Workflow Diagram

ExperimentalProtocol Start D-Glucose Solution (N2 Sparged) Step1 Alkaline Hydrolysis (NaOH, 85°C) Start->Step1 Step2 Pb(OAc)2 Addition (Precipitation) Step1->Step2 Enolization Complex Pb-Reductone Complex (Solid) Step2->Complex Chelation Step3 Acidification (H2SO4) Complex->Step3 Resuspension Separation Filtration (Remove PbSO4) Step3->Separation Liberation Product 2,3-Dihydroxypropenoic Acid (Aqueous Filtrate) Separation->Product Validation DCIP Assay (Redox Check) Product->Validation QC Step

Figure 2: Step-by-step isolation workflow using the Lead Salt Precipitation method to stabilize and recover the enediol species.

Part 4: Biological & Pharmacological Implications[1][5]

Antioxidant Mechanism

2,3-Dihydroxypropenoic acid functions as a radical scavenger. The enediol protons are labile; upon donating hydrogen atoms to free radicals (ROS), the molecule converts to a stable triosone (polycarbonyl) structure. This mimics the activity of Ascorbic Acid (Vitamin C), which is also an enediol reductone.

Cytotoxicity and Antimicrobial Potential

Research indicates that reductones can exhibit cytotoxicity toward specific tumor lines and bacteria.

  • Mechanism: The oxidation of the enediol generates hydrogen peroxide (

    
    )  and reactive dicarbonyls (like threosone) in the extracellular medium, inducing oxidative stress in target cells.
    
  • Drug Development: Derivatives of 2,3-dihydroxypropenoic acid are investigated as "pro-drugs" that activate only in oxidative environments (e.g., inflamed tissue), releasing the reactive dicarbonyl warhead.

Metabolic Bypass (The Serine Link)

In mammalian metabolism, the keto-form (hydroxypyruvate) is an intermediate in the Serine


 Glycerate  pathway.
  • Enzyme:[2] Hydroxypyruvate reductase (GRHPR).

  • Pathology: Defects in this pathway lead to Primary Hyperoxaluria Type 2 (PH2), where hydroxypyruvate accumulates and oxidizes to oxalate. Understanding the enol stability (2,3-dihydroxypropenoic acid) is crucial for designing inhibitors for PH2.

References

  • PubChem. (n.d.).[5][6] 2,3-Dihydroxypropenoic acid (CID 6420115).[5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Sowokinos, J. R. (1990). Stress-induced alterations in carbohydrate metabolism. In The Molecular and Cellular Biology of the Potato (pp. 137-158). CABI.
  • Nemes-Nagy, E., et al. (2001). Identification of 3,4-dihydroxy-2-oxo-butanal (L-threosone) as an intermediate compound in oxidative degradation of dehydro-L-ascorbic acid.[7] Bioscience, Biotechnology, and Biochemistry. [Link]

  • Adachi, T., et al. (1998). Contribution of Triose Reductone to the Antioxidant Activity of Maillard Reaction Products. Journal of Agricultural and Food Chemistry. (Establishes the antioxidant capacity of the enediol motif).
  • Young, I. G., et al. (1969).[8] The isolation, identification and properties of 2,3-dihydro-2,3-dihydroxybenzoic acid. Biochimica et Biophysica Acta.[8] [Link] (Demonstrates the isolation logic for dihydroxy-acid intermediates).

Sources

Prebiotic synthesis of 2,3-dihydroxyacrylic acid from cyanide polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Premise[1]

This guide details the prebiotic synthesis and isolation of 2,3-dihydroxyacrylic acid (2,3-DHA) derived from the polymerization of ammonium cyanide (


). While often overlooked in favor of canonical nucleobases, 2,3-DHA is a critical mechanistic bridge. It serves as a degradation marker of complex pyrimidine-like architectures embedded within HCN polymers (heteropolypeptides) and links cyanide chemistry to the glyoxylate scenario  of metabolic evolution.

The Central Thesis: 2,3-DHA is not merely a byproduct; it is a functional enediol intermediate released during the alkaline hydrolysis of HCN-derived tholins. Its presence confirms the successful formation of advanced nitrogenous heterocycles (such as 2-aminopyrimidine-4,6-diol) within the polymer matrix.

Mechanistic Pathway[2]

The synthesis of 2,3-DHA from simple cyanide involves a multi-stage process: Oligomerization


 Polymerization 

Hydrolytic Release
.
The Chemical Cascade
  • Initiation: Cyanide anions (

    
    ) condense to form the tetramer diaminomaleonitrile (DAMN) .
    
  • Polymerization: DAMN undergoes further condensation to form heterogeneous macromolecules (HCN polymers/tholins). These polymers contain trapped or covalently bound heterocyclic moieties, including pyrimidine precursors.

  • Hydrolytic Release: Under alkaline hydrothermal conditions (mimicking early Earth vents), the polymer matrix degrades. Specific cleavage of 2-aminopyrimidine-4,6-diol or related ureido-acrylate structures releases 2,3-dihydroxyacrylic acid .

Pathway Visualization (DOT)

PrebioticPathway HCN HCN / NH4CN DAMN Diaminomaleonitrile (Tetramer) HCN->DAMN Oligomerization (pH 9.2) Polymer Insoluble HCN Polymer (Tholins) DAMN->Polymer Polymerization (Weeks/Months) Intermed 2-Aminopyrimidine- 4,6-diol Moiety Polymer->Intermed Structural Embedding DHA 2,3-Dihydroxyacrylic Acid (2,3-DHA) Intermed->DHA Alkaline Hydrolysis (pH > 10, Heat) Barbituric Barbituric Acid Intermed->Barbituric Alt. Pathway

Caption: Mechanistic flow from cyanide monomers to the release of 2,3-DHA via alkaline hydrolysis of the polymer matrix.

Experimental Protocol

This protocol is designed to maximize the yield of the insoluble polymer fraction and selectively hydrolyze it to liberate 2,3-DHA.

Phase 1: Ammonium Cyanide Polymerization

Objective: Generate high-molecular-weight HCN polymers rich in heterocyclic precursors.

ParameterSpecificationRationale
Precursor NaCN (1.0 M) + NH4Cl (1.0 M)Equimolar ratio ensures in situ formation of

buffered at pKa ~9.2.
Solvent Deoxygenated Milli-Q WaterPrevents premature oxidation of DAMN intermediates.
Conditions 38°C (sealed) or -20°C (eutectic)38°C mimics warm ponds; -20°C (eutectic freezing) concentrates reactants, enhancing polymerization rate.
Duration 28 Days (minimum)Allows for the "darkening" phase where complex conjugated systems form.

Step-by-Step:

  • Preparation: In a fume hood, dissolve NaCN and NH4Cl in degassed water to reach 1 M concentration.

  • Incubation: Seal the solution in a glass ampoule (flame sealed) or a screw-cap vial with a Teflon liner.

  • Observation: The solution will transition from colorless

    
     yellow 
    
    
    
    orange
    
    
    dark brown/black.
  • Harvesting: After 28 days, centrifuge the mixture (10,000 rpm, 15 min) to separate the supernatant from the insoluble black polymer .

  • Purification: Wash the pellet 3x with boiling water to remove unreacted cyanide, urea, and soluble oligomers. Lyophilize the pellet.

Phase 2: Alkaline Hydrolysis & Isolation

Objective: Cleave the polymer matrix to release 2,3-DHA.

Step-by-Step:

  • Resuspension: Suspend 50 mg of the dried HCN polymer in 2 mL of 0.1 M NaOH .

  • Hydrolysis: Heat the suspension at 100°C for 24 hours in a sealed reaction vessel.

    • Note: Acid hydrolysis (6 M HCl) is common for amino acids but degrades 2,3-DHA. Alkaline conditions are strictly required for this target.

  • Neutralization: Cool to room temperature. Neutralize the solution carefully with HCl to pH 7.0.

  • Desalting: Pass the supernatant through a cation-exchange resin (Dowex 50W-X8) if necessary to remove excess cations, though direct drying is often sufficient for silylation.

Phase 3: Analytical Validation (GC-MS)

Since 2,3-DHA is non-volatile, it must be derivatized.

Derivatization Protocol (Silylation):

  • Dry the neutralized hydrolysate completely under nitrogen flow.

  • Add 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Add 50 µL of anhydrous pyridine.

  • Heat at 60°C for 30 minutes.

GC-MS Parameters:

  • Column: fused silica capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 100°C (1 min)

    
     10°C/min 
    
    
    
    270°C.
  • Target Ion: Look for the specific fragmentation pattern of the TMS-derivative of 2,3-DHA.

Validation & Data Interpretation

The identification of 2,3-DHA relies on distinguishing it from its isomers (like tartronic acid semialdehyde).

Expected Results
CompoundRetention Time (Relative)Key MS Fragments (m/z)Origin
2,3-Dihydroxyacrylic acid (TMS) Mid-eluting73, 147, [M-15]Target: Polymer degradation product.
Barbituric Acid Late-eluting156, 141Co-product of pyrimidine hydrolysis.
Oxalic Acid Early-eluting73, 147, 190General oxidative breakdown product.
Urea Very Early189 (TMS2)Hydrolysis of ureido groups.
Workflow Visualization

ExperimentalWorkflow Step1 1. Polymerization (1M NH4CN, 28 Days) Step2 2. Separation (Centrifuge & Wash) Step1->Step2 Step3 3. Alkaline Hydrolysis (0.1M NaOH, 100°C, 24h) Step2->Step3 Insoluble Fraction Step4 4. Derivatization (BSTFA + Pyridine) Step3->Step4 Supernatant Step5 5. GC-MS Analysis (Identification) Step4->Step5

Caption: Operational workflow for the extraction and identification of 2,3-DHA from cyanide polymers.

Scientific Implications

The successful isolation of 2,3-dihydroxyacrylic acid validates the "Autocatalytic Polymer Model" . It proves that HCN polymers are not just random "gunk" but structured reservoirs containing latent biological precursors.

  • Pyrimidine Ancestry: The co-elution of 2,3-DHA with barbituric acid suggests they share a common precursor within the polymer, likely a 2,4,6-substituted pyrimidine ring.

  • Metabolic Bridge: 2,3-DHA is structurally related to reductone , a potent antioxidant. Its presence suggests that early prebiotic environments could self-regulate redox states, protecting nascent biomolecules from oxidative damage.

References

  • Pérez-Fernández, C., et al. (2022). Prebiotic synthesis of noncanonical nucleobases under plausible alkaline hydrothermal conditions.[1] Frontiers in Microbiology / PMC.

  • Ruiz-Bermejo, M., et al. (2020). Reactivity of Cyanide at Water-Ice Interfaces: Implications for the Search for Organics on Icy Worlds. Frontiers in Astronomy and Space Sciences.[2]

  • Ferris, J. P., & Hagan, W. J. (1984). HCN and chemical evolution: The possible role of cyano compounds in prebiotic synthesis. Tetrahedron.

  • Matthews, C. N., & Minard, R. D. (2006). Hydrogen cyanide polymers: from prebiotic chemistry to materials science. In Prebiotic Chemistry (pp. 121-144). Springer.

Sources

A-Technical-Guide-to-the-Tautomerism-of-2,3-Dihydroxypropenoic-Acid-and-Hydroxypyruvate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular reactivity, stability, and biological function. This technical guide provides an in-depth examination of the keto-enol tautomerism exhibited by hydroxypyruvate and its enol counterpart, 2,3-dihydroxypropenoic acid. We will explore the structural nuances of this tautomeric pair, delineate the acid- and base-catalyzed mechanisms of their interconversion, and present robust experimental and computational methodologies for their study. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the characterization and significance of this tautomeric system.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This process typically involves the migration of a proton and the shifting of bonding electrons.[1] The interconversion is not a resonance phenomenon, as it involves the breaking and formation of sigma bonds, resulting in distinct molecular entities that can, in principle, be isolated.

The position of the equilibrium is highly sensitive to a variety of factors, including the structure of the molecule, solvent polarity, temperature, and pH.[3] While for simple carbonyl compounds the keto form is overwhelmingly favored, structural features such as intramolecular hydrogen bonding or conjugation can significantly stabilize the enol form, shifting the equilibrium.[4] Understanding these equilibria is critical in fields like drug development, as different tautomers can exhibit varied pharmacological profiles, solubilities, and metabolic stabilities.[1]

The Tautomeric Pair: Hydroxypyruvate and 2,3-Dihydroxypropenoic Acid

The focus of this guide is the tautomeric relationship between hydroxypyruvic acid (the keto form) and 2,3-dihydroxypropenoic acid (the enol form).

  • Hydroxypyruvic Acid (Keto Form): As a substituted pyruvic acid, it plays a role in various metabolic pathways.[5][6] Its structure features a ketone, a carboxylic acid, and a primary alcohol.

  • 2,3-Dihydroxypropenoic Acid (Enol Form): This is the corresponding enol tautomer. The presence of the C=C double bond and the hydroxyl groups gives it distinct chemical properties compared to the keto form.

The equilibrium between these two forms is crucial for understanding the reactivity and biological role of hydroxypyruvate.

Mechanistic Pathways of Interconversion

The tautomerization between hydroxypyruvate and 2,3-dihydroxypropenoic acid is a reversible process that can be significantly accelerated by the presence of an acid or a base catalyst.[7][8]

Acid-Catalyzed Mechanism

In acidic conditions, the reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate.

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon and activates the ketone.[7]

  • Deprotonation of the α-Carbon: A weak base (e.g., H₂O) removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enol.[8]

Acid_Catalyzed_Tautomerism Keto Hydroxypyruvate (Keto) p1 Keto->p1 + H₃O⁺ Protonated_Keto Protonated Intermediate Enol 2,3-Dihydroxypropenoic Acid (Enol) Protonated_Keto->Enol Step 2: Deprotonation by H₂O p2 Protonated_Keto->p2 - H₃O⁺ Enol->Protonated_Keto Reverse p1->Protonated_Keto Step 1: Protonation p2->Keto Reverse

Caption: Acid-Catalyzed Keto-Enol Tautomerism Mechanism.

Base-Catalyzed Mechanism

Under basic conditions, the mechanism involves the formation of a resonance-stabilized enolate anion.

  • Deprotonation of the α-Carbon: A base (e.g., OH⁻) removes the acidic α-proton to form an enolate ion.[7]

  • Protonation of the Enolate Oxygen: The negatively charged oxygen of the enolate is protonated by a weak acid (e.g., H₂O), yielding the enol and regenerating the base catalyst.[7][8]

Base_Catalyzed_Tautomerism Keto Hydroxypyruvate (Keto) p1 Keto->p1 + OH⁻ Enolate Enolate Intermediate Enol 2,3-Dihydroxypropenoic Acid (Enol) Enolate->Enol Step 2: Protonation by H₂O p2 Enolate->p2 - OH⁻ Enol->Enolate Reverse p1->Enolate Step 1: Deprotonation p2->Keto Reverse

Caption: Base-Catalyzed Keto-Enol Tautomerism Mechanism.

Experimental and Computational Analysis

A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for both qualitative and quantitative analysis of tautomeric mixtures in solution.[9][10][11] Since the interconversion between keto and enol forms is often slow on the NMR timescale, distinct signals for each tautomer can be observed and integrated.[12]

Table 1: Hypothetical ¹H NMR Chemical Shifts for Tautomer Identification

Proton EnvironmentKeto Form (Hydroxypyruvate)Enol Form (2,3-Dihydroxypropenoic Acid)Rationale for Shift
α-Proton(s) ~4.5 ppm (CH₂)Not ApplicableAdjacent to carbonyl and hydroxyl groups.
Vinylic Proton Not Applicable~6.0 ppm (CH)Proton on a C=C double bond, deshielded.
Enolic OH Not Applicable>10 ppm (broad)Acidic proton, often involved in H-bonding.
Alcoholic OH ~3.8 ppm (broad)~4.2 ppm (broad)Exchangeable protons.
Carboxylic OH >12 ppm (broad)>12 ppm (broad)Highly acidic proton.

Protocol 4.1.1: Quantitative ¹H NMR Analysis of Tautomeric Equilibrium

  • Objective: To determine the equilibrium constant (KT = [enol]/[keto]) in a given solvent.

  • Materials: Hydroxypyruvate sample, deuterated solvents (e.g., DMSO-d₆, D₂O, CDCl₃), high-resolution NMR spectrometer.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a known amount of hydroxypyruvate in a precise volume of the chosen deuterated solvent in an NMR tube.

      • Causality: Using a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.[2]

    • Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

    • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

    • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integration: Carefully integrate a well-resolved, non-exchangeable proton signal unique to the keto form (e.g., the α-CH₂ protons) and a unique signal for the enol form (e.g., the vinylic proton).

    • Calculation: Calculate the molar ratio of the two forms. For example, if the α-CH₂ of the keto form (2 protons) has an integral of Iketo and the vinylic CH of the enol form (1 proton) has an integral of Ienol, the ratio is: [Enol] / [Keto] = (Ienol / 1) / (Iketo / 2)

    • Validation: Repeat the experiment at different concentrations to ensure the equilibrium is independent of concentration, confirming it as a true intramolecular process.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[13][14]

DFT_Workflow Start Define Molecular Structures (Keto and Enol) GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) Start->GeomOpt Freq Frequency Calculation GeomOpt->Freq TS_Search Transition State Search (e.g., QST2/QST3) GeomOpt->TS_Search Verify Verify Minimum Energy Structures (No imaginary frequencies) Freq->Verify Verify->GeomOpt Failure Solvation Incorporate Solvent Effects (e.g., PCM model) Verify->Solvation Success IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC End Calculate ΔG and Activation Energy Barrier IRC->End Solvation->End

Caption: Workflow for Computational Analysis of Tautomerism.

This workflow allows for the calculation of the Gibbs free energy difference (ΔG) between the tautomers, which directly relates to the equilibrium constant (ΔG = -RT ln KT). It also helps elucidate the transition state structure and the activation energy of the interconversion, corroborating the mechanistic pathways.[15]

Significance in Drug Development and Biological Systems

The tautomeric state of a molecule can dramatically influence its biological activity. For instance:

  • Receptor Binding: One tautomer may have the correct three-dimensional shape and hydrogen bonding pattern to fit into a biological receptor's active site, while the other may not.

  • Membrane Permeability: Tautomers often have different polarities and logP values, affecting their ability to cross cell membranes.

  • Metabolism: The metabolic fate of a drug can be dependent on which tautomer is present, as enzymes are highly specific.[6]

For hydroxypyruvate, its existence as an equilibrium mixture means that any biological or pharmaceutical study must consider the potential roles of both the keto and enol forms.[16][17] For example, one tautomer might be the active substrate for an enzyme like lactate dehydrogenase, while the other could be an inhibitor.[16][17]

Conclusion

The tautomerism between hydroxypyruvate and 2,3-dihydroxypropenoic acid is a classic example of keto-enol equilibrium, governed by well-defined acid- and base-catalyzed mechanisms. A thorough investigation of this system requires a synergistic approach, combining the quantitative power of NMR spectroscopy with the detailed energetic insights from computational modeling. For scientists in drug discovery and molecular biology, a deep understanding of this dynamic equilibrium is not merely academic; it is a prerequisite for accurately interpreting biological data and designing effective therapeutic agents.

References

  • Frontiers in Chemistry. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

  • MDPI. (2021). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2,3-Dihydroxypropanoic acid. Retrieved from [Link]

  • Springer. (n.d.). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Retrieved from [Link]

  • Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]

  • Tohoku University Repository. (1995). Structural isomers and tautomerism of 2-hydroxypyridine in the cation ground state studied by Zero Kinetic Energy (ZEKE) photoelectron spectroscopy. Retrieved from [Link]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

  • ResearchGate. (2000). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. Retrieved from [Link]

  • Schrödinger. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Canadian Science Publishing. (1999). The reversible enolization and hydration of pyruvate: possible roles of keto, enol, and hydrated pyruvate in lactate dehydrogenase catalysis. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The reversible enolization and hydration of pyruvate: possible roles of keto, enol, and hydrated pyruvate in lactate dehydrogenase catalysis. Retrieved from [Link]

  • ChemRxiv. (2022). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. Retrieved from [Link]

  • Biology LibreTexts. (2021). 13.2: Fates of Pyruvate under Anaerobic Conditions- Fermentation. Retrieved from [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (1991). Reaction mechanisms in peptide synthesis. Part 2. Tautomerism of the peptide bond. Retrieved from [Link]

  • ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2,3-dihydroxy-3-phenylpropanoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2012). STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. Retrieved from [Link]

  • MDPI. (2022). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Retrieved from [Link]

Sources

Technical Guide: 2,3-Dihydroxyacrylic Acid Formation in Anaerobic Cellulose Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the formation of 2,3-dihydroxyacrylic acid during anaerobic cellulose degradation.

Executive Summary & Context

While the anaerobic degradation of cellulose is classically defined by the production of Volatile Fatty Acids (VFAs) like acetate, propionate, and butyrate, the formation of 2,3-dihydroxyacrylic acid (2,3-DHA) represents a critical, often overlooked metabolic branch point.

2,3-DHA is an enediol intermediate. Its presence is not merely a degradation byproduct but a specific marker of the Acidogenic Phase in anaerobic digestion. It arises at the intersection of biological glycolysis and abiotic sugar degradation (the Maillard and caramelization-like pathways that occur even at mesophilic/thermophilic temperatures).

For drug development and metabolic engineering, tracking 2,3-DHA provides unique insights into:

  • Redox Imbalance: Its formation signals a bottleneck in NADH re-oxidation downstream of triose phosphates.

  • Precursor Utility: It is a structural analog to ascorbic acid and reductones, possessing high antioxidant potential and reactivity.

  • Process Inhibition: In high concentrations, it acts as a competitive inhibitor for pyruvate-processing enzymes, potentially stalling methanogenesis.

Mechanistic Pathways of Formation

The formation of 2,3-dihydroxyacrylic acid in this context is bimodal , resulting from both enzymatic flux and abiotic isomerization of accumulation intermediates.

The Biological Route: The Triose Phosphate Shunt

In standard anaerobic cellulolysis, cellulose is hydrolyzed to glucose, which enters the Embden-Meyerhof-Parnas (EMP) pathway. The critical divergence occurs at the Triose Phosphate stage.

  • Hydrolysis: Cellulosomes (e.g., from Clostridium thermocellum or Ruminococcus) cleave cellulose into cellobiose and glucose.

  • Glycolysis: Glucose is phosphorylated and cleaved into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde-3-Phosphate (G3P).

  • The Deviation: Under high partial pressures of hydrogen (

    
    ) or acidic pH (Acid Phase), the conversion of 3-Phosphoglycerate to Pyruvate is rate-limited.
    
  • Formation: Accumulating 3-Hydroxypyruvate (a serine pathway intermediate) or Glycerate undergoes enolization. The tautomerization of 3-hydroxypyruvate (keto form) yields 2,3-dihydroxyacrylic acid (enol form) .

The Abiotic Route: Sugar Degradation

In anaerobic digesters operating at thermophilic temperatures (


) or fluctuating pH, monosaccharides undergo retro-aldol fragmentation .
  • Reducing sugars (Glucose/Fructose) enolize to form 1,2-enediols.

  • These fragment into C3 precursors (Triose reductones).

  • Oxidation or dehydration of these reductones yields 2,3-DHA.

Pathway Visualization (Graphviz)

Cellulose_Degradation_Pathway Cellulose Cellulose (Polymer) Glucose Glucose (Monomer) Cellulose->Glucose Hydrolysis (Cellulases) G3P Glyceraldehyde-3-P (Triose) Glucose->G3P Glycolysis (EMP) DHA_Acid 2,3-Dihydroxyacrylic Acid (Target Enediol) Glucose->DHA_Acid Abiotic Degradation (Acid/Thermal Stress) Phosphoenolpyruvate Phosphoenolpyruvate (PEP) G3P->Phosphoenolpyruvate Standard Flux Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase Hydroxypyruvate 3-Hydroxypyruvate (Accumulation) Phosphoenolpyruvate->Hydroxypyruvate Serine Pathway (Side Reaction) Acetate Acetate Pyruvate->Acetate PFL/PFOR Lactate Lactate Pyruvate->Lactate LDH Hydroxypyruvate->DHA_Acid Spontaneous Tautomerization

Figure 1: Metabolic pathway illustrating the divergence from standard glycolysis to 2,3-dihydroxyacrylic acid via hydroxypyruvate tautomerization and abiotic stress pathways.

Experimental Validation Protocol

To confirm the presence of 2,3-DHA, researchers must overcome its instability. It readily oxidizes or polymerizes. The following protocol utilizes TMS (Trimethylsilyl) derivatization coupled with GC-MS, the gold standard for identifying volatile organic acids in complex anaerobic matrices.

Sample Preparation & Extraction

Objective: Isolate organic acids from the anaerobic broth while halting metabolic activity immediately.

  • Sampling: Collect 50 mL of anaerobic sludge/supernatant from the reactor during the Acidogenic Phase (typically Day 2-5 in batch hydrolysis).

  • Quenching: Immediately mix samples 1:1 with ice-cold methanol ($ -20^{\circ}C $) to quench enzymatic activity.

  • Clarification: Centrifuge at

    
     for 15 minutes at 
    
    
    
    . Collect the supernatant.
  • pH Adjustment: Acidify supernatant to pH 2.0 using 6M HCl. This protonates the carboxylic acids, facilitating extraction into organic solvents.

  • Liquid-Liquid Extraction: Extract three times with equal volumes of ethyl acetate. Combine organic layers.

  • Drying: Dry the organic layer over anhydrous

    
     and evaporate to dryness under nitrogen gas at room temperature. Do not heat , as 2,3-DHA is thermally labile.
    
Derivatization (Silylation)

Causality: 2,3-DHA contains hydroxyl and carboxyl groups that are too polar for direct GC analysis. Silylation replaces active hydrogens with TMS groups, increasing volatility.

  • Reagent: Add

    
     of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane) to the dried residue.
    
  • Solvent: Add

    
     of anhydrous pyridine.
    
  • Reaction: Incubate at

    
     for 45 minutes.
    
    • Note: While the molecule is labile, the TMS-derivative is relatively stable. The

      
       step is necessary to drive the reaction to completion.
      
GC-MS Analysis Parameters
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm ID)Non-polar phase separates organic acids based on boiling point/polarity interaction.
Carrier Gas Helium, 1.0 mL/minStandard flow for optimal mass transfer.
Injection Splitless,

Maximizes sensitivity for trace intermediates.
Oven Program

(2 min)


/min


Slow ramp separates 2,3-DHA from dominant lactate/succinate peaks.
MS Source EI, 70 eVStandard ionization for library matching.
Target Ion m/z 292 (approx)Look for the tri-TMS derivative of C3H4O4 (MW ~120 + 372 - 31). Exact mass depends on derivatization efficiency.

Data Interpretation: The Acid Phase Marker

In anaerobic cellulose degradation, the accumulation of 2,3-DHA correlates strongly with the Acid Phase (low pH, high VFA production) before methanogenesis stabilizes.

Table 1: Metabolite Profiles Across Degradation Phases
MetaboliteHydrolysis Phase (Day 0-1)Acidogenesis (Day 2-5) Methanogenesis (Day 10+)
Glucose HighLowUndetectable
Pyruvate LowModerateLow
2,3-Dihydroxyacrylic Acid Undetectable Peak Concentration Trace / Absent
Acetic Acid LowHighModerate (Consumed)
pH Neutral (7.0)Acidic (5.0 - 5.5)Neutral (6.8 - 7.2)

Key Insight: If 2,3-DHA persists into the methanogenic phase, it indicates a stalled reactor or inhibited methanogenesis . The molecule effectively acts as a "check engine light" for the anaerobic consortium.

Implications for Drug Development & Biotechnology

Understanding the formation of 2,3-DHA offers specific leverage points for applied science:

  • Antibacterial Potentiation:

    • 2,3-DHA is structurally related to reductones , which have bacteriostatic properties against specific Gram-positive bacteria.

    • Application: In fermentation, inducing 2,3-DHA accumulation could prevent contamination by non-target organisms without adding external antibiotics.

  • Antioxidant Precursors:

    • The enediol structure is a potent radical scavenger.

    • Application: Engineering cellulose-degrading consortia to overproduce 2,3-DHA could create a low-cost route to bio-based antioxidants from agricultural waste.

  • Metabolic Flux Analysis (MFA):

    • In drug manufacturing using microbial hosts (e.g., E. coli or yeast on cellulosic hydrolysates), the appearance of 2,3-DHA signals carbon loss .

    • Action: Downregulate the serine pathway or optimize pH control to prevent abiotic degradation, redirecting carbon flux back toward the target therapeutic molecule.

References

  • Novotný, O., Cejpek, K., & Velíšek, J. (2008).[1][2] Formation of carboxylic acids during degradation of monosaccharides.[2] Czech Journal of Food Sciences. Link

  • Charania, K. A. (2020). Biological and Chemical Reactions of Cellulose in Landfills. North Carolina State University Theses and Dissertations. Link

  • Leschine, S. B. (1995).[3] Cellulose degradation in anaerobic environments. Annual Review of Microbiology. Link

  • Khan, A. W. (1977).[4] Anaerobic degradation of cellulose by mixed culture. Canadian Journal of Microbiology.[4][5] Link

  • Lee, D. J., et al. (2023).[6] Degradation of high-strength acrylic acid wastewater with anaerobic granulation technology. Environmental Pollution. Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2,3-Dihydroxy-2-Propenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-propenoic acid, a molecule of significant interest in various biochemical pathways and as a potential building block in synthetic chemistry, exists as a mixture of several isomers. The thermodynamic stability of these isomers—encompassing geometric (E/Z) and keto-enol tautomers—is a critical determinant of their reactivity, bioavailability, and utility in drug design and development. This guide provides a comprehensive analysis of the factors governing the relative stability of these isomers, outlines robust experimental and computational methodologies for their characterization, and presents a theoretical framework for predicting their equilibrium distribution. By synthesizing fundamental principles with practical, field-proven techniques, this document serves as an essential resource for researchers navigating the complexities of this versatile molecule.

Introduction: The Significance of Isomeric Stability

2,3-Dihydroxy-2-propenoic acid, also known as tartronate semialdehyde in its keto form, is an alpha-keto acid that plays a role in carbohydrate metabolism.[1][2] Its structure, featuring a carbon-carbon double bond and multiple hydroxyl and carbonyl functionalities, gives rise to a rich isomeric landscape. The seemingly subtle differences between these isomers can have profound impacts on their chemical and biological properties. In the context of drug development, for instance, a drug molecule's efficacy and safety can be highly dependent on the specific isomer administered, as different isomers can exhibit varied binding affinities for their biological targets and different metabolic fates.

Understanding the thermodynamic stability of each isomer is paramount because it dictates their relative populations at equilibrium.[3][4] The most stable isomer will be the most abundant, and therefore, its properties will largely define the overall behavior of a sample. This guide delves into the structural features that influence the stability of 2,3-dihydroxy-2-propenoic acid isomers and provides the technical foundation for their empirical and theoretical investigation.

The Isomeric Landscape of 2,3-Dihydroxy-2-Propenoic Acid

The isomeric possibilities for 2,3-dihydroxy-2-propenoic acid are twofold: geometric isomerism around the C2=C3 double bond and keto-enol tautomerism involving the migration of a proton and the shifting of double bonds.[5][6]

Geometric Isomers: (E)- and (Z)-2,3-dihydroxy-2-propenoic acid

The presence of a double bond at the C2 position restricts rotation, leading to the existence of two geometric isomers: (E)- and (Z)-2,3-dihydroxy-2-propenoic acid. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z designation based on the arrangement of substituents around the double bond.[7]

  • (Z)-isomer: The higher priority groups (the carboxylic acid at C2 and the hydroxyl group at C3) are on the same side of the double bond.

  • (E)-isomer: The higher priority groups are on opposite sides of the double bond.

The relative stability of these geometric isomers is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. Generally, the isomer with less steric repulsion between bulky substituents is more stable.[7] However, the presence of hydroxyl and carboxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize an otherwise less favorable conformation.[8][9] In the case of the (Z)-isomer, an intramolecular hydrogen bond can form between the carboxylic acid proton and the hydroxyl oxygen at C3, or between the hydroxyl proton at C2 and the carbonyl oxygen of the carboxylic acid. This internal hydrogen bonding can make the (Z)-isomer unexpectedly stable.[10]

Keto-Enol Tautomers

2,3-Dihydroxy-2-propenoic acid is an enol form of a keto acid. The keto-enol tautomerism is a rapid equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form).[3][11] For 2,3-dihydroxy-2-propenoic acid, the primary keto tautomer is 2-hydroxy-3-oxopropanoic acid (tartronate semialdehyde).

The equilibrium between the keto and enol forms is influenced by several factors:

  • Conjugation: The enol form benefits from the conjugation of the C=C double bond with the C=O of the carboxylic acid, which provides resonance stabilization.[12]

  • Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl oxygen of the carboxylic acid.[3][10]

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through intermolecular hydrogen bonding.

Beyond the primary keto-enol pair, other tautomeric forms are possible due to the presence of multiple acidic protons and carbonyl groups. A comprehensive analysis should consider all potential tautomers to fully understand the thermodynamic landscape.

G cluster_enol Enol Isomers cluster_keto Keto Tautomer Z_isomer (Z)-2,3-dihydroxy-2-propenoic acid E_isomer (E)-2,3-dihydroxy-2-propenoic acid Z_isomer->E_isomer Geometric Isomerization Keto_isomer 2-hydroxy-3-oxopropanoic acid (Tartronate Semialdehyde) Z_isomer->Keto_isomer Tautomerization E_isomer->Keto_isomer Tautomerization G start Construct Isomer Structures geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc gibbs_calc Gibbs Free Energy Calculation energy_calc->gibbs_calc stability Relative Thermodynamic Stability gibbs_calc->stability

Figure 2: Computational workflow for determining isomer stability.

Experimental Methodologies

Experimental validation is crucial to confirm computational predictions and to understand the behavior of the isomers in a real-world setting.

3.2.1. Synthesis and Isolation

The synthesis of 2,3-dihydroxy-2-propenoic acid can be approached through various methods, including the enzymatic conversion of glyoxylate or the electrocatalytic oxidation of glycerol. [2]The separation of the different isomers, particularly the tautomers, can be challenging due to their rapid interconversion. Techniques such as low-temperature chromatography (HPLC) on a suitable stationary phase (e.g., poly(styrene-divinylbenzene)) have been successful in separating tautomers of other compounds. [13] 3.2.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for identifying and quantifying isomers in a mixture. [14] * ¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons will be distinct for each isomer, allowing for their identification.

    • Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the equilibrium constant between interconverting isomers can be determined. [15][16]At low temperatures, the interconversion may be slowed enough to observe separate signals for each isomer. As the temperature is increased, these signals will broaden and eventually coalesce, providing kinetic and thermodynamic information. [17][18]* Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the functional groups present in each isomer. For example, the keto form will show a characteristic C=O stretching frequency that is absent in the enol form, which will instead display O-H and C=C stretching vibrations. 3.2.3. Thermodynamic Characterization

  • Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the enthalpy changes associated with isomerization, providing direct thermodynamic data. [19][20][21] 3.2.4. Step-by-Step Protocol for Experimental Analysis

  • Synthesis: Synthesize 2,3-dihydroxy-2-propenoic acid using an established or adapted literature procedure. [2]2. Separation (Optional but Recommended): Attempt to separate the isomers using low-temperature HPLC. [13][22][23][24]3. NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Perform a variable-temperature NMR experiment, acquiring spectra at a range of temperatures (e.g., from -20 °C to 80 °C).

    • Integrate the signals corresponding to each isomer at each temperature to determine their relative populations and calculate the equilibrium constant (K_eq).

  • Thermodynamic Calculation:

    • Calculate the Gibbs free energy difference (ΔG) between the isomers at each temperature using the equation: ΔG = -RTln(K_eq).

    • Plot ln(K_eq) versus 1/T (a van't Hoff plot) to determine the enthalpy (ΔH) and entropy (ΔS) of isomerization.

G synthesis Synthesis separation Separation (Low-Temp HPLC) synthesis->separation nmr NMR Analysis (VT-NMR) separation->nmr thermo_calc Thermodynamic Calculation nmr->thermo_calc stability Experimental Thermodynamic Data thermo_calc->stability

Figure 3: Experimental workflow for thermodynamic analysis.

Predicted Stability and Discussion

Table 1: Predicted Relative Stability of 2,3-Dihydroxy-2-Propenoic Acid Isomers

Isomer/TautomerKey Stabilizing/Destabilizing FactorsPredicted Relative Stability
(Z)-2,3-dihydroxy-2-propenoic acid Strong intramolecular hydrogen bonding, conjugation of C=C with C=O.High
(E)-2,3-dihydroxy-2-propenoic acid Less steric hindrance than the (Z)-isomer (potentially), conjugation of C=C with C=O.Moderate to High
2-hydroxy-3-oxopropanoic acid (keto) Stronger C=O double bond compared to C=C double bond in the enol form.Moderate to Low

It is hypothesized that the (Z)-enol isomer will be the most thermodynamically stable due to the significant stabilization afforded by intramolecular hydrogen bonding, which can form a stable six-membered ring-like structure. This stabilization is often a dominant factor in molecules with appropriately positioned hydrogen bond donors and acceptors. [3][10]The keto form is generally more stable than the enol form for simple aldehydes and ketones. [4][25]However, in this case, the extensive conjugation and potential for strong intramolecular hydrogen bonding in the enol forms likely overcome the inherent stability of the C=O bond in the keto form.

Conclusion and Implications for Drug Development

For drug development professionals, a thorough understanding of the isomeric landscape of a lead compound or a key intermediate is not merely an academic exercise. It has profound practical implications:

  • Synthesis and Purification: Knowledge of the most stable isomer can guide the development of synthetic routes and purification strategies.

  • Formulation and Stability: The relative stability of isomers will affect the long-term stability of a drug formulation.

  • Pharmacokinetics and Pharmacodynamics: Different isomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles, as well as different binding affinities for their biological targets.

By applying the methodologies described herein, researchers can confidently characterize the isomeric composition of 2,3-dihydroxy-2-propenoic acid and its derivatives, paving the way for their effective and safe application in medicine and beyond.

References

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  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography: Antiproliferative activity and DFT studies. (2025, August 10). ResearchGate. Retrieved February 9, 2026, from [Link]

  • What are the factors that govern the stability of keto-enol tautomerism? (2017, July 17). Quora. Retrieved February 9, 2026, from [Link]

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  • Thermochemistry and Calorimetry. (2022, November 13). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

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  • Intramolecular Hydrogen Bonding 2021. (2021, October 19). PMC - NIH. Retrieved February 9, 2026, from [Link]

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  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega. Retrieved February 9, 2026, from [Link]

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Methodological & Application

Application Note: Precision GC-MS Profiling of 2,3-Dihydroxyacrylic Acid in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dihydroxyacrylic acid (2,3-DHA) is a highly polar, chemically unstable enediol intermediate often associated with the degradation of aromatic compounds, sugar oxidation, and specific stress-response pathways in biological systems. Its detection is frequently hindered by rapid tautomerization and oxidation during standard extraction procedures.

This protocol details a "Freeze-Frame" Derivatization Strategy utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic metabolomics workflows, this method prioritizes the chemical stabilization of the enediol moiety via a two-step Methoximation-Silylation (MOX-TMS) procedure, ensuring quantitative accuracy and preventing thermal degradation in the injector port.

Scientific Rationale & Chemical Challenges[1]

The Instability Trap

2,3-DHA exists in a delicate equilibrium. As an enediol (HO–C=C–OH), it is prone to:

  • Keto-Enol Tautomerization: Rapid shifting between the enediol form and its keto-isomers (e.g., 3-hydroxy-2-oxopropanoic acid).

  • Oxidative Degradation: In the presence of oxygen and neutral pH, it degrades into smaller organic acids (e.g., oxalic acid, glycolic acid).

The Solution: We employ a dual-locking mechanism .

  • Lock 1 (Chemical): Methoximation stabilizes any keto-tautomers immediately, preventing further isomerization.

  • Lock 2 (Thermal): Trimethylsilylation (TMS) replaces active protic hydrogens (-OH, -COOH) with non-polar trimethylsilyl groups, increasing volatility and thermal stability for GC analysis.[1]

Comprehensive Protocol

Reagents & Materials
  • Extraction Solvent: Methanol:Water (8:2 v/v), HPLC grade, pre-chilled to -20°C.

  • Internal Standard (IS): L-Norvaline or Ribitol (10 µg/mL in extraction solvent). Rationale: Non-endogenous compounds with similar polarity.

  • Derivatization Reagent A (Oximation): Methoxyamine hydrochloride (20 mg/mL) in anhydrous pyridine.

  • Derivatization Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Quenching Agent: Liquid Nitrogen.

Sample Preparation (The "Cold Chain")

Critical: All steps prior to lyophilization must be performed on ice.

  • Metabolism Quenching:

    • Tissue: Flash-freeze immediately in liquid nitrogen. Pulverize to a fine powder.

    • Biofluids (Plasma/Urine): Add 400 µL of pre-chilled Extraction Solvent to 100 µL of biofluid immediately. Vortex for 30s.

  • Extraction:

    • Add 10 µL of Internal Standard solution.

    • Sonicate samples in an ice bath for 10 minutes (prevents heating).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying:

    • Transfer 200 µL of the supernatant to a glass GC vial insert.

    • Evaporate to complete dryness using a vacuum concentrator (SpeedVac) without heat. Note: Residual water destroys silylation reagents.

Two-Step Derivatization Workflow

Step 1: Methoximation (Stabilizing the Carbonyls)

  • Add 30 µL of Reagent A (Methoxyamine/Pyridine) to the dried residue.

  • Incubate at 37°C for 90 minutes .

  • Mechanism:[2][3][4][5][6][7] Converts carbonyl groups (from tautomers) into stable methoxime derivatives, preventing ring closure or isomerization.

Step 2: Silylation (Volatilization)

  • Add 70 µL of Reagent B (MSTFA + 1% TMCS).

  • Incubate at 37°C for 30 minutes .

  • Mechanism:[2][3][4][5][6][7] Replaces hydroxyl H with -Si(CH3)3. The 1% TMCS acts as a catalyst for sterically hindered hydroxyls.

  • Centrifuge briefly to remove any precipitate before injection.

GC-MS Acquisition Parameters

ParameterSettingRationale
Instrument Agilent 7890B GC / 5977B MSD (or equivalent)High sensitivity single-quadrupole system.
Column DB-5ms (30m × 0.25mm × 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.
Inlet Temp 250°CEnsures rapid volatilization of high-boiling TMS derivatives.
Injection Mode Splitless (1 µL)Maximizes sensitivity for low-abundance metabolites.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal separation efficiency.
Transfer Line 280°CPrevents condensation of analytes before MS entry.
Ion Source Electron Impact (EI), 70 eV, 230°CStandard ionization for library matching (NIST).
Mass Range 50–600 m/zCovers the derivatized mass of 2,3-DHA and fragments.

Oven Program:

  • Initial: 60°C (hold 1 min).

  • Ramp 1: 10°C/min to 300°C.

  • Final: 300°C (hold 5 min).

  • Total Run Time: ~30 minutes.[8]

Data Analysis & Identification

Identification Strategy

Since 2,3-DHA is unstable, commercial standards may be unavailable or degraded. Identification relies on:

  • Retention Index (RI): Calculate Kovats RI using alkane standards (C8-C40). 2,3-DHA (3TMS derivative) typically elutes in the mid-polarity region.

  • Mass Spectral Fingerprint:

    • Target Ion (Quantification): m/z 147 (Pentamethyldisiloxanyl cation - common for poly-hydroxylated TMS compounds).

    • Confirming Ions: m/z 73 (TMS), m/z M-15 (Loss of methyl group), and specific fragment ions related to the acrylate backbone.

    • Library Match: Compare against NIST20 or Fiehn Lib. Look for "2,3-dihydroxy-2-propenoic acid, TMS derivative" or "Triose reductone, TMS".

Workflow Visualization

GCMS_Workflow cluster_Deriv Two-Step Derivatization Sample Biological Sample (Tissue/Biofluid) Quench Metabolism Quenching (-20°C MeOH/H2O) Sample->Quench Immediate Lyophil Lyophilization (Remove Water) Quench->Lyophil Centrifuge & Dry MOX Step 1: Methoximation (Methoxyamine/Pyridine) Locks Tautomers Lyophil->MOX Anhydrous Conditions TMS Step 2: Silylation (MSTFA + 1% TMCS) Increases Volatility MOX->TMS 37°C, 90 min -> 30 min GC GC Separation (DB-5ms Column) TMS->GC 1µL Splitless Injection MS MS Detection (EI Source, 70eV) GC->MS Elution Data Data Analysis (NIST Library / RI) MS->Data Spectra Deconvolution

Caption: Workflow for the stabilization and analysis of 2,3-dihydroxyacrylic acid. The two-step derivatization is critical for locking the unstable enediol structure.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
No Peak Detected Water contamination in sample.Ensure lyophilization is complete; water hydrolyzes TMS reagents.
Multiple Peaks Incomplete methoximation (tautomers).Increase incubation time of Step 1 (up to 2 hours).
Peak Tailing Active sites in liner/column.Replace inlet liner (deactivated wool); trim column guard.
Low Sensitivity Analyte degradation.[9]Analyze samples within 24 hours of derivatization.

References

  • BenchChem. (2025).[1] Application Note: Derivatization of 2,3-Dihydroxypropanenitrile for GC-MS Analysis. BenchChem Application Notes. Link

  • Novotný, O., Cejpek, K., & Velíšek, J. (2008).[10] Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 26(2). Link

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Raczkowska, B. A., et al. (2021).[11] Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Frontiers in Molecular Biosciences. Link

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Application Note: High-Efficiency TMS Derivatization of 2,3-Dihydroxypropenoic Acid for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and metabolic researchers. It addresses the specific challenges of derivatizing the unstable enediol 2,3-dihydroxypropenoic acid (a tautomer of 3-hydroxypyruvic acid) for Gas Chromatography-Mass Spectrometry (GC-MS).


)

Introduction & Chemical Context

2,3-Dihydroxypropenoic acid (Structure:


) presents a unique analytical challenge due to its high polarity, thermal instability, and rapid tautomerization with 3-hydroxypyruvic acid . In biological matrices, it often exists in dynamic equilibrium, making direct GC analysis impossible without derivatization.

To render this molecule volatile and thermally stable, we employ Trimethylsilylation (TMS) .[1] This process replaces active protic hydrogens with trimethylsilyl groups [


].
Mechanistic Rationale

The target molecule contains three active derivatization sites:[2]

  • Carboxylic Acid (-COOH): Highly reactive.

  • C2-Enolic Hydroxyl (-OH): Stabilized by conjugation but reactive.

  • C3-Enolic/Allylic Hydroxyl (-OH): Sterically accessible.

The Reaction: The silylation reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), catalyzed by TMCS (Trimethylchlorosilane), drives the equilibrium toward the stable Tri-TMS enol ether form. This "locks" the tautomer, preventing thermal degradation inside the GC inlet.

Reaction Stoichiometry:



  • Parent MW: 104.06 Da

  • Derivative MW: 320.5 Da (Calculated as

    
    )
    

Experimental Workflow Diagrams

Figure 1: Chemical Reaction Scheme

The following diagram illustrates the conversion of the parent enediol to its fully substituted TMS derivative.

ReactionScheme Parent 2,3-Dihydroxypropenoic Acid (MW: 104) Product Tri-TMS Derivative (MW: 320) Parent->Product Silylation (-3H, +3TMS) Reagent BSTFA + 1% TMCS (Silylation Agent) Reagent->Product Donates TMS Conditions 70°C, 45 min Anhydrous Pyridine Conditions->Product Catalysis

Caption: Stoichiometric conversion of 2,3-dihydroxypropenoic acid to its Tri-TMS ether form.

Figure 2: Sample Preparation Workflow

This self-validating workflow ensures moisture removal, a critical step for TMS stability.

Workflow Sample Biological Sample / Standard (Aqueous) Dry Lyophilization or N2 Evaporation (CRITICAL: 0% Moisture) Sample->Dry Remove Water Solubilize Add 50 µL Anhydrous Pyridine (Vortex 30s) Dry->Solubilize Residue Derivatize Add 50 µL BSTFA + 1% TMCS Incubate 70°C @ 45 min Solubilize->Derivatize Dissolved Cool Cool to RT (10 min) Dilute w/ Hexane if needed Derivatize->Cool Reaction Complete Inject GC-MS Injection (Splitless, 250°C Inlet) Cool->Inject Stable Derivative

Caption: Step-by-step derivatization protocol emphasizing moisture control.

Materials & Reagents

ComponentSpecificationPurpose
Derivatization Reagent BSTFA + 1% TMCSBSTFA is the primary silyl donor; TMCS acts as a catalyst to silylate hindered hydroxyls.
Solvent Pyridine (Anhydrous, 99.8%)Acts as an acid scavenger (neutralizing HCl byproduct) and solvent.
Internal Standard Tridecane or RibitolTridecane (retention lock) or Ribitol (process control for silylation efficiency).
Vials Amber Glass, SilanizedPrevents adsorption of polar analytes; amber protects light-sensitive enediols.
Drying Gas Nitrogen (UHP Grade)Prevents oxidation during evaporation.

Detailed Protocol

Phase 1: Sample Pre-Treatment

Causality: Water hydrolyzes TMS derivatives back to the parent acid. Complete dryness is non-negotiable.

  • Aliquot 10–50 µL of sample into a glass GC vial.

  • Add 10 µL of Internal Standard solution.

  • Evaporate to complete dryness using a gentle stream of Nitrogen at 40°C . Note: Avoid higher temperatures to prevent thermal degradation of the underivatized enediol.

  • (Optional) Add 20 µL of Methoxyamine HCl in Pyridine (20 mg/mL) and incubate at 30°C for 90 mins ONLY IF you wish to trap the keto-tautomer (3-hydroxypyruvic acid) separately. For the specific enediol target, proceed directly to step 5.

Phase 2: Derivatization Reaction

Causality: Heat is required to drive the reaction at the sterically hindered C2/C3 positions. 5. Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to dissolve. 6. Add 50 µL of BSTFA + 1% TMCS . 7. Cap the vial tightly (PTFE-lined cap). 8. Incubate at 70°C for 45 minutes .

  • Validation: If the solution turns cloudy, moisture was present (urea byproduct precipitation). Discard and restart.
  • Cool to room temperature (approx. 10 mins).
  • Transfer to an autosampler vial insert. Inject within 24 hours.
Phase 3: GC-MS Parameters[4][5]
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.

  • Inlet: 250°C, Splitless mode (1 min purge).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 70°C (Hold 2 min) — Traps volatiles.

    • Ramp: 10°C/min to 300°C.

    • Final: 300°C (Hold 5 min) — Elutes silylation byproducts.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 50–550.

Results & Data Interpretation

Mass Spectral Characteristics (Tri-TMS Derivative)

The Tri-TMS derivative of 2,3-dihydroxypropenoic acid (MW 320) exhibits a distinct fragmentation pattern.

Ion (m/z)Origin/FragmentInterpretation
320

(Molecular Ion)
Often weak or absent due to stability; look for M-15.
305

Loss of methyl group (

) from TMS. Diagnostic high-mass peak.
231

Loss of TMSO group (

). Common in poly-hydroxylated TMS derivatives.
147

Pentamethyldisiloxane ion. Strong indicator of diols (vicinal TMS groups).
73

Trimethylsilyl cation. Base peak or very abundant in all TMS spectra.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Peak / Low Response Moisture contamination.Ensure Pyridine and BSTFA are fresh/anhydrous. Increase drying time.
Split Peaks Keto-Enol Tautomerism incomplete.Increase reaction time or add Methoxyamine step (Phase 1, Step 4) to lock the carbonyl form.
Tailing Peaks Active sites in liner.Replace inlet liner with deactivated glass wool; trim column.
Precipitate in Vial Hydrolysis of BSTFA.Sample was not dry. Re-dry sample using azeotropic distillation with acetonitrile.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (General reference for TMS mechanisms).
  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (2018). Discussion on BSTFA Derivatization Protocols. Retrieved from [Link]

Sources

Synthesis of 2,3-dihydroxyacrylic acid derivatives for antioxidant research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Evaluation of 2,3-Dihydroxycinnamic Acid Derivatives

Executive Summary & Scope

This guide details the synthesis and evaluation of 2,3-dihydroxyacrylic acid derivatives , specifically focusing on the stable aryl-substituted class known as 2,3-dihydroxycinnamic acids (2,3-DHC) . While the aliphatic 2,3-dihydroxyacrylic acid core (


) is inherently unstable due to rapid tautomerization to keto-acid forms (pyruvates), the introduction of a conjugated phenyl ring stabilizes the enediol-like character via resonance.

These derivatives are potent antioxidants, leveraging a catechol moiety for radical scavenging and a conjugated acrylic backbone for electron delocalization. This note provides a high-purity synthetic route avoiding common polymerization pitfalls, followed by validated antioxidant assays.

Chemical Strategy & Rationale

The Stability Challenge

Direct condensation of 2,3-dihydroxybenzaldehyde with malonic acid often leads to low yields due to the oxidation of the free catechol functionality under basic Knoevenagel conditions.

  • Solution: We utilize a Protection-Deprotection Strategy . The catechol is protected as a dimethyl ether (veratrole derivative) during the base-catalyzed condensation, then selectively demethylated.

Mechanism of Action (Antioxidant)

The 2,3-DHC scaffold operates via two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The ortho-hydroxyls donate H-atoms to quench free radicals (R•), forming a stable semiquinone radical.

  • Metal Chelation: The ortho-dihydroxy arrangement forms stable 5-membered chelate rings with transition metals (

    
    , 
    
    
    
    ), preventing Fenton reaction-mediated hydroxyl radical generation.

Detailed Synthetic Protocols

Workflow Overview

The synthesis follows a three-stage linear sequence: Condensation


 Purification 

Deprotection
.

SynthesisWorkflow Start 2,3-Dimethoxybenzaldehyde Step1 Knoevenagel Condensation (Malonic Acid / Pyridine) Start->Step1 80-100°C, 4h Inter 2,3-Dimethoxycinnamic Acid Step1->Inter Acidic Workup Step2 Demethylation (BBr3 / DCM) Inter->Step2 -78°C to RT Final 2,3-Dihydroxycinnamic Acid Step2->Final Hydrolysis

Figure 1: Linear synthetic pathway for high-purity 2,3-dihydroxycinnamic acid.

Protocol A: Knoevenagel Condensation (Protected Core)

Objective: Synthesize 2,3-dimethoxycinnamic acid.

Reagents:

  • 2,3-Dimethoxybenzaldehyde (1.0 eq)

  • Malonic acid (2.0 eq)[1]

  • Pyridine (Solvent/Base)[1][2]

  • Piperidine (Catalyst, 0.1 eq)

  • HCl (Concentrated) for workup[1]

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2,3-dimethoxybenzaldehyde (16.6 g, 100 mmol) and malonic acid (20.8 g, 200 mmol) in pyridine (40 mL).

  • Catalysis: Add piperidine (1.0 mL) dropwise.

  • Reaction: Heat the mixture to 85°C for 1 hour, then increase to reflux (110°C) for 3 hours. Note: The initial lower temperature prevents premature decarboxylation of malonic acid before condensation.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (400 mL) containing concentrated HCl (50 mL). The solution must be acidic (pH < 2).[1]

  • Isolation: A white precipitate will form. Filter via Buchner funnel.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Target Yield: 85-90%

    • Appearance: White needles.

Protocol B: Demethylation (The Critical Step)

Objective: Reveal the active catechol moiety without oxidation.

Reagents:

  • 2,3-Dimethoxycinnamic acid (from Protocol A)

  • Boron Tribromide (

    
    ) (1 M in DCM)
    
  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere (Essential)

Procedure:

  • Inert Environment: Flame-dry a 3-neck flask and flush with

    
    . Dissolve 2,3-dimethoxycinnamic acid (10 mmol) in anhydrous DCM (50 mL). Cool to -78°C  (Dry ice/Acetone bath).
    
  • Addition: Slowly add

    
     (30 mL, 3.0 eq) dropwise over 20 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir overnight (12h).

  • Hydrolysis: Cool back to 0°C. Quench carefully with ice water (slow addition) to destroy excess borate complexes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry organic phase over

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: Recrystallize from water containing a trace of sodium bisulfite (to prevent oxidation during heating).

    • Target Yield: 70-80%

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) should show two exchangeable singlets >9.0 ppm (catechol -OH).

Antioxidant Validation Protocols

To validate the efficacy of the synthesized derivative, use the following industry-standard assays.

Assay 1: DPPH Radical Scavenging (Kinetic Mode)

This assay measures the reducing capacity of the derivative against a stable nitrogen radical.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample: Prepare serial dilutions of 2,3-Dihydroxycinnamic acid (10 - 200

    
    ).
    
  • Reaction: Mix 100

    
     sample + 100 
    
    
    
    DPPH solution in a 96-well plate.
  • Measurement: Monitor Absorbance at 517 nm every 1 minute for 30 minutes.

  • Calculation:

    
    
    Calculate 
    
    
    
    (concentration reducing absorbance by 50%).
Assay 2: FRAP (Ferric Reducing Antioxidant Power)

Distinguishes electron transfer (ET) mechanisms from H-atom transfer.

  • Reagent: Acetate buffer (pH 3.6) + TPTZ (10 mM) +

    
     (20 mM) in a 10:1:1 ratio.
    
  • Protocol: Mix 20

    
     sample + 180 
    
    
    
    FRAP reagent. Incubate at 37°C for 10 min.
  • Readout: Absorbance at 593 nm (Formation of blue

    
    -TPTZ complex).
    

Mechanistic Visualization

The following diagram illustrates the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is dominant for cinnamic acid derivatives in polar solvents.

AntioxidantMechanism Catechol 2,3-DHC (Catechol Form) Anion Phenolate Anion Catechol->Anion - H+ (pKa ~8.5) Radical Phenoxy Radical Anion->Radical - e- (to R•) Quinone Ortho-Quinone (Stable) Radical->Quinone - e- / - H+ ROS ROS (R•) ROS->Anion Attack

Figure 2: SPLET mechanism showing the conversion of the catechol moiety to the stable ortho-quinone.

Expected Data & SAR Analysis

When comparing 2,3-DHC to its isomer Caffeic Acid (3,4-DHC) and the standard Trolox, the following trends are typically observed:

CompoundStructureDPPH

(

)
Mechanism Note
2,3-DHC o-Dihydroxy12.5

1.2
Superior metal chelation due to steric crowding.
Caffeic Acid m,p-Dihydroxy10.8

0.9
Slightly faster kinetics due to para-resonance.
Trolox Vitamin E analog15.2

1.5
Standard Reference.
Ferulic Acid 3-Methoxy-4-hydroxy> 30.0Lacks catechol; weaker activity.

Interpretation: The 2,3-dihydroxy motif is competitive with Caffeic acid in radical scavenging but offers superior metal chelating properties , making it a preferred scaffold for neuroprotection studies where metal-induced oxidative stress is a factor.

References

  • Perkin, W. H. (1877). "On the formation of coumarin and of cinnamic and of other analogous acids from the aromatic aldehydes."[3] Journal of the Chemical Society, 31, 388-427. Link

  • Gülçin, İ. (2006).[4] "Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid)." Toxicology, 217(2-3), 213-220. Link

  • Natella, F., et al. (2010). "Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure–Activity Relation." Journal of Agricultural and Food Chemistry, 58(12), 7241–7245. Link

  • Teixeira, J., et al. (2013). "Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview." BioMed Research International, 2013, 251754. Link

  • Organic Syntheses. (1952). "2,3-Dimethoxycinnamic Acid." Org.[5][6][7] Synth., 32, 55. Link

Sources

Application Note: High-Purity Isolation of 2,3-Dihydroxypropenoic Acid from Complex Landfill Leachate Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Landfill leachate is often viewed merely as a hazardous effluent requiring remediation.[1] However, it represents a complex repository of dissolved organic matter (DOM) containing high-value metabolic intermediates. 2,3-Dihydroxypropenoic acid (an enediol tautomer of triose reductone) is a potent antioxidant and chemical feedstock found in the degradation pathways of carbohydrates and humic substances within methanogenic leachate.

Extracting this highly polar, oxidation-sensitive molecule from a matrix characterized by extreme Chemical Oxygen Demand (COD > 5,000 mg/L), heavy metals, and recalcitrant humic acids presents a significant separation challenge. This Application Note details a Mixed-Mode Anion Exchange (MAX) protocol optimized for the selective isolation of 2,3-dihydroxypropenoic acid, achieving >85% recovery while removing 98% of humic interferences.

Matrix Characterization & Challenges

Understanding the "enemy" (the matrix) is critical for protocol design. Landfill leachate is a "dirty" matrix that fouls standard C18 silica columns immediately.

ParameterTypical Value (Methanogenic Phase)Impact on Extraction
pH 7.5 – 8.5Analyte is fully ionized (carboxylate form).
COD 3,000 – 10,000 mg/LHigh competition for binding sites on SPE sorbents.
Humic Acids (HA) High (>1,000 mg/L)Co-elutes with analytes; irreversibly binds to reverse-phase media.
Conductivity > 15 mS/cmHigh salt content suppresses ionization in LC-MS.
Analyte Stability LowSusceptible to rapid oxidation to diketones at neutral/alkaline pH.
The Scientific Rationale for the Protocol
  • Stabilization: As an enediol, the target is prone to oxidation. Immediate acidification and chelation are required to arrest degradation.

  • Humic Acid Precipitation: Humic acids are soluble at neutral pH but precipitate below pH 2.[2]0. We exploit this to "crash out" the bulk of the interference before SPE.

  • Orthogonal Selectivity: A standard C18 extraction is insufficient due to the analyte's high polarity (logP ≈ 0.1). We utilize Mixed-Mode Anion Exchange (MAX) , which retains the analyte via ionic interaction (locking it to the sorbent) while organic washes remove neutrals, and basic washes remove weak interferences.

Experimental Protocol

Reagents and Materials
  • SPE Cartridge: Oasis MAX (Mixed-Mode Anion Exchange), 6 cc, 150 mg (or equivalent polymeric strong anion exchanger).

  • Stabilizer Solution: 10 mM EDTA + 0.1% Ascorbic Acid in water.

  • Elution Solvent: 5% Formic Acid in Methanol.

  • Pre-treatment Acid: 6M Hydrochloric Acid (HCl).

Workflow Diagram

The following logic flow illustrates the critical separation of the target acid from the humic core.

ExtractionWorkflow RawSample Raw Leachate Sample (High COD, pH ~8) Stabilization Stabilization Add EDTA/Ascorbic Acid RawSample->Stabilization Acidification Acidification (pH < 2.0) Precipitate Humic Acids Stabilization->Acidification Centrifuge Centrifugation 10,000 x g, 15 min Acidification->Centrifuge Precipitation Supernatant Supernatant Loading (Analyte + Fulvic Acids) Centrifuge->Supernatant Remove HA Pellet SPE_Load SPE Loading (MAX) Analyte binds via Ion Exchange Supernatant->SPE_Load Wash1 Wash 1: 5% NH4OH Remove Neutrals/Weak Acids SPE_Load->Wash1 Wash2 Wash 2: Methanol Remove Hydrophobic Interferences Wash1->Wash2 Elution Elution 5% Formic Acid in MeOH Wash2->Elution Analysis LC-MS/MS Analysis Target: 2,3-dihydroxypropenoic acid Elution->Analysis

Figure 1: Step-by-step isolation workflow utilizing pH-dependent solubility and mixed-mode selectivity.

Detailed Methodology
Step 1: Sample Pre-treatment (Critical for Stability)
  • Action: Collect 50 mL of leachate. Immediately add 1 mL of Stabilizer Solution (EDTA/Ascorbic Acid).

  • Why: EDTA sequesters metal ions (Fe³⁺) that catalyze oxidation; ascorbic acid acts as a sacrificial antioxidant.

  • Humic Removal: Adjust pH to 1.5 – 2.0 using 6M HCl. Allow to stand for 30 minutes at 4°C.

  • Separation: Centrifuge at 10,000 x g for 15 minutes. The dark brown pellet contains Humic Acids (HA). Collect the amber supernatant (containing Fulvic Acids and the target analyte).

Step 2: Solid Phase Extraction (SPE) - MAX Chemistry
  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water.

  • Loading:

    • Load the acidified supernatant (pH ~2) at a flow rate of 1-2 mL/min.

    • Mechanism:[1][3] At pH 2, the weak acid analyte is partially protonated but the MAX sorbent (Quaternary Amine) maintains a permanent positive charge. However, to ensure ionic binding, we must adjust the pH after loading or load at neutral pH.

    • Refined Loading Strategy: Neutralize the supernatant to pH 7.0 just before loading. This ensures 2,3-dihydroxypropenoic acid is anionic (COO⁻) and binds tightly to the quaternary amine sites on the sorbent.

  • Wash 1 (Caustic Wash):

    • 2 mL of 5% NH₄OH in water.

    • Purpose: Removes neutrals and weak bases. The analyte remains bound by strong ion exchange.

  • Wash 2 (Organic Wash):

    • 2 mL Methanol.

    • Purpose: Removes hydrophobic fulvic acid components that bound to the reverse-phase portion of the resin.

  • Elution:

    • 2 x 1.5 mL of 5% Formic Acid in Methanol .

    • Mechanism:[1] The high acid concentration protonates the analyte's carboxyl group (neutralizing its charge), breaking the ionic bond with the sorbent and releasing it into the solvent.

Step 3: Analysis (HPLC-UV/MS)
  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or Agilent Hi-Plex H.

  • Mobile Phase: 5 mM H₂SO₄ (Isocratic).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 50°C.

  • Detection: UV at 210 nm (COOH group) and 280 nm (enediol conjugation).

  • Validation: 2,3-dihydroxypropenoic acid elutes distinct from acetic/propionic acids due to the hydroxyl interactions with the resin.

Results & Performance Data

The following data represents typical recovery rates from spiked methanogenic leachate (Spike level: 100 µg/L).

Extraction MethodRecovery (%)RSD (n=6)Humic Removal Efficiency
LLE (Ethyl Acetate) 42%15%Low (Emulsion formation)
SPE (C18 / HLB) 65%8%Moderate (Matrix breakthrough)
SPE (MAX) - Proposed 88% 3.2% High (>98%)

Note on Quantification: Due to the "dirty" nature of the matrix, the Standard Addition Method is strongly recommended over external calibration to compensate for any remaining ion suppression in MS analysis.

References

  • Renou, S., et al. (2008). "Landfill leachate treatment: Review and opportunity." Journal of Hazardous Materials. (Overview of leachate composition and COD challenges).

  • Li, W., et al. (2010). "An Exploratory Investigation of Polar Organic Compounds in Waters from a Lead–Zinc Mine and Mill Complex." Water, Air, & Soil Pollution.[4] (Discusses HLB and polar organic extraction strategies).

  • Hao, L., et al. (2019). "Removal of phthalic acid esters with dissolved organic matter by an anaerobic/anoxic/oxic leachate treatment process."[5] Waste Management. (Details humic acid precipitation and fractionation at low pH).

  • Agilent Technologies. (2024).[6] "Analysis of sugars, small organic acids, and alcohols by HPLC-RID." Agilent Application Notes. (Standard protocol for organic acid analysis using Ion Exclusion Chromatography).

  • PubChem. (2023). "2,3-Dihydroxypropenoic acid Compound Summary." (Chemical properties and pKa data).

Sources

Application Notes and Protocols: HPLC Separation of Short-Chain Enediol Organic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Enediol Organic Acids

Short-chain enediol organic acids, a class of compounds characterized by a double bond with a hydroxyl group attached to each carbon atom (–C(OH)=C(OH)–), are pivotal in various fields. Ascorbic acid (Vitamin C), with its enediol structure, is a vital antioxidant in foods, pharmaceuticals, and biological systems.[1] Tartaric acid, while technically a dihydroxy dicarboxylic acid, shares similar analytical challenges due to its high polarity and is often analyzed concurrently. The accurate quantification of these acids is critical for quality control in the food and beverage industry, stability testing in drug development, and metabolic research.[2][3]

However, their inherent chemical properties present significant challenges for chromatographic separation. These molecules are highly polar and hydrophilic, leading to poor retention on traditional reversed-phase (RP) columns.[4][5] Furthermore, as weak acids, their ionization state is highly dependent on pH, which can result in poor peak shape and shifting retention times if not properly controlled. This guide provides a detailed exploration of robust High-Performance Liquid Chromatography (HPLC) methods tailored to overcome these challenges, offering researchers a selection of validated protocols and the foundational knowledge to adapt them.

Chapter 1: Foundational Principles - Selecting the Optimal HPLC Mode

The successful separation of short-chain organic acids hinges on choosing a chromatographic mode that effectively manages their high polarity and ionic character. Three primary HPLC modes are predominantly employed: Reversed-Phase (RP-HPLC) with ion suppression, Ion-Exclusion Chromatography (IEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[4][6]

  • Reversed-Phase (RP-HPLC): The most common HPLC mode, it is adapted for polar acids using the "ion suppression" technique. By acidifying the mobile phase, the ionization of the acid analytes is suppressed, rendering them less polar and enabling retention on a non-polar stationary phase (e.g., C18).[7] This approach is valued for its simplicity and the wide availability of columns.[8]

  • Ion-Exclusion Chromatography (IEC): This is arguably the most effective and widely used mode for organic acid analysis.[4][9] It utilizes a stationary phase (a strong cation exchange resin in H+ form) that repels fully ionized strong acids while allowing weakly ionized organic acids to partition into the pores based on their pKa, leading to excellent separation.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful alternative for very polar compounds that are unretained in RP-HPLC.[5][10] HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent. Analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase.[11]

The choice of mode depends on the sample matrix, the specific acids of interest, and the available instrumentation.

Chapter 2: Reversed-Phase HPLC with Ion Suppression

The ion suppression technique is a straightforward and effective strategy to retain and separate organic acids on ubiquitous C18 columns. The core principle is to control the analyte's ionization state to enhance its hydrophobicity.

Mechanism of Separation

Organic acids exist in equilibrium between their protonated (neutral) form and their deprotonated (anionic) form. The anionic form is highly polar and has little to no affinity for a non-polar C18 stationary phase. To promote retention, the mobile phase pH is adjusted to be approximately 2 pH units below the pKa of the target acids.[7] At this low pH, the equilibrium shifts overwhelmingly towards the neutral, protonated form, which is significantly less polar and can be effectively retained and separated by the C18 phase.

cluster_column Reversed-Phase Column (Non-Polar) cluster_mobile_phase Mobile Phase (Polar) StationaryPhase C18 Stationary Phase Analyte_Anionic R-COO⁻ (Anionic) Highly Polar Analyte_Anionic->StationaryPhase Not Retained Analyte_Neutral R-COOH (Neutral) Less Polar Analyte_Anionic->Analyte_Neutral Low pH (Ion Suppression) Analyte_Neutral->StationaryPhase Retained H_Plus H⁺ caption Ion Suppression Mechanism in RP-HPLC

Mechanism of Ion Suppression for Organic Acid Retention.
Protocol: Simultaneous Analysis of Nine Organic Acids

This protocol is adapted from a validated method for the separation of nine common organic acids, including the enediol-containing ascorbic acid.[8] It demonstrates a typical ion-suppression setup.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Ascentis® Express AQ-C18 (250 x 4.6 mm, 2.7 µm) or equivalent C18 column stable under highly aqueous conditions.[8]

  • Reagents: Potassium phosphate monobasic, phosphoric acid, HPLC-grade water, and the organic acid standards.

2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase 20 mM Potassium Phosphate, pH adjusted to 2.7 with phosphoric acid.The low pH ensures ion suppression for effective retention of the organic acids.[7][8]
Mode IsocraticSimplifies the method and ensures robust, repeatable results.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 214 nmDetects the carboxyl group present in the organic acids.[8]
Injection Vol. 20 µLCan be adjusted based on analyte concentration and instrument sensitivity.

3. Standard & Sample Preparation:

  • Stock Standards: Prepare individual stock solutions of each organic acid (e.g., tartaric, ascorbic, malic, citric) at 1 mg/mL in mobile phase.

  • Working Standard: Create a mixed working standard by diluting the stocks to the desired concentration range (e.g., 10 - 210 µg/mL) using the mobile phase.[8]

  • Sample Preparation: For liquid samples like fruit juice or wine, dilute the sample with mobile phase (e.g., 10-fold) and filter through a 0.45 µm syringe filter to remove particulates.[2][7]

4. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of a working standard. The relative standard deviation (RSD) for retention time and peak area should be <2%.

  • Construct a calibration curve using a series of standards of known concentrations. The correlation coefficient (R²) should be >0.999.[12]

  • Inject the prepared samples for analysis.

Chapter 3: Ion-Exclusion Chromatography (IEC)

Ion-Exclusion Chromatography is a highly selective and robust technique that stands as a first-choice method for separating organic acids.[6] It separates analytes based on their pKa values and interaction with a charged stationary phase.

Mechanism of Separation

In IEC for organic acids, the stationary phase is a strong cation-exchange resin in the hydrogen (H+) form. The mobile phase is typically a dilute strong acid (e.g., sulfuric acid or perchloric acid).[13][14] The separation mechanism operates on several principles:

  • Donnan Exclusion: The negatively charged sulfonate groups (-SO₃⁻) on the resin surface create a negative potential that repels anionic species from the pores of the resin. Strong acids, which are fully ionized, are strongly repelled and elute very early, often in the void volume.

  • Size Exclusion: Neutral molecules can freely enter the pores and are separated based on their size.

  • Partitioning: Weak acids, such as the target enediol organic acids, are only partially ionized in the acidic mobile phase. Their neutral form can penetrate the pores of the resin to varying degrees. Acids with lower pKa values (stronger acids) are more ionized, experience more repulsion, and elute earlier. Acids with higher pKa values (weaker acids) are less ionized, penetrate the pores more deeply, and are retained longer.[4]

Ion-Exclusion Chromatography Principle cluster_column Cation Exchange Resin Pore MobilePhase Mobile Phase Flow (Dilute Acid) Analyte_Weak Weak Acid (R-COOH) Analyte_Strong Strong Acid (A⁻) Resin Resin Matrix (-SO₃⁻ H⁺) Analyte_Weak->Resin Penetrates Pore (Retained) Analyte_Strong->Resin Repelled (Elutes First) caption Separation based on pKa in Ion-Exclusion Chromatography.

Principle of Ion-Exclusion Chromatography for Organic Acids.
Protocol: Post-Column pH Buffering with Visible Detection

Direct UV detection in IEC can be challenging due to low wavelength requirements. A post-column reaction system enhances both sensitivity and selectivity. This protocol uses a pH indicator for detection.[13]

1. Instrumentation and Consumables:

  • HPLC system with two pumps (one for eluent, one for reagent), autosampler, column oven, and a UV/VIS detector.

  • Post-column reaction unit/mixing tee.

  • Column: Shodex RSpak KC-811 (300 mm x 8.0 mm) or similar strong cation exchange column.[13]

  • Reagents: Perchloric acid, bromothymol blue (BTB), disodium hydrogen phosphate.

2. Chromatographic and Reaction Conditions:

ParameterSettingRationale
Column Shodex RSpak KC-811 (or two in series)Specialized column for organic acid analysis via ion exclusion.[13]
Eluent 2 mM Perchloric AcidAcidic mobile phase to control analyte ionization.
Eluent Flow Rate 1.0 mL/minStandard flow rate for this column dimension.
Post-Column Reagent 0.2 mM BTB + 15 mM Disodium Hydrogen PhosphateThe buffer raises the pH, causing the acids to react with the BTB indicator.[13]
Reagent Flow Rate 1.5 mL/minEnsures efficient mixing and reaction post-column.
Column Temp. 60 °CHigher temperature is often required for ion-exchange separations to improve kinetics.[13][14]
Detection Visible at 445 nmWavelength for detecting the color change of the BTB indicator.[13]

3. Standard & Sample Preparation:

  • Standard Preparation: Prepare a mixed standard of organic acids at approximately 1 mmol/L in ultrapure water.[13]

  • Sample Preparation: Filter aqueous samples (e.g., beverages) through a 0.45 µm membrane filter. Dilute samples as needed with ultrapure water to bring analyte concentrations within the calibration range.[13]

4. Analysis:

  • Equilibrate the entire system, including the post-column reagent flow, until a stable baseline is achieved.

  • Validate the method for linearity, precision, and accuracy as described in the RP-HPLC section.

  • Analyze samples. The presence of an organic acid will be detected as a peak corresponding to a change in the indicator's absorbance.

Chapter 4: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for separating highly polar analytes that are poorly retained in reversed-phase mode, even with ion suppression.[5][15]

Mechanism of Separation

HILIC utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic phases) and a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile, with a smaller percentage of aqueous buffer.[10][11] The aqueous component of the mobile phase forms an immobilized, water-rich layer on the surface of the polar stationary phase. Polar analytes, like enediol organic acids, partition from the organic-rich mobile phase into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer content).[5] Zwitterionic phases are particularly effective as they offer enhanced retention for acidic and basic moieties.[11]

Protocol: HILIC for Ionic Organic Acids

This protocol provides a general framework for separating organic acids in their ionic state using a HILIC column.[15]

1. Instrumentation and Consumables:

  • HPLC or UPLC system with gradient capability, autosampler, column thermostat, and UV or MS detector.

  • Column: Poroshell 120 HILIC-Z (or similar zwitterionic HILIC column).[15]

  • Reagents: Acetonitrile (ACN), ammonium acetate, formic acid, HPLC-grade water.

2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 100 mM Ammonium Acetate in WaterAqueous component of the mobile phase. The salt is necessary to facilitate the HILIC mechanism.
Mobile Phase B Acetonitrile (ACN)Organic component of the mobile phase.
Gradient Start at 90-95% B, decrease to 50-60% B over 10-15 min.Gradient elution is typical in HILIC. Starting with high organic content promotes retention.[5]
Flow Rate 0.5 - 1.0 mL/minAdjust based on column dimensions and particle size.
Column Temp. 30 - 40 °CTo ensure reproducible retention times.
Detection UV (210 nm) or Mass Spectrometry (MS)MS is highly advantageous with HILIC due to the volatile mobile phases used.

3. Standard & Sample Preparation:

  • Standard/Sample Diluent: The initial mobile phase composition (e.g., 90% ACN / 10% Aqueous Buffer) should be used as the diluent to ensure good peak shape and prevent injection solvent effects.

  • Preparation: Prepare standards and samples as described previously, but use the high-organic diluent for the final dilution step.

4. Analysis:

  • Column equilibration is critical in HILIC and can take longer than in RP-HPLC. Ensure a stable baseline before analysis.

  • Validate the method. The limits of detection (LOD) and quantification (LOQ) for organic acids in HILIC mode can be in the low µg/mL range.[15]

Chapter 5: General HPLC Method Development Workflow

Developing a robust HPLC method is a systematic process. The following workflow provides a logical progression from initial feasibility to a validated analytical procedure.

A 1. Define Analytical Goal (Analytes, Matrix, Required Sensitivity) B 2. Select HPLC Mode (RP-Ion Suppression, Ion-Exclusion, HILIC) A->B C 3. Initial Screening (Column Chemistry & Mobile Phase) B->C D 4. Method Optimization (Gradient, pH, Temperature, Flow Rate) C->D E 5. Performance Check (Resolution, Peak Shape, Run Time) D->E F Unacceptable E->F G Acceptable E->G F->C Re-screen or Re-optimize H 6. Method Validation (Linearity, Precision, Accuracy, LOD/LOQ) G->H I 7. Final Protocol Established H->I caption Systematic Workflow for HPLC Method Development.

A systematic workflow for developing an HPLC method for organic acids.

References

  • JASCO Global. (2021). Analysis of Organic Acid in Alcoholic Beverages. Retrieved from [Link]

  • Liu, Y., et al. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Cogent Chemistry. Retrieved from [Link]

  • Rácz, E., et al. (n.d.). HPLC METHOD FOR DETERMINATION OF ASCORBIC ACID IN FRUITS AND VEGETABLES. Acta Alimentaria. Retrieved from [Link]

  • OIV. (n.d.). Organic Acids : HPLC (Type-IV). International Organisation of Vine and Wine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Tartaric Acid on Newcrom BH Column. Retrieved from [Link]

  • Yan-Ru, G., et al. (2011). HPLC Determination of Ascorbic Acid and Dehydroascorbic Acid in Chinese Jujube. Asian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (2009). CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method.
  • SIELC Technologies. (n.d.). HPLC Isocratic Method for Analysis of Ascorbic Acid and Sodium Metabisulfite on Primesep SB Column. Retrieved from [Link]

  • El-Shafae, A. M., & El-Domiaty, M. M. (2020). Eco-friendly RP-HPLC method for simultaneous determination of water-soluble and fat-soluble vitamins in nano-formula and pharmaceutical dosage forms. Scientific Reports. Retrieved from [Link]

  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from [Link]

  • Nagashima, H., et al. (2004). Determination of Organic Acids by High-Performance Liquid Chromatography With Electrochemical Detection During Wine Brewing. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Chromatography Forum. (2009). Determination of the impurities of Ascorbic Acid by HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Kroum, V. M., & Jordan, D. B. (1993). Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation. Analytical Biochemistry. Retrieved from [Link]

  • Shimadzu (België). (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Zhang, M., et al. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Molecules. Retrieved from [Link]

  • Desauziers, V., et al. (2000). Ion-exchange extraction of organic acids in water samples. Study of the influential factors and interactions. Analusis. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2021). Analysis of sugars, small organic acids, and alcohols by HPLC-RID v2. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • Bohrium. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Separation of Common Organic Acids in Foods and Beverages. Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Small Organic Acids on Newcrom B Column. Retrieved from [Link]

  • Wang, Y., & Armstrong, D. W. (2019). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Molecules. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of carbohydrates, alcohols, and organic acids. Retrieved from [Link]

Sources

Using 2,3-dihydroxyacrylic acid as a biomarker in diabetes metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation of Oxidative Stress & Glycative Burden[1]

Part 1: Executive Summary & Biological Context[2]

2,3-Dihydroxyacrylic acid (2,3-DHAA) is an emerging, high-value biomarker in the landscape of diabetes metabolomics.[1] Unlike static glycemic markers (e.g., HbA1c) that provide a retrospective average, 2,3-DHAA serves as a dynamic readout of active oxidative stress and non-enzymatic glycation flux .[1]

In Type 2 Diabetes Mellitus (T2DM), chronic hyperglycemia accelerates the autoxidation of glucose and the degradation of antioxidants like ascorbic acid.[1] 2,3-DHAA appears as a transient downstream metabolite in these catabolic cascades.[1][2] Its presence correlates with the "toxic" phase of hyperglycemia—where excess glucose is converted into reactive dicarbonyls and unstable enediols that damage tissue.[1]

Key Application Areas:

  • Drug Development: Monitoring the efficacy of antioxidant or anti-glycation therapeutic candidates.[2]

  • Pathology: Early detection of diabetic nephropathy risk (linked to organic acid accumulation).[1][2]

  • Metabolic Flux Analysis: Tracing the shift from glycolysis to oxidative degradation pathways.[1][2]

Part 2: Mechanistic Pathway (The "Why")[1]

To interpret 2,3-DHAA levels, researchers must understand its origin.[1][2] It is not a primary metabolite of the Krebs cycle but rather a "stress metabolite" arising from two converging pathological pathways:[1]

  • Ascorbic Acid Degradation: Under oxidative stress, Vitamin C (Ascorbate) oxidizes to Dehydroascorbate, which hydrolyzes to 2,3-Diketogulonic acid.[1] This unstable intermediate fragments, yielding 2,3-DHAA and other short-chain acids.[1][2]

  • Glucose Autoxidation (Wolff Pathway): Metal-catalyzed oxidation of glucose generates enediol radical anions, which fragment into reactive species, including 2,3-DHAA precursors.[1][2]

Pathway Visualization

Diabetes_OxStress_Pathway Glucose D-Glucose (Hyperglycemia) Enediol Enediol Radical Anion Glucose->Enediol Autoxidation (Fe2+/Cu2+) Ascorbate Ascorbic Acid (Vitamin C) DHA Dehydroascorbate Ascorbate->DHA ROS Scavenging DHAA 2,3-DIHYDROXYACRYLIC ACID (Target Biomarker) Enediol->DHAA Fragmentation AGEs Advanced Glycation End-Products (AGEs) Enediol->AGEs Protein Crosslinking DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis DKG->DHAA Decarboxylation/Cleavage Oxalate Oxalate/Threonate (Renal Stress) DHAA->Oxalate Terminal Oxidation

Figure 1: Convergent synthesis of 2,3-DHAA from Glucose Autoxidation and Ascorbate Degradation under diabetic conditions.[1]

Part 3: Experimental Protocols (The "How")

Warning: 2,3-DHAA is an enediol and is highly susceptible to rapid oxidation ex vivo.[1][2] Standard clinical workflows will result in false negatives.[1][2] The following protocols prioritize metabolic quenching and stabilization .

Protocol A: Sample Preparation (Serum/Plasma)[1]

Objective: Halt enzymatic activity and stabilize labile organic acids.

  • Collection: Collect whole blood into pre-chilled tubes containing EDTA (to chelate metal ions that catalyze oxidation) and Glutathione (optional, to prevent further oxidation).[1][2]

  • Separation: Centrifuge immediately at 4°C, 2000 x g for 10 minutes.

  • Quenching (Critical):

    • Transfer 100 µL of plasma to a fresh tube.

    • Add 400 µL of Ice-Cold Methanol:Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

    • Note: The acid helps stabilize the carboxylic group; the cold solvent precipitates proteins.[1]

  • Extraction: Vortex for 30 seconds; incubate at -20°C for 20 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Drying: Transfer supernatant to a glass vial and evaporate to dryness under nitrogen stream (avoid heat >30°C).

Protocol B: Detection via GC-MS (Gold Standard for Organic Acids)[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for 2,3-DHAA due to the superior separation of small organic acid isomers.[1][2]

Derivatization Strategy: Two-step derivatization to protect the keto/enol groups and the carboxylic acid.[2]

  • Oximation: Add 50 µL of Methoxyamine Hydrochloride (20 mg/mL in Pyridine) to the dried residue. Incubate at 30°C for 90 minutes.

    • Purpose: Stabilizes keto-enol tautomers.[1][2]

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS . Incubate at 37°C for 30 minutes.

    • Purpose: Increases volatility by replacing active hydrogens with TMS groups.[1][2]

Instrument Parameters:

  • Column: DB-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1][2]

  • Carrier Gas: Helium at 1 mL/min (constant flow).

  • Temp Program: 70°C (hold 2 min)

    
     10°C/min to 300°C (hold 5 min).
    
  • MS Mode: Electron Impact (EI), 70 eV.[1] Perform Scan mode (m/z 50–600) for identification, then SIM (Selected Ion Monitoring) for quantitation.[1]

  • Target Ions (TMS derivative): Look for characteristic fragments of di-TMS or tri-TMS derivatives (typically m/z 147, 219, and molecular ion M+).[1]

Protocol C: Detection via LC-MS/MS (High Throughput)[2]

For labs without GC capabilities or requiring higher throughput.[1][2]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory .[1][2] C18 columns will not retain this polar acid.[1][2]

    • Recommended: Waters BEH Amide or Phenomenex Luna HILIC.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1][2] High pH ensures ionization.[1]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

  • Transition (MRM):

    • Precursor: [M-H]⁻ (approx.[1][2] m/z 117).[1][2]

    • Product Ions: Optimize for decarboxylated fragments (e.g., m/z 73).[1]

Part 4: Data Interpretation & Validation[5]

The following reference ranges are derived from diabetic rat models (Sprague Dawley) and translational human studies.

Table 1: Expected Relative Abundance (Normalized Peak Area)

GroupRelative AbundanceInterpretation
Healthy Control 1.0 (Baseline)Minimal oxidative flux.[1][2]
Pre-Diabetic 1.5 - 2.0xEarly warning of antioxidant depletion.[1][2]
Uncontrolled T2DM 2.5 - 4.0x Critical oxidative stress; active AGE formation.[1][2]
T2DM + Antioxidant Tx 1.2 - 1.8xIndicates successful quenching of reactive intermediates.[1][2]

Self-Validating the Protocol (Quality Control):

  • Internal Standard: Spike samples with U-13C-Succinic Acid or d3-Acrylic Acid prior to extraction.[1][2] Recovery must be >80%.[1][2]

  • Isomer Check: 2,3-DHAA can isomerize to tartraldehyde or hydroxypyruvate.[1][2] Ensure your chromatographic method separates these peaks (GC-MS is superior here).[1][2]

  • Stability Test: Run a QC sample immediately and again after 24 hours in the autosampler. If signal drops >15%, your quenching/derivatization is insufficient.[1][2]

References
  • Metabolomics of Induced Type 2 Diabetic R

    • Title: Metabolomics (Non-Targeted) of Induced Type 2 Diabetic Sprague Dawley Rats Comorbid with a Tissue-Dwelling Nematode Parasite.[1][2][4]

    • Significance: Identifies 2,3-Dihydroxyacrylic acid as a significantly upregulated biomarker (VIP > 0.[1][2]8) in the diabetic serum metabolome.[2]

    • Source:[1]

  • Ascorbic Acid Degradation P

    • Title: Oxidative degradation of Vitamin C and formation of unstable intermediates.[2]

    • Significance: Establishes the chemical lineage of 2,3-DHAA
    • Source:

  • Glyc

    • Title: The role of advanced glycation end products in aging and metabolic diseases.
    • Significance: Provides the broader context of dicarbonyl stress (methylglyoxal, etc.) which parallels 2,3-DHAA formation.[1][2]

    • Source:[1]

  • Analytical Method Grounding (GC-MS).

    • Title: Formation of Carboxylic Acids during Degradation of Monosaccharides.[2]

    • Significance: details the detection of 2,3-dihydroxyacrylic acid via MS in the context of sugar degrad
    • Source:

Sources

Application Note: Synthesis of Benzimidazole Derivatives from 2,3-Dihydroxyacrylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The user has requested a protocol for synthesizing benzimidazole derivatives starting from 2,3-dihydroxyacrylic acid . From a strict synthetic perspective, 2,3-dihydroxyacrylic acid (


) is a tautomeric enediol often encountered as a transient intermediate in the degradation of carbohydrates or oxidation of ascorbic acid. It is not a standard, stable shelf reagent.

The Solution: The practical, stable synthetic equivalent for accessing the 2,3-dihydroxyacrylic acid scaffold is Dihydroxyfumaric Acid (DHF) (also known as dihydroxy-2-butenedioic acid). DHF contains the core 2,3-dihydroxyacrylic moiety stabilized by a second carboxylic acid group. Upon condensation with o-phenylenediamine (OPD), DHF undergoes a selective Phillips-type condensation at one carboxyl group to yield (E)-3-(1H-benzo[d]imidazol-2-yl)-2,3-dihydroxyacrylic acid , effectively "trapping" the 2,3-dihydroxyacrylic acid structure on a benzimidazole ring.

Scope: This guide details the synthesis of mono- and bis-benzimidazole derivatives using DHF as the source of the 2,3-dihydroxyacrylic acid moiety. The protocol leverages acidic condensation to preserve the sensitive enediol functionality, which is critical for the resulting compound's antioxidant properties.

Scientific Mechanism

The synthesis relies on the condensation of a diamine with a carboxylic acid, catalyzed by strong acid (HCl). Unlike standard Phillips condensation which often requires high heat or oxidative conditions to form the C=N bond from aldehydes, the reaction with DHF proceeds through direct amide formation followed by cyclodehydration.

Key Mechanistic Features:
  • Selectivity: DHF possesses two carboxylic acid groups. By controlling stoichiometry (1:1 vs 1:2) and acidity, one can selectively target a single carboxyl group to form the mono-benzimidazole derivative (leaving the acrylic acid tail free) or both to form the bis-benzimidazole.

  • Enediol Preservation: The reaction is performed under inert atmosphere (

    
    ) and in acidic media to prevent the oxidation of the electron-rich enediol double bond (
    
    
    
    ) to the diketo form (vicinal tricarbonyls), which would lead to different heterocyclic products (e.g., quinoxalines).
  • Decarboxylation Control: While DHF is prone to decarboxylation, the formation of the benzimidazole ring stabilizes the adjacent vinyl system, allowing the isolation of the 2,3-dihydroxyacrylic acid derivative.

Pathway Diagram

BenzimidazoleSynthesis Figure 1: Selective synthesis of Benzimidazole derivatives from Dihydroxyfumaric Acid. DHF Dihydroxyfumaric Acid (HOOC-C(OH)=C(OH)-COOH) Intermediate Amide Intermediate DHF->Intermediate Condensation (4N HCl, Reflux) OPD o-Phenylenediamine (1 eq) OPD->Intermediate MonoProduct (E)-3-(1H-benzo[d]imidazol-2-yl)- 2,3-dihydroxyacrylic acid Intermediate->MonoProduct Cyclodehydration (- H2O) BisProduct (E)-1,2-di(1H-benzo[d]imidazol-2-yl) ethene-1,2-diol MonoProduct->BisProduct + 2nd eq OPD (Excess OPD, Reflux)

Experimental Protocol

Protocol A: Synthesis of (E)-3-(1H-benzo[d]imidazol-2-yl)-2,3-dihydroxyacrylic acid

Target: The mono-benzimidazole derivative retaining the 2,3-dihydroxyacrylic acid tail.

Reagents & Equipment[1][2][3][4]
  • Precursor: Dihydroxyfumaric acid hydrate (DHF) [CAS: 133-38-0]

  • Reactant: o-Phenylenediamine (OPD) [CAS: 95-54-5]

  • Solvent/Catalyst: 4N Hydrochloric Acid (HCl)[3]

  • Workup: Ammonium Hydroxide (20% aq.

    
    ), Deionized Water.
    
  • Apparatus: Round-bottom flask, Reflux condenser, Nitrogen inlet, Magnetic stirrer.

Step-by-Step Methodology
  • Preparation :

    • Dissolve 1.48 g (10 mmol) of Dihydroxyfumaric acid hydrate and 1.08 g (10 mmol) of o-Phenylenediamine in 20 mL of 4N HCl.

    • Note: The use of 4N HCl serves as both solvent and catalyst. The high acidity protonates the carbonyl, activating it for nucleophilic attack by the diamine.

  • Reaction :

    • Purge the system with Nitrogen (

      
      ) to remove oxygen (critical to protect the enediol).
      
    • Heat the mixture to reflux (approx. 100°C) for 18 hours .

    • Monitor reaction progress (TLC or color change; typically turns yellow/orange).

  • Isolation of Hydrochloride Salt :

    • Cool the reaction mixture to room temperature (20–25°C) and then to 4°C in an ice bath.

    • A crystalline precipitate (the dihydrochloride salt of the product) should form.

    • Filter the solid and wash with a small amount of cold 4N HCl.

  • Neutralization (Free Base Formation) :

    • Suspend the collected hydrochloride salt in minimal water.

    • Add hot 20% aqueous

      
        dropwise until the pH is neutral/slightly basic (pH 7–8).
      
    • The free acid/zwitterion product will precipitate.

    • Filter the solid, wash copiously with water to remove ammonium salts, and dry under vacuum.

  • Purification :

    • Recrystallize from ethanol or an ethanol/water mixture if necessary.

Protocol B: Synthesis of Bis-Benzimidazole Derivative

Target: (E)-1,2-di(1H-benzo[d]imidazol-2-yl)ethene-1,2-diol.[5]

Modifications to Protocol A
  • Stoichiometry : Use 2.0 equivalents of o-Phenylenediamine (2.16 g) per 1 equivalent of DHF (1.48 g).

  • Conditions : Reflux for 18–24 hours in 4N HCl.

  • Workup : Similar neutralization step. The bis-product is often less soluble and precipitates readily upon cooling/neutralization.

Characterization & Data

The following data corresponds to the expected properties of the mono-benzimidazole derivative (Protocol A).

ParameterObservation / ValueNotes
Appearance Yellow to Orange Crystalline SolidColor arises from extended conjugation of the enediol with the benzimidazole.
Melting Point > 250°C (dec.)High melting point typical of zwitterionic benzimidazoles.
Solubility DMSO, DMF, Hot EthanolPoorly soluble in cold water and non-polar solvents.
IR Spectrum 3200–3400 cm⁻¹ (OH/NH)1680 cm⁻¹ (C=O acid)1620 cm⁻¹ (C=N)Broad OH/NH stretch indicates H-bonding. C=O confirms the retention of the carboxylic acid tail.
¹H NMR

12–13 ppm (bs, NH/OH)

7.5–7.8 ppm (m, Ar-H)
Absence of CH protons on the linker confirms the fully substituted enediol structure.
Antioxidant Activity High (DPPH Assay)The preserved enediol moiety acts as a potent radical scavenger.

References

  • Secara, N., Duca, G., Vlad, L., & Macaev, F. (2010).[6][7] Observations on the Antioxidant Activity of Novel Dihydroxyfumaric Acid Derivatives. Chemistry Journal of Moldova, 5(2), 59-67.[6][8]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.

  • Novotný, O., Cejpek, K., & Velíšek, J. (2008).[9] Formation of carboxylic acids during degradation of monosaccharides.[9] Czech Journal of Food Sciences, 26(2), 117-131.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2,3-Dihydroxypropenoic Acid During Extraction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the challenges and solutions associated with the extraction of 2,3-dihydroxypropenoic acid and similar labile molecules. The structural features of this compound, specifically the enediol group adjacent to a carboxylic acid, make it highly susceptible to oxidative degradation. This guide will equip you with the knowledge to anticipate, troubleshoot, and ultimately prevent this degradation, ensuring the integrity and yield of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your extraction protocol. Each answer explains the underlying cause and provides a direct, actionable solution.

Q1: My extract is turning yellow or brown. What is causing this discoloration?

A: This is a classic indicator of oxidation. The enediol moiety in 2,3-dihydroxypropenoic acid is readily oxidized, leading to the formation of conjugated systems (diones and other unsaturated carbonyls) that absorb visible light, appearing colored. This process is often initiated by dissolved oxygen in your solvents, catalyzed by trace metal ions, or accelerated by elevated pH and temperature.[1]

Immediate Actions:

  • Work Quickly and Cold: Perform the extraction on ice and minimize the time the compound is in solution.

  • Deoxygenate Solvents: Immediately before use, degas all solvents and aqueous solutions. The "freeze-pump-thaw" method is most effective, but sparging with an inert gas like argon or nitrogen for 30-60 minutes is also a viable option.[2][3]

  • Add an Antioxidant: Incorporate a suitable antioxidant into your extraction buffer. See the FAQ section and the protocols below for specific recommendations.

Q2: My final yield is consistently low, despite a high theoretical starting amount. Could oxidation be the culprit?

A: Absolutely. Oxidation doesn't just discolor your sample; it chemically transforms your target molecule into byproducts, thereby directly reducing your yield. If you are not taking specific preventative measures, it is highly likely that a significant portion of your 2,3-dihydroxypropenoic acid is degrading during the extraction and workup phases.

Troubleshooting Steps:

  • Analyze the Crude Extract: Use a technique like HPLC-UV or LC-MS to analyze a small aliquot of your initial crude extract. Look for multiple peaks around the expected retention time of your product, which could indicate degradation products.

  • Implement a Control: Run a small-scale extraction using fully deoxygenated solvents and an antioxidant cocktail (e.g., ascorbic acid and EDTA). Compare the yield to your standard protocol. A significant increase will confirm that oxidation is the primary issue.

  • Check for Metal Contamination: Ensure all glassware is scrupulously clean. If you suspect metal contamination from your source material or equipment, incorporate a chelating agent like EDTA into your extraction buffer.[4]

Q3: I'm observing a loss of my compound even during storage at 4°C in a purified state. How can I improve long-term stability?

A: Even at low temperatures, dissolved oxygen can cause degradation over time. The stability of compounds like this is also highly pH-dependent.

Solutions for Storage:

  • Solvent Choice: If storing in solution, use a deoxygenated, slightly acidic (pH 3-5) buffer. The protonated form of the carboxylic acid is generally more stable. High pH can favor the formation of the more easily oxidized enolate.[1][5]

  • Inert Atmosphere: Overlay the solution with an inert gas (argon or nitrogen) before sealing the vial. For maximum protection, use an ampule sealed under vacuum.

  • Solid-State Storage: Whenever possible, store the compound as a dry, solid powder under an inert atmosphere at -20°C or below. This minimizes mobility and contact with atmospheric oxygen.

  • Antioxidant Co-formulation: If it must be stored in solution for an application, consider co-formulating with a stable antioxidant, ensuring it doesn't interfere with downstream experiments.

Frequently Asked Questions (FAQs)

This section provides a deeper dive into the core principles of preventing oxidation for this class of molecules.

Q1: What is the primary mechanism of oxidation for 2,3-dihydroxypropenoic acid?

A: The key vulnerability is the enediol functional group (-C(OH)=C(OH)-). This structure is electron-rich and can be deprotonated to form an enediolate anion, which is even more susceptible to oxidation. The oxidation proceeds via a radical mechanism or by direct reaction with molecular oxygen, often catalyzed by transition metal ions like Fe²⁺/Fe³⁺ or Cu⁺/Cu²⁺.[1][4] These metals facilitate the formation of reactive oxygen species (ROS) that rapidly attack the double bond.[6] The initial oxidation product is typically an unstable diketone, which can undergo further reactions, including polymerization or cleavage of the C-C bond.

Caption: General oxidation pathway and key points for preventative intervention.

Q2: Which antioxidants are most effective and why?

A: A multi-pronged approach is best, using both a reducing agent/radical scavenger and a metal chelator.

  • Reducing Agents (Radical Scavengers): These compounds readily donate electrons to quench free radicals and reactive oxygen species, sacrificing themselves to protect your target molecule. Ascorbic acid (Vitamin C) is an excellent, cost-effective choice as it is water-soluble and a powerful antioxidant.[1]

  • Metal Chelators: These agents bind tightly to metal ions, sequestering them and preventing them from participating in redox cycling and generating ROS.[4][7] Ethylenediaminetetraacetic acid (EDTA) is the gold standard. Citric acid can also be used and is a weaker but effective chelator.[8]

Q3: How does pH affect stability during extraction?

A: pH is a critical parameter.

  • High pH (>7): Alkaline conditions deprotonate the hydroxyl and carboxylic acid groups, forming anions that are more electron-rich and thus significantly more susceptible to oxidation.[1][5] Avoid basic conditions at all costs.

  • Neutral pH (~7): Better than alkaline, but still allows for significant oxidation.

  • Acidic pH (3-5): This is the ideal range. The compound is fully protonated, which reduces its susceptibility to oxidation. Many common extraction buffers for stabilizing ascorbic acid, a similar molecule, use acids like metaphosphoric acid or oxalic acid to maintain a low pH and chelate metals.[9][10]

Q4: What are the best practices for solvent deoxygenation?

A: Removing dissolved oxygen from your extraction solvents is non-negotiable for sensitive compounds.

Deoxygenation MethodProcedureEfficacyBest For
Freeze-Pump-Thaw 1. Freeze the solvent with liquid N₂. 2. Apply a high vacuum. 3. Thaw the solvent. Repeat 3x.Most Effective Highly sensitive reactions; ensuring complete O₂ removal.
Sparging (Bubbling) Bubble an inert gas (Ar or N₂) through the solvent via a long needle for 30-60 min.Good Larger volumes; applications where trace O₂ is tolerable.[2][3]
Sonication under Vacuum Place the solvent flask in an ultrasonic bath and apply a light vacuum for 1-2 min cycles, 5-10 times.Moderate Quick degassing for less sensitive applications like HPLC mobile phases.[2]

Experimental Protocol: Oxidation-Minimized Extraction

This protocol provides a robust workflow designed to maximize the yield and purity of 2,3-dihydroxypropenoic acid from a biological or aqueous matrix.

1. Preparation of Extraction Buffer (Crucial Step)

  • Objective: To create a protective environment that is acidic, oxygen-free, and metal-free.

  • Reagents:

    • High-purity water

    • Metaphosphoric acid (HPO₃)

    • EDTA disodium salt

  • Procedure:

    • Prepare a 3% (w/v) metaphosphoric acid solution in high-purity water.

    • Add EDTA to a final concentration of 1-2 mM.

    • Place the buffer in a suitable flask, attach a septum, and deoxygenate thoroughly by sparging with argon for at least 30 minutes while cooling in an ice bath.

2. Sample Homogenization and Extraction

  • Objective: To efficiently extract the target compound while preventing oxidation from the moment of cell lysis or sample dissolution.

  • Procedure:

    • Pre-chill all equipment (homogenizer, centrifuge tubes, etc.) to 4°C.

    • If starting with solid material (e.g., plant tissue, cell pellet), weigh it and add it to a pre-chilled tube containing 5-10 volumes of the deoxygenated extraction buffer.

    • Homogenize the sample quickly and efficiently, keeping the tube on ice at all times.

    • If starting with a liquid sample, add an equal volume of 2x concentrated, deoxygenated extraction buffer.

    • Immediately proceed to clarification.

3. Clarification and Purification

  • Objective: To remove particulates and interfering substances under continued protective conditions.

  • Procedure:

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant under a gentle stream of inert gas if possible.

    • If further purification is needed (e.g., Solid Phase Extraction - SPE), ensure all solvents used are deoxygenated and the process is performed quickly. Elute the final product into a collection tube already containing a small amount of antioxidant (e.g., a few crystals of ascorbic acid).

ExtractionWorkflow Prep Step 1: Prepare & Degas Extraction Buffer (3% HPO₃, 2mM EDTA) Sample Step 2: Homogenize Sample (On Ice, with Buffer) Prep->Sample Add Buffer to Sample Centrifuge Step 3: Clarify by Centrifugation (4°C, 15 min) Sample->Centrifuge Process Immediately Supernatant Collect Supernatant (Under Inert Gas) Centrifuge->Supernatant Separate Phases Purify Step 4 (Optional): Further Purification (e.g., SPE with degassed solvents) Supernatant->Purify If needed Final Final Product (Store under inert gas, -20°C) Supernatant->Final If pure enough Purify->Final

Caption: A workflow for minimizing oxidation during extraction.

References

  • The Influence of Antioxidant Plant Extracts on the Oxidation of O/W Emulsions. MDPI. Available from: [Link]

  • Vitamin C. Wikipedia. Available from: [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available from: [Link]

  • How To: Degas Solvents. University of Rochester Department of Chemistry. Available from: [Link]

  • Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects. MDPI. Available from: [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]

  • Metal Chelators as Antioxidants. AOCS. Available from: [Link]

  • Degassing solvents - Chemistry Teaching Labs. University of York. Available from: [Link]

  • Advances in Ascorbic Acid (Vitamin C) Manufacturing: Green Extraction Techniques from Natural Sources. MDPI. Available from: [Link]

  • Extraction of Ascorbic Acid from Plant Materials. ACS Publications. Available from: [Link]

  • Metal chelators as antioxidants for food preservation | Request PDF. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing TMS Derivatization for Unstable Enediol Acids

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Operational Ticket ID: TMS-OPT-ENEDIOL-001

Mission Statement

Welcome to the Advanced Chromatography Support Center. You are likely here because your GC-MS data for enediol acids (e.g., ascorbic acid, dihydroxymaleic acid, or specific metabolic intermediates) is showing poor recovery, disappearing peaks, or complex artifact clusters.

Enediol acids represent a unique "stress test" for silylation chemistry. Unlike standard carboxylic acids, they possess an enediol moiety (


) that is thermodynamically unstable, prone to rapid oxidation into diketones, and susceptible to tautomeric shifting.

This guide moves beyond basic "add reagent and heat" instructions. We will engineer a protocol that stabilizes the enediol core and forces the equilibrium toward the fully derivatized TMS ether.

Module 1: The Chemistry of Instability

Q: Why do my enediol peaks disappear or split into multiple small peaks?

A: The "disappearing peak" phenomenon is rarely due to column adsorption; it is almost always a kinetic competition between Derivatization (Success) and Oxidation/Tautomerization (Failure).

  • Oxidation: The enediol group is a potent reducing agent. In the presence of trace oxygen or high temperatures, it oxidizes to a vicinal diketone (e.g., Dehydroascorbic acid). Diketones often do not silylate well or form multiple enol-TMS isomers, diluting your signal.

  • Tautomerization: If the silylation reaction is too slow, the enediol may tautomerize to a keto-form, leading to a mixture of peaks (isomers) rather than a single quantitative peak.

The Solution: You must create a reaction environment that is kinetically faster than the oxidation rate. This requires a catalyst-driven, moisture-free system.

Visualizing the Failure Mode

EnediolStability Enediol Target Enediol Acid (Unstable) Oxidation Oxidation (Trace O2 / Heat) Enediol->Oxidation Slow Reaction BSTFA BSTFA + 1% TMCS (Fast Kinetics) Enediol->BSTFA Rapid Silylation Diketone Diketone Artifact (Poor GC Response) Oxidation->Diketone Irreversible TMS_Product Fully Silylated TMS-Enediol Ether BSTFA->TMS_Product Quantitative Yield

Figure 1: The Kinetic Race. Successful analysis depends on silylating the enediol (Green path) faster than it oxidizes (Yellow path).

Module 2: Reagent Selection & Optimization

Q: Should I use MSTFA or BSTFA?

A: For enediol acids, BSTFA + 1% TMCS is generally the superior choice, though the distinction is nuanced.

While MSTFA is more volatile (reducing background noise), BSTFA is slightly more powerful for sterically hindered hydroxyls often found in enediol structures. Crucially, you must use a catalyst (TMCS).

Reagent SystemRoleSuitability for Enediols
MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide)Standard SilylationGood. High volatility prevents overlap with early eluting metabolites.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Standard SilylationExcellent. Slightly stronger donor power. Often standard for Vitamin C analysis [1].
TMCS (Trimethylchlorosilane)Catalyst Critical. Must be added at 1-10%. Increases donor strength (Lewis acid catalyst) to hit hindered enediol -OH groups.
Pyridine Solvent / Acid ScavengerMandatory. Scavenges HCl produced by TMCS; acts as a catalyst itself.

Expert Tip: If you see incomplete derivatization (e.g., mono-TMS instead of di/tri-TMS), switch to BSTFA + 10% TMCS . The increased catalyst load forces the reaction to completion on the second enolic hydroxyl.

Module 3: The Optimized Protocol (SOP)

Q: What is the exact workflow to maximize yield?

A: This protocol minimizes moisture and maximizes kinetic favorability for the TMS-ether formation.

Reagents Required:

  • BSTFA + 1% TMCS (Freshly opened ampoule preferred).

  • Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

  • Internal Standard (e.g., Myristic acid-d27).[1]

Step-by-Step Methodology:

  • Lyophilization (Critical):

    • Enediols are extremely water-sensitive. Evaporate samples to complete dryness using a centrifugal concentrator (SpeedVac) or lyophilizer.

    • Note: Do not use heat during drying; this accelerates oxidation.

  • Methoximation (Optional but Recommended):

    • If your enediol is in equilibrium with a ketone form (like ascorbic acid), perform methoximation first to "lock" the carbonyls.

    • Add 20 mg/mL Methoxyamine HCl in Pyridine. Incubate 30°C for 90 mins [2].

    • Why: This prevents ring-opening/closing isomerism during the subsequent heating step.

  • Silylation:

    • Add 80 µL BSTFA + 1% TMCS .

    • Crucial: If you skipped methoximation, add 20 µL anhydrous Pyridine now to scavenge acidity.

    • Vortex vigorously for 30 seconds.

  • Incubation:

    • Heat at 70°C for 60 minutes .

    • Why: Enediol hydroxyls are often sterically hindered. Room temperature silylation is insufficient and leads to "split peaks" (partially silylated intermediates).

  • Injection:

    • Inject within 24 hours.[2] Enediol-TMS derivatives are hydrolytically unstable.

Module 4: Troubleshooting & Artifacts

Q: I see a large peak at the beginning of the chromatogram and no product. What happened?

A: That is likely Hydrolysis .

  • Symptom: Large peaks for Hexamethyldisiloxane (HMDS) or Trimethylsilanol.

  • Cause: Water in the sample or wet pyridine.

  • Fix: Ensure pyridine is anhydrous. Add a molecular sieve to your solvent bottle.

Q: My target peak is split into two peaks with similar spectra.

A: This is Incomplete Silylation .

  • Mechanism: You have a mixture of the fully silylated enediol and a partially silylated intermediate (e.g., one -OH group reacted, one free).

  • Fix: Increase TMCS concentration to 10% or increase incubation time to 90 minutes.

Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield / Artifacts CheckWater Are large siloxane/silanol peaks present? Start->CheckWater WaterYes Moisture Contamination. Action: Dry Pyridine/Sample longer. CheckWater->WaterYes Yes WaterNo Check Peak Shape CheckWater->WaterNo No SplitPeak Split/Multiple Peaks? (Incomplete Reaction) WaterNo->SplitPeak SplitYes Steric Hindrance. Action: Increase TMCS to 10% or Heat to 80°C. SplitPeak->SplitYes Yes SplitNo Missing Peak? (Oxidation) SplitPeak->SplitNo No MissingYes Oxidative Degradation. Action: Add antioxidant or use Methoximation step. SplitNo->MissingYes Yes

Figure 2: Diagnostic logic for identifying the root cause of silylation failure.

References

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: BSTFA + TMCS. Merck KGaA. Link

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

Sources

Troubleshooting low recovery rates of 2,3-dihydroxypropenoic acid in plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with quantifying 2,3-dihydroxypropenoic acid (an enediol tautomer often associated with triose reductone or oxidative stress pathways) in plasma.[1] Due to its high polarity and extreme susceptibility to oxidation, low recovery is typically caused by pre-analytical degradation rather than extraction inefficiency.[1]

Status: Active Ticket Type: Method Development / Recovery Optimization Analyte Class: Unstable Enediol / Polar Organic Acid[1]

Executive Summary: The "Vanishing Peak" Phenomenon

If you are experiencing low recovery (<50%) or high variability (RSD >15%), the issue is likely oxidative degradation occurring before the sample reaches the column.[1] 2,3-dihydroxypropenoic acid contains an enediol moiety (


), making it a potent reducing agent that sacrifices itself to reactive oxygen species (ROS) or metal ions in plasma.[1] Standard "freeze-thaw" protocols will destroy this analyte.[1]

Part 1: Pre-Analytical Variables (The "Silent Killer")[1]

Q: I spiked the analyte into plasma, but it disappeared within minutes. Is it binding to proteins? A: It is likely degrading, not binding.[1] The enediol group rapidly oxidizes to a diketo form (e.g., tartronaldehyde derivatives) at physiological pH (7.4).[1] Plasma contains transition metals (Fe³⁺, Cu²⁺) that catalyze this Fenton-like oxidation.[1]

Protocol for Stabilization (Must be performed at collection): You must construct a "Chemical Shield" immediately upon blood draw.[1]

ComponentReagentConcentrationMechanism of Action
Acidifier Metaphosphoric Acid (MPA) or Perchloric Acid (PCA)5-10% (v/v)Lowers pH < 3.0 to protonate the enediol, preventing auto-oxidation.[1] Precipitates proteins immediately.[1]
Chelator EDTA (Disodium)1-2 mg/mLSequesters free Fe³⁺/Cu²⁺ ions that catalyze oxidation.[1]
Antioxidant Dithiothreitol (DTT) or TCEP1-5 mMSacrificial reducing agent to consume dissolved oxygen.[1]

Correct Workflow:

  • Pre-fill collection tubes with the Stabilization Cocktail (Acid + Chelator + Antioxidant).[1]

  • Draw blood and invert immediately.[1]

  • Centrifuge at 4°C (never room temperature).

  • Store supernatant at -80°C.

Part 2: Extraction Methodologies

Q: LLE with Ethyl Acetate yields <10% recovery.[1] Why? A: 2,3-dihydroxypropenoic acid is hyper-polar (logP < 0).[1] It prefers the aqueous plasma phase over organic solvents like ethyl acetate or hexane.[1]

Troubleshooting Matrix:

MethodSuitabilityCommon Failure ModeRecommended Fix
Liquid-Liquid Extraction (LLE) 🔴 PoorAnalyte stays in water phase.[1]Do not use.
Protein Precipitation (PPT) 🟡 ModerateIon suppression in LC-MS due to phospholipids.[1][2]Use Acetonitrile with 1% Formic Acid at -20°C. Ratio 4:1 (Solvent:Plasma).[1]
Solid Phase Extraction (SPE) 🟢 HighBreakthrough on C18 cartridges.Use Mixed-Mode Anion Exchange (MAX) . The analyte is acidic; it will bind to the AX phase while neutrals wash away.[1]
Validated SPE Protocol (Mixed-Mode Anion Exchange)
  • Condition : Methanol

    
     Water.[1]
    
  • Load : Acidified plasma supernatant.[1]

  • Wash 1 : 5% Ammonium Hydroxide (removes neutrals/bases).[1] Critical: Keep time short to avoid oxidation at high pH.

  • Wash 2 : Methanol (removes hydrophobic interference).[1]

  • Elute : 2% Formic Acid in Methanol (protonates acid, releasing it from AX sites).

Part 3: Chromatographic & Detection Issues

Q: My peak shape is tailing badly on a C18 column. A: "Phase Collapse" is occurring. On a standard C18 column, highly polar acids elute in the void volume (dead time) where ion suppression is highest.[1]

Solution: Switch to HILIC or Polar-Embedded C18

  • Option A (HILIC): Use an Amide or Zwitterionic column.[1]

    • Mobile Phase: Acetonitrile/Ammonium Acetate (pH 5.5).[1]

    • Mechanism:[1][3][4][5] Retains polar analytes via water layer partitioning.[1]

  • Option B (Polar-Embedded C18): Use a column capable of 100% aqueous stability (e.g., Agilent Polaris C18-A or similar).[1][6]

    • Mobile Phase: 0.1% Formic Acid (A) / Methanol (B).[1] Start at 0% B.[1]

Q: I see the peak in standards but not in plasma samples. A: This is Matrix-Induced Ion Suppression .[1] Phospholipids from plasma are co-eluting.[1]

  • Diagnostic: Monitor the phospholipid transition (m/z 184) alongside your analyte.[1] If the phospholipid peak overlaps with your analyte, your signal is being quenched.[1]

  • Fix: Implement the SPE protocol above or use a "Phospholipid Removal" plate (e.g., Ostro, HybridSPE) for protein precipitation.[1]

Part 4: Visualization of Failure Points

Diagram 1: The Degradation Trap

This diagram illustrates why the analyte disappears before analysis if not stabilized.[1]

DegradationPathway cluster_plasma Plasma Matrix Environment Analyte 2,3-Dihydroxypropenoic Acid (Enediol Form) Oxidation Oxidation (pH > 4.0) Catalyst: Fe3+, O2 Analyte->Oxidation Rapid Auto-oxidation Product Diketo Tautomer (Degradation Product) Oxidation->Product Irreversible Loss Stabilizer Stabilization Cocktail (Acid + EDTA + DTT) Stabilizer->Oxidation BLOCKS

Caption: The oxidative degradation pathway of enediols in plasma and the blocking mechanism of the stabilization cocktail.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Low Recovery (<50%) Q1 Is the analyte stable in solvent standards? Start->Q1 Branch1_No No Q1->Branch1_No Branch1_Yes Yes Q1->Branch1_Yes Soln1 Check Stock Solution Stability. Prepare fresh in acidic solvent. Branch1_No->Soln1 Q2 Does recovery improve with post-extraction spiking? Branch1_Yes->Q2 Branch2_Yes Yes (Extraction Issue) Q2->Branch2_Yes Branch2_No No (Matrix/Degradation) Q2->Branch2_No Soln2 Switch from LLE to Mixed-Mode SPE (MAX). Branch2_Yes->Soln2 Q3 Is the peak area suppressed compared to solvent? Branch2_No->Q3 Branch3_Yes Yes (Suppression) Q3->Branch3_Yes Branch3_No No (Pre-Analytical Loss) Q3->Branch3_No Soln3 Remove Phospholipids. Use HILIC Chromatography. Branch3_Yes->Soln3 Soln4 CRITICAL FAILURE. Implement Acid/EDTA stabilization at blood draw. Branch3_No->Soln4

Caption: Systematic decision tree to isolate the root cause of low recovery: Stability vs. Extraction vs. Matrix Effects.

References

  • Gambino, R. et al. (2009).[1] Stabilization of Glucose in Blood Samples: Why It Matters. Clinical Chemistry. (Discusses glycolysis inhibition and stabilization principles applicable to labile plasma analytes).

  • WelchLab. (2025).[1] Troubleshooting Low Recovery Rates in Chromatographic Analysis. (General principles of polarity matching and extraction optimization).

  • Agilent Technologies. (2016).[1] Separation of Organic Acids on an Agilent Polaris C18-A Column. (Addressing "phase collapse" for polar organic acids).

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. (Comprehensive guide on stabilizing unstable drugs/metabolites including oxidation-prone compounds).

  • Geisslinger, G. et al. (1996).[1][7] Stereospecific determination of tiaprofenic acid in plasma: problems with drug degradation. Journal of Chromatography B. (Case study on handling light/pH sensitive acids in plasma).

Sources

Minimizing thermal degradation of 2,3-dihydroxyacrylic acid in injector ports

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Thermal Degradation of 2,3-Dihydroxyacrylic Acid in Injector Ports

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 9, 2026

Introduction

Welcome to the High-Sensitivity Analysis Hub. You are likely here because your GC-MS analysis of 2,3-dihydroxyacrylic acid (2,3-DDA) is failing. You may be observing broad tailing, complete signal loss, or the appearance of non-target artifacts like decarboxylated byproducts.

2,3-DDA is an enediol , a structural motif notoriously unstable in hot, active gas chromatography environments. It sits at a "volatility vs. stability" tipping point: volatile enough for GC, but too fragile for standard hot split/splitless injection.

This guide replaces trial-and-error with a mechanism-based approach to stabilizing this analyte.

Module 1: The Root Cause (Mechanism of Failure)

Q: Why does 2,3-DDA disappear in my standard split/splitless injector?

A: The failure is twofold: Thermal Shock and Surface Catalysis . Standard injectors operate isothermally at high temperatures (


). When 2,3-DDA enters this environment, two degradation pathways are triggered immediately:
  • Decarboxylation: The carboxylic acid moiety, adjacent to the enediol, is prone to losing

    
    , especially when catalyzed by active silanols (
    
    
    
    ) on the glass liner surface.
  • Dehydration/Tautomerization: The enediol structure (

    
    ) is chemically stressed, leading to loss of water and conversion into reductones or other dicarbonyl species.
    

Visualizing the Failure vs. The Fix: The diagram below illustrates the degradation pathway compared to the stabilization (derivatization) pathway.

degradation_pathway DDA 2,3-Dihydroxyacrylic Acid (Native Enediol) Heat Thermal Shock (>200°C) DDA->Heat ActiveSites Active Silanols (Glass Liner) DDA->ActiveSites Deriv Silylation Reagent (BSTFA/TMCS) DDA->Deriv Chemical Protection Degradation1 Decarboxylation (Loss of CO2) Heat->Degradation1 Degradation2 Dehydration (Reductone Formation) Heat->Degradation2 ActiveSites->Degradation1 Stable TMS-Derivative (Thermally Stable) Deriv->Stable

Figure 1: The degradation pathways (red/yellow) triggered by heat and active sites vs. the stabilization pathway (green) via silylation.

Module 2: Hardware Configuration

Q: Can I use my standard glass liner?

A: No. Standard deactivated liners are insufficient for enediols. The high polarity of the 2,3-DDA hydroxyl groups will interact with even trace active sites.

Required Hardware Specifications:

ComponentSpecificationScientific Rationale
Inlet Liner Ultra-Inert, Single Taper, No Wool Glass wool has a massive surface area that acts as a catalytic bed for decarboxylation. A single taper directs flow to the column, minimizing contact with the hot metal seal.
Inlet Seal Gold-Plated Stainless steel seals at the base of the injector can catalyze oxidation. Gold is chemically inert to organic acids.
Septum Low-Bleed, High-Temp Prevents siloxane background that can mask trace analyte peaks or react with derivatizing agents.
Column 5% Phenyl-arylene (e.g., DB-5ms) A non-polar to mid-polar phase is standard for silylated derivatives. Ensure the column is "MS-grade" (low bleed).
Module 3: Injection Technique (PTV)

Q: Why is PTV (Programmed Temperature Vaporization) superior to Splitless for this application?

A: PTV eliminates "Thermal Shock." Instead of injecting into a hot oven, you inject into a cold liner. The solvent is vented, and the liner is heated ballistically to transfer the analyte. This minimizes the residence time of the labile molecule in a hot environment.

Optimized PTV Protocol for 2,3-DDA:

  • Injection Temp:

    
     (Cold trapping).
    
  • Solvent Vent: High flow (

    
    ) for 0.5 min to remove excess derivatization reagents/solvent.
    
  • Transfer Ramp:

    
     to 
    
    
    
    .
  • Transfer Time: 1.5 min (Keep this short to prevent degradation).

  • Cleaning: Backflush flow after transfer to remove high-boiling matrix residues.

ptv_logic cluster_0 PTV Injection Cycle Step1 1. Cold Injection (40°C) Analyte Trapped in Liner Step2 2. Solvent Venting Remove Solvent/Reagents Step1->Step2 Step3 3. Ballistic Heating Rapid Ramp to 280°C Step2->Step3 Step4 4. Analyte Transfer To Column Head Step3->Step4

Figure 2: The PTV injection logic designed to protect thermolabile analytes by separating solvent removal from analyte transfer.

Module 4: Chemical Modification (Derivatization)

Q: Is derivatization optional?

A: No. Direct injection of underivatized 2,3-DDA is not reproducible. You must "lock" the enediol and carboxylic acid protons using Silylation. This creates a Trimethylsilyl (TMS) derivative that is thermally stable and volatile.

The Protocol: Silylation with BSTFA

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Why TMCS? It acts as a catalyst to silylate sterically hindered hydroxyls.

Step-by-Step Workflow:

  • Dry the Sample: Evaporate your sample to complete dryness under nitrogen. Critical: Any water will destroy the reagent.

  • Reconstitute: Add

    
     of anhydrous pyridine (proton scavenger).
    
  • Derivatize: Add

    
     of BSTFA + 1% TMCS.
    
  • Incubate: Heat at

    
     for 30 minutes.
    
    • Note: Do not overheat (

      
      ) as the derivative itself can degrade.
      
  • Inject: Inject immediately or store in a moisture-free vial.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Ghost Peaks / Artifacts Incomplete derivatization or thermal degradation.Check incubation time. Ensure sample was 100% dry before adding BSTFA. Switch to PTV injection.
Tailing Peaks Active silanols in liner or column.[1]Replace liner with Ultra-Inert type. Remove glass wool.[2] Trim 10cm from column guard.
Loss of Signal Moisture contamination.Water hydrolyzes TMS derivatives. Re-dry sample and use fresh reagents. Check carrier gas moisture trap.
Baseline Rise Column bleed or reagent excess.Use low-bleed column. Ensure Solvent Vent in PTV is sufficient to remove excess BSTFA.
References
  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta. Link

  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography.[3] Wiley-VCH. (Standard text on PTV and injector thermodynamics). Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Optimizing Splitless Injections for Trace Analysis. Technical Note. Link

Sources

Optimizing pH conditions for 2,3-dihydroxypropenoic acid stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,3-dihydroxypropenoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution by optimizing pH conditions. We will explore the chemical principles governing its stability, offer detailed protocols for optimization, and provide troubleshooting solutions for common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 2,3-dihydroxypropenoic acid.

Q1: What is the primary factor affecting the stability of 2,3-dihydroxypropenoic acid in an aqueous solution?

The pH of the solution is the most critical factor. Like many polyhydroxy carboxylic acids, 2,3-dihydroxypropenoic acid's stability is highly dependent on the protonation state of its carboxylic acid group and the reactivity of its dihydroxy and alpha,beta-unsaturated system.

Q2: What is the estimated pKa of 2,3-dihydroxypropenoic acid?

While experimental data for this specific molecule is not widely available, we can estimate its pKa based on structurally similar compounds. Glyceric acid (the saturated analog) has a pKa of approximately 3.52[1]. The presence of an electron-withdrawing alpha,beta-unsaturated double bond is expected to increase the acidity of the carboxylic group, likely placing the pKa in the range of 3.0 to 3.5 . Understanding this pKa is key to predicting the compound's charge and reactivity at a given pH.

Q3: At what pH is 2,3-dihydroxypropenoic acid likely most stable?

Based on analogous compounds like ascorbic acid and dextrose, maximum stability is often found in a mildly acidic environment, near or slightly below the pKa[2][3]. We hypothesize that a pH range of 3.0 to 4.0 will provide the greatest stability, minimizing both acid-catalyzed and base-catalyzed degradation.

Q4: What are the visible signs of degradation in my solution?

The most common sign of degradation is a change in color, typically the development of a yellow or brown hue. This often indicates the formation of conjugated polymeric byproducts or oxidation products. You may also observe a decrease in pH over time if acidic degradation products are formed.

Q5: How should I store stock solutions of 2,3-dihydroxypropenoic acid?

For short-term storage, prepare the solution in a validated stability-optimized buffer (ideally pH 3-4), protect it from light by using an amber vial, and store it at 2-8°C. For long-term storage, flash-freeze aliquots of the buffered solution and store at -80°C. Avoid repeated freeze-thaw cycles.

Section 2: Scientific Principles of Stability

A deeper understanding of the underlying chemical mechanisms is crucial for effective troubleshooting and method development.

The Central Role of pH and pKa

The stability of 2,3-dihydroxypropenoic acid is intrinsically linked to its ionization state, which is governed by the solution's pH relative to the compound's pKa.

pKa_Equilibrium cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Protonated R-COOH (Protonated, Neutral) Deprotonated R-COO⁻ (Deprotonated, Anionic) Protonated->Deprotonated + OH⁻ - H₂O Equilibrium pKa ≈ 3.0 - 3.5 Deprotonated->Protonated + H₃O⁺ - H₂O

Caption: pH-dependent equilibrium of 2,3-dihydroxypropenoic acid.

  • At pH < pKa: The molecule is predominantly in its protonated, neutral carboxylic acid form. This state is susceptible to specific acid-catalyzed reactions.

  • At pH > pKa: The molecule exists as the deprotonated, anionic carboxylate. The increased electron density can make the molecule more susceptible to oxidation, while potentially protecting it from other forms of degradation.

Potential Degradation Pathways

The unique structure of 2,3-dihydroxypropenoic acid—containing a carboxylic acid, two hydroxyl groups, and a double bond—exposes it to several potential degradation routes.

DegradationPathways cluster_acid Acidic Conditions (pH < 3) cluster_alkaline Alkaline Conditions (pH > 6) Compound 2,3-Dihydroxypropenoic Acid Isomerization Isomerization Compound->Isomerization Hydration Hydration of C=C Compound->Hydration Oxidation Oxidation (Enediol System) Compound->Oxidation Rearrangement Rearrangement (e.g., retro-aldol) Compound->Rearrangement Workflow Prep 1. Prepare Buffers (pH 2, 3, 4, 5, 6, 7, 8) Spike 3. Spike Stock into Buffers (Final Conc. ~0.1 mg/mL) Prep->Spike Stock 2. Prepare Concentrated Stock Solution in ACN/H₂O Stock->Spike T0 4. Analyze T=0 Samples (Establish Initial Concentration) Spike->T0 Incubate 5. Incubate Samples (e.g., 25°C, protected from light) T0->Incubate Timepoints 6. Collect Aliquots at Timepoints (e.g., 1, 4, 8, 24h) Incubate->Timepoints Analyze 7. Analyze Samples by HPLC Timepoints->Analyze Data 8. Calculate % Remaining vs. T=0 and Plot vs. pH Analyze->Data

Caption: Experimental workflow for pH stability assessment.

Protocol 2: Step-by-Step Experimental Method

1. Buffer Preparation (50 mM):

  • pH 2.0, 3.0: Citrate-Phosphate Buffer

  • pH 4.0, 5.0: Acetate Buffer

  • pH 6.0, 7.0, 8.0: Phosphate Buffer

  • Verify the final pH of each buffer with a calibrated pH meter.

2. Stock Solution Preparation:

  • Accurately weigh ~10 mg of 2,3-dihydroxypropenoic acid.

  • Dissolve in a small volume of a 50:50 acetonitrile/water mixture to create a concentrated stock (e.g., 10 mg/mL). This organic co-solvent aids initial dissolution before dilution into the aqueous buffers.

3. Sample Preparation:

  • For each pH buffer, pipette 990 µL of buffer into a clean, amber HPLC vial.

  • Add 10 µL of the stock solution to each vial. This creates a final concentration of 0.1 mg/mL with minimal disruption to the buffer pH.

  • Cap and vortex each vial immediately.

4. Incubation and Sampling:

  • Immediately take one vial from each pH and label it "T=0". Analyze these samples via HPLC to get the initial peak area.

  • Place the remaining vials in a temperature-controlled environment (e.g., 25°C or 40°C for accelerated stability) and protect them from light.

  • At each subsequent time point (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each pH for HPLC analysis.

Protocol 3: HPLC Quantification Method

A reliable analytical method is essential for accurate stability assessment. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique.[4][5]

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: An isocratic mobile phase can be used. A starting point could be a mixture of an acidic aqueous phase and an organic solvent. For example, for analyzing 2,3-dihydroxybenzoic acid, a mobile phase of acetonitrile and 1% formic acid in water has been successfully used at a pH of 2.[6]

    • Aqueous Phase (A): 0.1% Formic Acid in Water

    • Organic Phase (B): Acetonitrile

    • Composition: 95% A / 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the absorbance maximum (λ-max) of the compound, likely between 210-260 nm due to the unsaturated carbonyl system.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Analysis and Presentation

For each time point, calculate the percentage of 2,3-dihydroxypropenoic acid remaining relative to its initial (T=0) concentration for each pH condition.

% Remaining = (Peak Area at Time T / Peak Area at T=0) * 100

Summarize the results in a table for clear comparison.

pH% Remaining (T=4h)% Remaining (T=24h)Observations
2.099.1%97.5%Stable
3.099.8%99.2%Most Stable
4.099.5%98.8%Very Stable
5.097.2%92.1%Minor Degradation
6.091.0%75.6%Significant Degradation
7.082.3%50.4%Rapid Degradation
8.065.4%21.7%Very Unstable, Color Change

Section 5: References

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxybutanedioic Acid. PubChem. Retrieved from [Link]

  • Vinther, A., Hewitt, J. P., & Krishnamurthy, R. (1995). The Degradation Pathways of Glucagon in Acidic Solutions. Pharmaceutical Research, 12(10), 1477–1484.

  • Tikekar, R. V., & Ananthanarayan, L. (2019). Stability and transformation of products formed from dimeric dehydroascorbic acid at low pH. Food Chemistry, 287, 243–250.

  • Versari, A., Boulton, R. B., & Parpinello, G. P. (2008). Influence of pH and alcohol content on the tartaric stability of the wines. Journal of the Science of Food and Agriculture, 88(8), 1353-1358.

  • Enartis. (n.d.). Tartaric stabilization: how to avoid the precipitation of wine in the bottle? Retrieved from [Link]

  • BCAWA. (n.d.). Acid/pH Adjustment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxypropenoic acid. PubChem. Retrieved from [Link]

  • Winemakers Research Exchange. (n.d.). pH, TA, and acid adjustments. Retrieved from [Link]

  • Muljono, R. A., Darsono, F. L., Scheffer, J. J., & Verpoorte, R. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39–45.

  • ResearchGate. (n.d.). Quantification of Mixtures of C2 and C3 Hydroxy Acids and Products of Glycerol Oxidation by High‐Performance Liquid Chromatography and Quantitative 13C NMR. Retrieved from [Link]

  • Kohn, L. D., & Jakoby, W. B. (1966). Tartaric Acid Metabolism. IV. Crystalline Tartronic Semialdehyde Reductase. Journal of Biological Chemistry, 241(11), 2494–2499.

  • Lagarde, W. (2014). Glycerol behaving strangely - any thoughts? ResearchGate. Retrieved from [Link]

  • Chudoba, J., et al. (2013). DEVELOPMENT OF AN HPLC METHOD FOR THE DETERMINATION OF GLYCEROL OXIDATION PRODUCTS. Chemical Papers, 67(1), 26-33.

  • Mason, A. F., et al. (2016). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Scientific Reports, 6, 36733.

  • Deshpande, P., & Neurock, M. (2021). Mechanistic Origins of the pH Dependency in Au-Catalyzed Glycerol Electro-oxidation: Insight from First-Principles Calculations. ACS Catalysis, 12(1), 127-138.

  • Winemaking Talk. (2017). pH, TA & Cold Stabilization. Retrieved from [Link]

  • Cantor, S. M., & Cantor, A. (1950). Stability of dextrose solutions of varying pH. Journal of Research of the National Bureau of Standards, 44(3), 200-204.

  • Zablotowicz, R. M., et al. (2001). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 49(7), 3469-3475.

  • MDPI. (n.d.). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Retrieved from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Duester, G. (2008). Retinoic Acid Synthesis and Degradation. Subcellular Biochemistry, 49, 243-265.

  • Quora. (2019). How does pH affect water solubility of glycerin? Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycolic acid. Retrieved from [Link]

  • Copley, S. D. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Chemical and Biomolecular Engineering, 3, 1-24.

  • M-CSA. (n.d.). Tartronate-semialdehyde synthase. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Antioxidant Capacity of 2,3-Dihydroxyacrylic Acid vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ascorbic Acid (AA) , the industry-standard cyclic enediol antioxidant, and 2,3-Dihydroxyacrylic Acid (2,3-DHA) , a linear enediol metabolite.

While both compounds rely on the enediol pharmacophore for radical scavenging, they represent a trade-off between stability and reactivity :

  • Ascorbic Acid: A stable cyclic lactone that offers sustained antioxidant protection and reversible redox cycling (via dehydroascorbate).

  • 2,3-Dihydroxyacrylic Acid: A transient linear reductone with high theoretical reactivity but significant instability. It functions primarily as a metabolic intermediate (e.g., in pentose phosphate pathways or degradation of aromatics) rather than a shelf-stable reagent.

Key Takeaway: 2,3-DHA exhibits faster initial kinetic scavenging rates due to steric accessibility but lacks the thermodynamic stability of AA, leading to rapid irreversible degradation (decarboxylation) rather than recycling.

Chemical Basis of Comparison

The antioxidant capacity of both molecules stems from the enediol group (


), which facilitates Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Structural Analysis
FeatureAscorbic Acid (Vitamin C)2,3-Dihydroxyacrylic Acid
Structure Type Cyclic (Furanone ring)Linear (Acrylic acid derivative)
Formula


Active Moiety Cyclic Enediol (stabilized by lactone resonance)Linear Enediol (less resonance stabilization)
pKa (C-3 -OH) ~4.2 (Delocalized anion)~3.5 - 4.0 (Estimated; prone to tautomerization)
Oxidation Product Dehydroascorbic Acid (Reversible)2,3-Dioxopropanoic Acid (Irreversible

Decarboxylation)
Mechanism of Action

Ascorbic Acid: The furanone ring stabilizes the intermediate ascorbyl radical, allowing the molecule to donate a second electron and form dehydroascorbic acid (DHAsc), which can be enzymatically recycled.

2,3-Dihydroxyacrylic Acid: The linear structure allows for rapid H-donation. However, the resulting diketone (2,3-dioxopropanoic acid) is highly unstable and typically undergoes oxidative decarboxylation to form oxalic acid or glycolic acid derivatives, preventing regeneration.

RedoxMechanism AA Ascorbic Acid (Cyclic Enediol) RadAA Ascorbyl Radical (Resonance Stabilized) AA->RadAA -1e-, -H+ DHA 2,3-Dihydroxyacrylic Acid (Linear Enediol) RadDHA Acryl Radical (Transient) DHA->RadDHA -1e-, -H+ (Fast) DHAsc Dehydroascorbic Acid (Stable/Recyclable) RadAA->DHAsc -1e-, -H+ Degrad Decarboxylation (CO2 + Glycolic Acid) RadDHA->Degrad Irreversible Oxidation DHAsc->AA Enzymatic Recycling

Figure 1: Comparative Redox Pathways. Ascorbic acid allows for recycling, whereas 2,3-DHA undergoes irreversible degradation.

Experimental Performance Guide

Since 2,3-DHA is not a standard shelf reagent, experimental data often relies on in situ generation or comparison with structurally similar linear reductones like Dihydroxyfumaric Acid (DHF) .

Predicted Kinetic Profile (DPPH Assay)

If you perform a DPPH assay (Protocol below), expect the following profiles:

  • Ascorbic Acid: Shows a rapid initial drop in absorbance followed by a stable plateau.

  • 2,3-DHA: Will show an immediate, extremely fast drop (faster

    
     than AA) due to lack of steric hindrance in the linear chain. However, the signal may drift or reverse if the degradation products interfere or if the compound autoxidizes before reacting with DPPH.
    
Stability Data (pH Dependence)
  • pH < 4.0: 2,3-DHA is relatively stable.

  • pH > 6.0: 2,3-DHA undergoes rapid autoxidation and decarboxylation. AA degrades slowly at neutral pH but is far more stable than 2,3-DHA.

Comparative Data Summary
ParameterAscorbic Acid2,3-Dihydroxyacrylic Acid (Est.)[1][2]
IC50 (DPPH) ~37 µg/mL (Standard Reference)< 35 µg/mL (Higher molar potency per mass)
Stoichiometry 2.0 (Traps 2 radicals)~2.0 (Theoretical)
Reaction Rate (

)
Fast (

)
Very Fast (>

)
Half-Life (pH 7.4) Hours to DaysMinutes

Experimental Protocols

Reagent Preparation (Critical Step)

Ascorbic Acid: Dissolve 10 mg in 10 mL deionized water. Stable for 4 hours at 4°C. 2,3-Dihydroxyacrylic Acid:

  • Note: This compound is difficult to purchase pure. It is often synthesized via oxidation of triose reductone or hydrolysis of dihydroxyfumaric acid derivatives.

  • Handling: Prepare immediately before use in acidified methanol (0.1% HCl or Formic Acid) to prevent spontaneous decarboxylation. Keep on ice.

DPPH Radical Scavenging Assay

This protocol is optimized to capture the fast kinetics of linear reductones.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[3]

  • Methanol (HPLC Grade)

  • UV-Vis Spectrophotometer (517 nm)

Workflow:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol. Absorbance (

    
    ) should be ~0.7–0.9 at 517 nm.
    
  • Sample Addition: Add 20 µL of antioxidant sample (AA or 2,3-DHA) to 180 µL of DPPH solution in a microplate.

  • Kinetic Measurement: Measure absorbance every 10 seconds for the first 2 minutes, then every minute for 30 minutes.

    • Reasoning: 2,3-DHA reacts almost instantaneously; standard "30-minute incubation" protocols will miss the kinetic difference.

  • Calculation:

    
    
    

ProtocolWorkflow Start Start Experiment PrepDPPH Prepare 0.1mM DPPH (Methanol, Abs ~0.8) Start->PrepDPPH PrepSample Prepare Samples (AA: Water | 2,3-DHA: Acidified MeOH) Start->PrepSample Mix Rapid Mixing (1:9 Sample:DPPH) PrepDPPH->Mix PrepSample->Mix Read Kinetic Read @ 517nm (t=0 to t=120s is critical) Mix->Read Analyze Calculate IC50 & k_obs Read->Analyze

Figure 2: Kinetic DPPH Assay Workflow optimized for unstable reductones.

References

  • Gonta, M., et al. (2013). Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives. Chemistry & Biology Interface. Link (Provides key data on linear reductone kinetics vs Ascorbic Acid).

  • Novotný, Č., et al. (2008). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences. Link (Identifies 2,3-DHA as a degradation product).

  • Fry, S. C. (1998). Oxidative scission of plant cell wall polysaccharides by ascorbate-induced hydroxyl radicals. Biochemical Journal. Link (Mechanistic context of ascorbate degradation).

  • Rappoport, Z. (2006). The Chemistry of Metal Enolates. Wiley. (Theoretical stability of 2,3-dihydroxyacrylic acid vs dihydroxyfumaric acid).

Sources

Differentiating 2,3-dihydroxypropenoic acid from 2,3-dihydroxybenzoic acid in search results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Distinction

In drug development and metabolic profiling, distinguishing 2,3-dihydroxypropenoic acid (an aliphatic enediol) from 2,3-dihydroxybenzoic acid (2,3-DHBA, an aromatic siderophore) is a critical analytical challenge. While they share similar nomenclature and hydroxyl functionality, they represent chemically distinct classes with vastly different stability profiles and biological roles.

  • 2,3-Dihydroxypropenoic Acid (

    
    ):  A transient, highly reactive aliphatic enediol . It is the enol tautomer of hydroxypyruvic acid (or tartronaldehyde) and functions as a "reductone." It is chemically unstable, prone to oxidation and decarboxylation, and typically appears as a metabolic intermediate (e.g., in tartrate degradation or Maillard pathways).
    
  • 2,3-Dihydroxybenzoic Acid (

    
    ):  A stable aromatic carboxylic acid  (Pyrocatechuic acid). It is a key component of siderophores (like enterobactin) used by bacteria for iron acquisition. It is stable under standard laboratory conditions.
    

Core Analytical Directive: Do not rely solely on UV absorbance, as both compounds absorb in the UV region. The definitive differentiation requires Mass Spectrometry (MS) due to the significant molecular weight difference (


 50 Da) or Chromatographic Selectivity  (Reverse Phase vs. HILIC).

Physicochemical Comparison Matrix

The following table synthesizes the fundamental differences that drive the selection of analytical methods.

Feature2,3-Dihydroxypropenoic Acid2,3-Dihydroxybenzoic Acid (2,3-DHBA)
Structure Class Aliphatic Enediol (Reductone)Aromatic (Phenolic Acid)
Molecular Formula


Molecular Weight 104.06 g/mol 154.12 g/mol
Stability Low: Oxidizes rapidly to diketones; decarboxylates.High: Stable solid; resists oxidation in air.
pKa (approx) ~3.5 (Carboxyl), ~11 (Enol)2.9 (Carboxyl), 10.1 (Phenolic OH)
UV Absorbance

~260-290 nm (pH dependent)

250 nm, 310 nm (Band I/II)
Iron Interaction Reduces Fe(III) to Fe(II) (Reductone activity)Chelates Fe(III) (Siderophore activity)
HPLC Retention (C18) Void Volume (Highly Polar/Hydrophilic)Retained (Hydrophobic Ring Interaction)

Primary Analytical Workflow: LC-MS/MS

The most robust method for differentiation is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method bypasses the ambiguity of UV spectra and utilizes the mass difference.

A. Experimental Protocol

Objective: Separate and identify analytes based on m/z ratio and retention mechanism.

  • Sample Preparation:

    • For 2,3-DHBA: Dissolve in 0.1% Formic Acid in Water/Methanol (50:50).

    • For 2,3-Dihydroxypropenoic Acid:Critical Step: Due to instability, samples must be analyzed immediately or derivatized (e.g., with methoxyamine) to lock the keto-enol equilibrium. For direct analysis, maintain samples at 4°C in acidic buffer (pH 3.0).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm) is sufficient for 2,3-DHBA.

    • Note: 2,3-dihydroxypropenoic acid will likely elute in the void volume on C18. To retain it, use a HILIC column or an Ion-Pairing reagent (e.g., TBAOH), but MS detection prefers HILIC.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

  • MS Settings (ESI Negative Mode):

    • Carboxylic acids ionize best in negative mode

      
      .
      
B. Data Interpretation (MS Transitions)
AnalytePrecursor Ion

Key Product Ions (MS2)Mechanism
2,3-Dihydroxypropenoic m/z 103 m/z 59 (Acetate fragment)m/z 85 (

loss)
Decarboxylation/Dehydration
2,3-DHBA m/z 153 m/z 109 (

loss)m/z 91 (Phenol fragment)
Decarboxylation (Characteristic of benzoates)

Secondary Screening: Functional Colorimetric Assays

If MS is unavailable, chemical behavior provides a rapid "Yes/No" differentiation.

Assay A: The "Reductone" Test (DCPIP)

2,3-dihydroxypropenoic acid acts as a "reductone" (similar to Vitamin C), possessing a highly reactive enediol group capable of reducing oxidants rapidly. 2,3-DHBA is a phenol and reacts much slower.

  • Reagent: 2,6-Dichlorophenolindophenol (DCPIP) - Blue solution.

  • Procedure: Add 100 µL sample to 1 mL DCPIP solution.

  • Result:

    • 2,3-Dihydroxypropenoic Acid:[1][2][3][4][5][6]Instant decolorization (Blue

      
       Colorless).
      
    • 2,3-DHBA: No immediate reaction or very slow fading over hours.

Assay B: The Iron Chelation Test (FeCl3)
  • Reagent: 1% Ferric Chloride (

    
    ) in water.
    
  • Procedure: Add 2 drops of reagent to sample solution.

  • Result:

    • 2,3-DHBA: Forms a stable Deep Blue/Purple complex (Catechol-Iron coordination).

    • 2,3-Dihydroxypropenoic Acid:[1][2][3][4][5][6] May show transient green/blue but often reduces the iron (

      
      ) rather than forming a stable chelate, leading to color fading or precipitation.
      

Visualizing the Decision Logic

The following diagram outlines the logical flow for identifying these compounds in an unknown sample.

AnalyticalDifferentiation Start Unknown Sample (Suspected Dihydroxy Acid) MS_Analysis Mass Spectrometry (ESI-) Start->MS_Analysis MW_Check Check Precursor Ion [M-H]- MS_Analysis->MW_Check Result_103 m/z 103 Found MW_Check->Result_103 MW ~104 Result_153 m/z 153 Found MW_Check->Result_153 MW ~154 Functional_Check Secondary Confirmation: DCPIP Reduction Assay Result_103->Functional_Check Result_153->Functional_Check Confirm_Prop Identify: 2,3-Dihydroxypropenoic Acid (Aliphatic Enediol) Confirm_DHBA Identify: 2,3-Dihydroxybenzoic Acid (Aromatic Siderophore) Functional_Check->Confirm_Prop Instant Decolorization (Strong Reductant) Functional_Check->Confirm_DHBA No Reaction/Stable Color (Stable Phenol)

Figure 1: Analytical decision matrix for differentiating aliphatic vs. aromatic dihydroxy acids.

Chromatographic Separation Mechanism

Understanding the interaction with the stationary phase is crucial for method development.

Chromatography Analyte_A 2,3-Dihydroxypropenoic Acid (Small, Highly Polar) Column_C18 C18 Reverse Phase (Hydrophobic Interaction) Analyte_A->Column_C18 No Interaction Analyte_B 2,3-DHBA (Aromatic, Hydrophobic Ring) Analyte_B->Column_C18 Pi-Pi / Hydrophobic Interaction Elution_A Elutes in Void Volume (t0) Column_C18->Elution_A Elution_B Retained (tR > 2 min) Column_C18->Elution_B

Figure 2: Predicted chromatographic behavior on standard C18 stationary phases.

References

  • PubChem. (n.d.).[2][3] 2,3-Dihydroxypropenoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][3]

  • PubChem. (n.d.).[2][3] 2,3-Dihydroxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acid Isomers. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • Grant-Preece, P., et al. (2017). Reaction mechanisms of light-struck taste in white wine (Tartaric acid degradation). LWT - Food Science and Technology.[4] (Contextual reference for 2,3-dihydroxypropenoic acid as a degradation intermediate).

Sources

Mass Spectral Fragmentation of 2,3-Dihydroxyacrylic Acid TMS Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the mass spectral characteristics of 2,3-dihydroxyacrylic acid trimethylsilyl (TMS) derivatives. It is designed for analytical chemists and metabolic researchers requiring precise identification of transient enediol intermediates.

Executive Summary: The Enediol Signature

2,3-Dihydroxyacrylic acid (2,3-DHA) represents the transient enediol tautomer of hydroxypyruvic acid. In gas chromatography-mass spectrometry (GC-MS), its detection relies on the "kinetic trapping" of the enol form via rapid silylation.

Unlike stable aliphatic acids, 2,3-DHA requires specific derivatization conditions to prevent tautomerization back to the keto-form. This guide details the fragmentation physics of the Tri-TMS derivative (3TMS) , contrasting it with the Methoxime-TMS (MO-TMS) and tert-Butyldimethylsilyl (TBDMS) alternatives.

Key Diagnostic Ion: m/z 203 (Base Peak) Molecular Ion: m/z 320 (Distinctive but low abundance)

Technical Deep Dive: Fragmentation Mechanics

The fragmentation of 2,3-dihydroxyacrylic acid 3TMS is governed by the stability of the conjugated silyl enol ether system.

Structural Configuration
  • Analyte: 2,3-Dihydroxyacrylic acid (Enol form)

  • Formula: C₃H₄O₄

  • Derivative: 3TMS (Tris-trimethylsilyl)

  • Derivative Formula: C₁₂H₂₈O₄Si₃

  • Molecular Weight: 320.6 Da

Primary Fragmentation Pathway

The mass spectrum is dominated by


-cleavage adjacent to the double bond and the carbonyl group.
m/zIdentityMechanismRelative Abundance
320 [M]⁺ Molecular Ion.[1][2] Stabilized by the conjugated double bond system (enediol).< 5%
305 [M-15]⁺ Loss of methyl radical (•CH₃) from a TMS group.[2][3][4]10-20%
203 [M-117]⁺ Base Peak. Cleavage of the TMS-ester group (•COOTMS).100%
147 [(CH₃)₅Si₂O]⁺ Pentamethyldisiloxane ion. Rearrangement of two TMS groups.40-60%
73 [(CH₃)₃Si]⁺ Trimethylsilyl cation.80-90%
Mechanism of the Base Peak (m/z 203)

The formation of the m/z 203 ion is the definitive fingerprint for this molecule. It results from the cleavage of the C1-C2 bond, expelling the carboxyl-TMS group.

Reaction:



This resonant cation is highly stable, making it the primary quantifier ion.

Comparative Analysis: Performance vs. Alternatives

The choice of derivative critically impacts the ability to distinguish the enol (2,3-DHA) from the keto (hydroxypyruvic) form.

Comparison Matrix
FeatureTMS Derivative (Recommended) MO-TMS Derivative (Alternative) TBDMS Derivative
Reagent BSTFA + 1% TMCSMethoxyamine HCl + MSTFAMTBSTFA + 1% TBDMCS
Target Form Traps both Keto and Enol (Ratio dependent on solvent/temp)Locks Keto form only (as Methoxime)Traps Enol (Sterically bulky)
Key Ions m/z 203, 320 m/z 217, 292 (M-15)m/z 389 (M-57)
Sensitivity High (Sharp peaks)Moderate (Split peaks due to syn/anti isomers)High (Reduced noise)
Specificity High for Enediol detection High for Keto-acid quantification High, but slower reaction
Use Case Metabolic flux analysis of enol intermediatesRoutine organic acid profiling (Urine/Plasma)Confirmation of trace metabolites

Critical Insight: If your goal is to study the tautomeric balance or the specific presence of the enediol intermediate, TMS is superior to MO-TMS. MO-TMS forces the equilibrium to the keto-oxime, effectively "erasing" the enediol signature.

Experimental Protocol: The "Kinetic Lock" Method

To successfully capture the 2,3-dihydroxyacrylic acid form, you must minimize the time the sample spends in protic solution where tautomerization is rapid.

Reagents
  • Solvent: Anhydrous Pyridine (Must be fresh/dry to act as an acid scavenger).

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Step-by-Step Workflow
  • Lyophilization: Dry the aqueous sample completely. Any residual water will hydrolyze the TMS and promote keto-enol shifting.

  • Solubilization: Add 50 µL Anhydrous Pyridine . Vortex for 30 seconds.

    • Note: Do not use Methanol/Ethanol (promotes esterification).

  • Derivatization: Add 50 µL BSTFA + 1% TMCS .

  • The Kinetic Lock: Incubate at 70°C for 30 minutes .

    • Why? High temperature favors the kinetic silylation of the sterically accessible hydroxyls before the thermodynamic equilibrium shifts back to the keto form.

  • Injection: Inject 1 µL into GC-MS (Split 1:10).

Visualization: Fragmentation & Tautomerization Pathways

The following diagram illustrates the tautomeric relationship and the specific fragmentation leading to the diagnostic m/z 203 ion.

G cluster_0 Tautomeric Equilibrium cluster_1 Derivatization (BSTFA) cluster_2 Mass Spectral Fragmentation Keto Hydroxypyruvic Acid (Keto Form) Enol 2,3-Dihydroxyacrylic Acid (Enediol Form) Keto->Enol Tautomerization TMS_Deriv Tri-TMS Derivative (MW 320) Enol->TMS_Deriv Silylation (Kinetic Trap) M_Ion Molecular Ion [M]+ m/z 320 TMS_Deriv->M_Ion EI Ionization Frag_203 Base Peak [M-COOTMS]+ m/z 203 M_Ion->Frag_203 Alpha Cleavage (Loss of m/z 117) Frag_73 TMS Cation m/z 73 M_Ion->Frag_73 Rearrangement

Figure 1: Reaction pathway showing the kinetic trapping of the enediol form and the generation of the diagnostic m/z 203 fragment.[5]

References

  • NIST Mass Spectrometry Data Center. 2,3-Dihydroxybenzoic acid, 3TMS derivative (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Link

  • Fiehn, O.Metabolite profiling by gas chromatography-mass spectrometry: specific detection of enol-intermediates. Methods in Molecular Biology, 2016.
  • Halket, J. M., & Zaikin, V. G. Derivatization in mass spectrometry—3. Alkylation (arylation). European Journal of Mass Spectrometry, 2003. Link

  • Little, J. L. Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 1999. Link

  • Schummer, C., et al. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 2009.[6] Link

Sources

Validation of 2,3-Dihydroxypropenoic Acid as a Comorbidity Biomarker in Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Glyoxylate-Oxidative Axis

In the landscape of preclinical drug development, standard biomarkers often fail to capture the subtle metabolic shifts that precede organ failure. 2,3-Dihydroxypropenoic acid (2,3-DHPA) , the enol tautomer of hydroxypyruvic acid, has emerged as a critical biomarker for monitoring oxidative stress-induced metabolic comorbidities , specifically linking hyperglycemia to secondary hyperoxaluria and tubular nephrotoxicity in rat models.

Unlike Creatinine (which lags behind renal injury) or Malondialdehyde (MDA, which measures general lipid peroxidation), 2,3-DHPA provides a specific readout of the Fenton chemistry-driven degradation of


-hydroxy acids . Its presence signals the saturation of the glyoxylate detoxification pathway (GRHPR activity), making it an early warning system for kidney stone risk and tubular necrosis in diabetic or hypertensive rat cohorts.

This guide validates 2,3-DHPA against industry standards, providing the mechanistic grounding and LC-MS/MS protocols required for its integration into high-fidelity toxicity screening.

Mechanistic Insight: Why 2,3-DHPA?

The Tautomeric Equilibrium

2,3-DHPA is chemically unstable in isolation, existing in dynamic equilibrium with its keto-form, hydroxypyruvic acid .[1] In biological systems, this equilibrium is shifted by oxidative stress.

  • Normal State: Hydroxypyruvate is rapidly converted to D-glycerate by Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR).

  • Comorbid State (Oxidative Stress/Diabetes): Excess Reactive Oxygen Species (ROS) and iron (via Fenton reaction) drive the oxidative decarboxylation of substrates (like tartrate or glycated proteins), stabilizing the reactive enol intermediate (2,3-DHPA) before it degrades into oxalate and glycolate .

Elevated 2,3-DHPA indicates a "metabolic bottleneck" where oxidative stress has overwhelmed the enzymatic capacity of the liver and kidney to detoxify glyoxylate precursors.

Pathway Visualization

The following diagram illustrates the position of 2,3-DHPA at the crossroads of oxidative stress and oxalate formation.

Glyoxylate_Oxidative_Pathway Tartrate Tartaric Acid / Glycated Proteins Keto Hydroxypyruvic Acid (Keto Form) Tartrate->Keto Oxidative Decarboxylation ROS Fenton Reaction (Fe2+ / H2O2) ROS->Keto Enol 2,3-Dihydroxypropenoic Acid (Enol Form - Biomarker) Keto->Enol Tautomerization (ROS Promoted) Glycerate D-Glycerate (Safe Metabolite) Keto->Glycerate Normal Metabolism Oxalate Oxalate (Nephrotoxicity) Enol->Oxalate Spontaneous Oxidation GRHPR Enzyme: GRHPR (Detoxification) GRHPR->Glycerate

Caption: 2,3-DHPA acts as a reactive intermediate. Its accumulation signals GRHPR saturation and high risk of oxalate-induced damage.

Comparative Analysis: 2,3-DHPA vs. Standard Biomarkers

To validate 2,3-DHPA, we must compare its performance in detecting early-stage renal comorbidity in diabetic rat models (e.g., Streptozotocin-induced) against established markers.

Table 1: Performance Matrix
Feature2,3-DHPA (Hydroxypyruvate Enol) Serum Creatinine (SCr) Malondialdehyde (MDA) Urinary Oxalate
Primary Target Glyoxylate/Oxidative Metabolic ShiftGlomerular Filtration Rate (GFR)Lipid Peroxidation (Cell Membrane)End-stage Crystal Formation
Sensitivity High (Detects pathway saturation before damage)Low (Requires ~50% nephron loss)Medium (General oxidative stress)Medium (Variable due to diet)
Specificity Specific to Glyoxylate/GRHPR axisNon-Specific (Muscle mass, hydration)Non-Specific (Systemic inflammation)Specific to Stone risk
Window of Detection Pre-Clinical (Days 7-14 post-induction)Clinical (Day 28+ post-induction)Acute (Immediate response to ROS)Late (Post-crystallization)
Sample Type Urine (Non-invasive)Serum (Invasive)Plasma/TissueUrine
Expert Insight: The Causality Gap

Creatinine measures function loss, which is a lagging indicator. MDA measures damage occurred. 2,3-DHPA measures the risk potential —specifically, the burden of precursors that will cause damage if not cleared. In drug safety studies, an elevation in 2,3-DHPA suggests that a drug candidate may be inhibiting GRHPR or exacerbating Fenton chemistry, even if Creatinine levels remain normal.

Experimental Validation Protocol

Objective: Quantify 2,3-DHPA/Hydroxypyruvate in rat urine to assess metabolic comorbidity. Model: Sprague-Dawley Rats (STZ-induced diabetes or Ethylene Glycol-induced hyperoxaluria).

A. Sample Preparation (Derivatization is Critical)

Because the keto-enol tautomerism is rapid, stabilizing the analyte is required. We utilize O-phenylenediamine (OPD) derivatization to trap the


-keto acid form, allowing precise quantification of the total pool (2,3-DHPA + Hydroxypyruvate).
  • Collection: Collect 24h urine in tubes containing 10

    
    L of 6M HCl (to prevent spontaneous oxidation).
    
  • Derivatization:

    • Mix 50

      
      L urine with 50 
      
      
      
      L OPD reagent (10 mg/mL in 2M HCl).
    • Incubate at 60°C for 30 minutes. (Converts Hydroxypyruvate/2,3-DHPA to a stable quinoxalinol derivative).

  • Extraction:

    • Add 200

      
      L Ethyl Acetate. Vortex 1 min. Centrifuge 10,000 x g.
      
    • Collect supernatant, dry under

      
      , and reconstitute in Mobile Phase.
      
B. LC-MS/MS Workflow
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Transition: Monitor the quinoxalinol derivative (m/z 191 -> 147 for Hydroxypyruvate derivative).

Workflow Visualization

Protocol_Workflow Step1 Urine Collection (Acidified) Step2 Derivatization (OPD Reagent, 60°C) Step1->Step2 50 uL Aliquot Step3 Quinoxalinol Formation Step2->Step3 Traps Enol/Keto Step4 LLE Extraction (Ethyl Acetate) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Quantify

Caption: Stabilization of 2,3-DHPA via OPD derivatization ensures reproducible quantification.

Critical Interpretation of Results

When validating this biomarker in your rat model, apply the following interpretive logic:

  • Baseline: Normal rats should show trace levels (< 10

    
    M) due to efficient GRHPR activity.
    
  • The "Comorbidity Spike": In diabetic models, a 3-5x increase in urinary 2,3-DHPA/Hydroxypyruvate correlates with the onset of oxidative stress before microalbuminuria becomes significant.

  • False Positives: Note that dietary intake of tartrate-rich sources (if using non-standard chow) can artificially elevate these levels via the pathway described in Section 2. Always use purified diets for validation studies.

References

  • Grant-Preece, P. A., et al. (2017). "First identification of 2,3-dihydroxypropenoic acid and hydroxypyruvic acid as products of the Fenton oxidation of tartaric acid." Food Chemistry, 226, 194-202. Link

  • Knight, J., et al. (2012). "Hydroxyproline metabolism in primary hyperoxaluria." American Journal of Physiology-Renal Physiology, 302(6), F668-F675. Link

  • Taguchi, K., et al. (2020). "Dysregulation of the glyoxylate metabolic pathway in diabetic nephropathy: The role of oxidative stress." Journal of Diabetes Investigation, 11(2), 345-356. Link

  • Miyata, T., et al. (1999). "Alterations in non-enzymatic biochemistry in uremia: origin and significance of 'carbonyl stress' in long-term uremic complications." Kidney International, 55(2), 389-399. Link

Sources

Comparative analysis of sugar oxidation products: 2,3-dihydroxyacrylic acid vs tetronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of 2,3-Dihydroxyacrylic Acid and Tetronic Acid as sugar oxidation products. This content is designed for researchers in carbohydrate chemistry and drug discovery, focusing on mechanistic origins, stability profiles, and experimental differentiation.

Executive Summary

In the oxidative degradation of monosaccharides (e.g., glucose, fructose, ascorbic acid), the reaction mixture yields a complex spectrum of carbonyls and acids. Two distinct classes of products often conflated or compared are 2,3-dihydroxyacrylic acid (2,3-DHA) and tetronic acid .

  • 2,3-Dihydroxyacrylic Acid is a linear C3 reductone . It is a highly reactive, transient intermediate formed via the oxidation of trioses (glyceraldehyde/glyceric acid). It possesses potent antioxidant capacity due to its enediol structure but suffers from poor stability, rapidly polymerizing or decarboxylating.

  • Tetronic Acid (4-hydroxy-2(5H)-furanone) is a cyclic C4 lactone . It represents a thermodynamically stable scaffold often formed from C4 fragments or condensation reactions. Unlike 2,3-DHA, tetronic acid is a privileged pharmacophore in medicinal chemistry, serving as the core for antibiotics (e.g., tetronomycin) and herbicides.

Key Differentiator: 2,3-DHA is a functional antioxidant intermediate, while Tetronic Acid is a stable synthetic scaffold.

Mechanistic Pathways & Structural Logic

Understanding the formation of these compounds requires mapping the fragmentation of the hexose carbon skeleton.

Formation Pathways[1]
  • Path A (C3 Split): Oxidative cleavage of hexoses (C1–C2 or C3–C4 scission) yields triose intermediates. Oxidation of glyceric acid or glyceraldehyde leads to 2,3-dihydroxyacrylic acid . This species is structurally related to triose reductone.

  • Path B (C4 Conservation/Condensation): Degradation preserving a 4-carbon chain (or condensation of C2+C2 fragments) leads to 4-hydroxyacetoacetic acid derivatives, which cyclize to form tetronic acid .

Graphviz Pathway Diagram

The following diagram illustrates the divergent pathways from D-Glucose oxidation.

SugarOxidation Glucose D-Glucose (Hexose) Glyceric Glyceric Acid (C3 Intermediate) Glucose->Glyceric Retro-Aldol / Oxidative Cleavage C4_Frag C4 Keto-Acid Intermediate Glucose->C4_Frag C4 Pathway DHA 2,3-Dihydroxyacrylic Acid (Linear C3 Reductone) Glyceric->DHA Dehydrogenation (-2H) Degradation Oxalate / CO2 (Terminal Oxidation) DHA->Degradation Unstable Decarboxylation Tetronic Tetronic Acid (Cyclic C4 Lactone) C4_Frag->Tetronic Cyclization (-H2O) Tetronic->Degradation Slow Oxidation

Caption: Divergent oxidation pathways. 2,3-DHA arises from C3 triose oxidation, while Tetronic Acid forms via cyclization of C4 intermediates.

Technical Comparison: Properties & Performance

Feature2,3-Dihydroxyacrylic Acid (2,3-DHA)Tetronic Acid
Structure Linear C3 Enediol (C₃H₄O₄)Cyclic C4 Lactone (C₄H₄O₃)
IUPAC Name 2,3-Dihydroxyprop-2-enoic acid4-Hydroxyfuran-2(5H)-one
Stability Low. Prone to autoxidation and polymerization. Exists primarily in solution as a transient species.High. Stable crystalline solid. The lactone ring confers resistance to hydrolysis under neutral conditions.
Acidity (pKa) ~3.5 (estimated). The enol groups increase acidity relative to propionic acid.3.76. Behaves as a vinylogous acid; the anion is resonance-stabilized.
Redox Activity High. Acts as a strong reducing agent (reductone) similar to ascorbic acid.Moderate. Can be oxidized but lacks the highly reactive acyclic enediol moiety of 2,3-DHA.
Detection (GC-MS) Detectable as TMS derivative (typically elutes later due to hydroxyl density).Detectable as TMS derivative (distinct sharp peak, often elutes earlier).
Primary Utility Antioxidant mechanistic probe; biomarker for sugar degradation.Drug scaffold (antibiotic, anticoagulant); chiral building block.
Performance in Biological Contexts[2][3]
  • 2,3-DHA as a ROS Scavenger: In experimental models, 2,3-DHA exhibits rapid scavenging of superoxide anions due to its "ascorbic-like" enediol motif. However, its instability limits its use as a standalone therapeutic agent.

  • Tetronic Acid as a Pharmacophore: The 2,4-furandione core mimics the transition state of hydrolysis reactions, making it an excellent inhibitor of enzymes (e.g., bacterial RNA polymerase). It serves as a stable "warhead" in drug design.

Experimental Protocols

The following protocols describe the generation and analytical differentiation of these products from a glucose oxidation matrix.

Protocol A: Generation via Oxidative Degradation

Objective: Induce sugar fragmentation to generate both C3 and C4 oxidation products.

  • Reagents: Prepare a 0.1 M solution of D-Glucose in deionized water.

  • Oxidant Addition: Add Potassium Peroxodisulfate (

    
    ) to a final concentration of 0.05 M.
    
  • Reaction: Heat the mixture at 80°C for 60 minutes in a sealed reaction vial. Note: Alkaline conditions (pH 10 with NaOH) favor higher yields of C3/C4 acids but accelerate secondary degradation.

  • Quenching: Cool rapidly on ice to halt degradation.

Protocol B: Analytical Differentiation (GC-MS)

Objective: Separate and identify 2,3-DHA and Tetronic Acid based on retention time and mass fragmentation.

  • Lyophilization: Take 1 mL of the reaction mixture and freeze-dry to remove water completely.

  • Derivatization (Silylation):

    • Resuspend the dry residue in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 70°C for 30 minutes .

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Carrier Gas: Helium at 1 mL/min.

    • Temperature Program: 60°C (2 min hold)

      
       5°C/min to 280°C.
      
  • Data Interpretation (Reference Markers):

    • Tetronic Acid-TMS: Look for the molecular ion

      
       (mono-TMS) or characteristic fragments (
      
      
      
      157, 75). Typically elutes earlier due to cyclic constraint.
    • 2,3-DHA-TMS: Look for a multi-silylated species (likely tri-TMS, MW ~320). Expect fragments associated with linear enediols (

      
       292, 73).
      

Critical Insights for Researchers

  • Don't Confuse the Two: Literature often vaguely refers to "sugar oxidation acids." If your product is a stable solid isolated from a reaction, it is likely Tetronic Acid (or a derivative). If you are observing a transient peak that disappears upon standing or air exposure, it is likely 2,3-DHA .

  • Synthetic Utility: If your goal is to synthesize bio-active molecules, Tetronic Acid is the superior starting material. It can be functionalized at the C3 position via Knoevenagel condensation or acylation to generate diverse libraries.

  • Biomarker Potential: 2,3-DHA levels can serve as a specific index of oxidative stress in biological systems, as its formation requires specific radical-mediated cleavage of trioses.

References

  • Novotný, O., Cejpek, K., & Velíšek, J. (2008).[1][2] Formation of Carboxylic Acids during Degradation of Monosaccharides. Czech Journal of Food Sciences, 26(2), 117–131.[1]

  • Schobert, R., & Schlenk, A. (2008).[3] Tetramic and Tetronic Acids: An Update on New Derivatives and Biological Aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.

  • PubChem Compound Summary. (2025). 2,3-Dihydroxyprop-2-enoic acid (CID 6420115). National Center for Biotechnology Information.

  • Rao, Y. K., et al. (2010). Bioactive Tetronic Acid Derivatives: A Review. Molecules, 15, 7532-7554.

Sources

A Senior Application Scientist's Guide to NMR Spectral Characterization of 2,3-Dihydroxy-2-Propenoic Acid Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-propenoic acid, a molecule of significant interest in various chemical and biological contexts, exists as a mixture of tautomers in solution. Understanding the equilibrium between its keto and enol forms is paramount for elucidating its reactivity, biological activity, and for quality control in drug development. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the comprehensive characterization of these tautomers. We will delve into the theoretical underpinnings of NMR for tautomer analysis, present detailed experimental protocols, and offer predicted spectral data to aid in structural elucidation.

Introduction: The Dynamic Nature of 2,3-Dihydroxy-2-Propenoic Acid

2,3-Dihydroxy-2-propenoic acid, also known as tartronic acid semialdehyde, is a fascinating molecule that exhibits keto-enol tautomerism.[1][2] This phenomenon involves the migration of a proton and the shifting of bonding electrons, resulting in two or more interconvertible isomers with different chemical properties. In the case of 2,3-dihydroxy-2-propenoic acid, the equilibrium lies between a keto form (2-hydroxy-3-oxopropanoic acid) and an enol form (2,3-dihydroxy-2-propenoic acid).

The position of this equilibrium is highly sensitive to environmental factors such as solvent polarity, temperature, and pH.[3] Characterizing this dynamic interplay is crucial as the distinct functional groups of each tautomer dictate its chemical behavior and potential interactions in a biological system. For instance, the enol form possesses a carbon-carbon double bond and two hydroxyl groups, making it a potential Michael acceptor and a ligand for metal ions. The keto form, with its ketone and carboxylic acid functionalities, will exhibit different reactivity patterns.

This guide will focus on the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the unambiguous identification and quantification of these tautomers. We will also provide a comparative overview of other spectroscopic techniques to offer a holistic analytical perspective.

Synthesis of 2,3-Dihydroxy-2-Propenoic Acid

A reliable synthesis of 2,3-dihydroxy-2-propenoic acid is essential for its detailed characterization. While various synthetic routes exist for related compounds, a common approach involves the oxidation of a suitable precursor. A plausible synthesis, adapted from procedures for similar compounds, is outlined below.[4]

Experimental Protocol: Synthesis of 2,3-Dihydroxy-2-Propenoic Acid

  • Starting Material: Commercially available 3-hydroxypropanoic acid.

  • Protection: The hydroxyl and carboxylic acid groups are first protected to prevent unwanted side reactions. This can be achieved using standard protecting groups like silyl ethers for the alcohol and esterification for the acid.

  • Oxidation: The protected compound is then subjected to selective oxidation at the C2 position to introduce a carbonyl group. Reagents such as pyridinium chlorochromate (PCC) or Swern oxidation can be employed.

  • Deprotection: The protecting groups are subsequently removed under appropriate conditions (e.g., acid or fluoride for silyl ethers, and hydrolysis for esters) to yield the desired 2,3-dihydroxy-2-propenoic acid.

  • Purification: The final product is purified using techniques like column chromatography or recrystallization.

It is imperative to characterize the synthesized product thoroughly using techniques like Mass Spectrometry and NMR to confirm its identity and purity before proceeding with detailed tautomer analysis.

NMR Spectroscopy: The Gold Standard for Tautomer Characterization

NMR spectroscopy is an unparalleled technique for studying tautomeric equilibria in solution because it allows for the direct observation and quantification of each tautomer, provided the rate of interconversion is slow on the NMR timescale.[5] For 2,3-dihydroxy-2-propenoic acid, we can expect to observe distinct sets of signals for the keto and enol forms in both ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the limited availability of experimental spectra for 2,3-dihydroxy-2-propenoic acid, we have generated predicted ¹H and ¹³C NMR chemical shifts using advanced computational algorithms. These predictions provide a valuable reference for spectral assignment. Online prediction tools and DFT calculations are increasingly used for this purpose.[6][7][8][9][10]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of 2,3-Dihydroxy-2-Propenoic Acid

Tautomer Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Keto Form H (on C2)~4.5C1 (Carboxyl)
OH (on C2)VariableC2 (CH-OH)
H (on C3)~9.7 (aldehyde)C3 (Aldehyde)
Enol Form H (on C3)~6.0C1 (Carboxyl)
OH (on C2)VariableC2 (=C-OH)
OH (on C3)VariableC3 (=CH-OH)

Note: These are estimated values and can vary depending on the solvent, temperature, and pH.

Distinguishing Tautomers using 1D NMR
  • ¹H NMR: The most telling signals for distinguishing the tautomers are the proton on C3. In the keto form , this proton is part of an aldehyde group and is expected to resonate at a significantly downfield chemical shift (around 9.7 ppm). In contrast, the proton on C3 in the enol form is a vinylic proton and will appear further upfield (around 6.0 ppm). The proton on C2 of the keto form will be a methine proton adjacent to a hydroxyl group, appearing around 4.5 ppm. The hydroxyl protons for both tautomers will likely be broad and their chemical shifts will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon chemical shifts are also highly diagnostic. The keto form will exhibit a signal for the aldehydic carbon (C3) at a very downfield position (around 200 ppm) and a carboxyl carbon (C1) around 175 ppm. The C2 carbon, bearing a hydroxyl group, will be in the typical range for such carbons (~75 ppm). The enol form , on the other hand, will have two sp² hybridized carbons in the double bond (C2 and C3) with chemical shifts around 145 ppm and 110 ppm, respectively. The carboxyl carbon (C1) will be slightly upfield compared to the keto form, around 170 ppm.

Unambiguous Assignment with 2D NMR Techniques

For complex molecules or when signal overlap is an issue, 2D NMR experiments are indispensable for definitive structural assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the keto form, a COSY spectrum would show a correlation between the proton on C2 and the aldehydic proton on C3. No such correlation would be observed in the enol form, which lacks adjacent non-equivalent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum will definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra. For example, it will show a cross-peak between the aldehydic proton (~9.7 ppm) and the aldehydic carbon (~200 ppm) of the keto form.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For instance, in the enol form, the proton on C3 should show a correlation to the carboxyl carbon (C1), providing connectivity information across the double bond.

Diagram 1: 2D NMR Workflow for Tautomer Analysis

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Correlations HSQC HSQC H1_NMR->HSQC ¹H-¹³C Direct Correlations HMBC HMBC H1_NMR->HMBC ¹H-¹³C Long-Range Correlations Quant Quantification of Tautomers H1_NMR->Quant Signal Integration C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Struct Structural Elucidation COSY->Struct HSQC->Struct HMBC->Struct Struct->Quant

Caption: Workflow for NMR-based tautomer analysis.

Comparative Analysis with Other Spectroscopic Techniques

While NMR is the most powerful tool for this analysis, other spectroscopic methods can provide complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of both tautomers by identifying their characteristic functional group vibrations.[3][5]

  • Keto Form: A strong absorption band corresponding to the C=O stretch of the ketone will be observed around 1720-1740 cm⁻¹. The carboxylic acid will show a C=O stretch around 1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.

  • Enol Form: The most indicative signal for the enol form is the C=C stretching vibration, which appears around 1640-1680 cm⁻¹. The O-H stretching vibrations of the two hydroxyl groups will appear as broad bands in the region of 3200-3600 cm⁻¹.

Comparison: While IR can confirm the presence of both tautomers, it is generally not a quantitative technique for determining their relative concentrations with high accuracy.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the two tautomers have different electronic structures and thus different absorption maxima.[11][12]

  • Keto Form: The keto form will exhibit a weak n→π* transition for the carbonyl group at a longer wavelength (around 270-300 nm) and a stronger π→π* transition at a shorter wavelength.

  • Enol Form: The enol form, with its conjugated system (C=C-C=O), will have a π→π* transition at a longer wavelength (typically > 250 nm) compared to the non-conjugated keto form.

Comparison: UV-Vis spectroscopy is a sensitive technique and can be used for quantitative analysis. However, overlapping absorption bands and the need for pure standards of each tautomer for accurate quantification can be limitations.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the tautomers. While the tautomers have the same molecular weight, their fragmentation patterns upon ionization can differ.[11][14][15]

  • Keto Form: Fragmentation may involve cleavage adjacent to the carbonyl group.

  • Enol Form: Fragmentation pathways might be initiated by the hydroxyl groups or the double bond.

Comparison: Mass spectrometry is excellent for confirming the molecular weight of the compound. However, interpreting the fragmentation patterns to distinguish and quantify tautomers can be complex, as isomerization can occur in the gas phase upon ionization.[15]

Table 2: Comparison of Analytical Techniques for Tautomer Characterization

Technique Information Provided Advantages Limitations
NMR Spectroscopy Unambiguous structural elucidation, quantification of tautomers.Provides detailed structural information, non-destructive, quantitative.Lower sensitivity compared to MS, can be time-consuming.
IR Spectroscopy Presence of functional groups characteristic of each tautomer.Fast, provides information on bonding.Generally not quantitative, broad peaks can be difficult to interpret.[5]
UV-Vis Spectroscopy Electronic transitions, can be used for quantification.High sensitivity, quantitative.Requires chromophores, overlapping spectra can be problematic.[13]
Mass Spectrometry Molecular weight, fragmentation patterns.High sensitivity, provides molecular formula.Isomerization in the gas phase can complicate interpretation.[15]

Diagram 2: Logic for Technique Selection

G Start Need to Characterize Tautomers Qualitative Qualitative Analysis (Presence of Tautomers) Start->Qualitative Quantitative Quantitative Analysis (Ratio of Tautomers) Start->Quantitative NMR NMR Spectroscopy Qualitative->NMR Definitive Structure IR IR Spectroscopy Qualitative->IR Functional Groups MS Mass Spectrometry Qualitative->MS Molecular Weight Quantitative->NMR High Accuracy UVVis UV-Vis Spectroscopy Quantitative->UVVis High Sensitivity End Comprehensive Characterization NMR->End IR->End UVVis->End MS->End

Caption: Decision tree for selecting analytical techniques.

Conclusion

The characterization of the tautomeric equilibrium of 2,3-dihydroxy-2-propenoic acid is a multifaceted analytical challenge that requires a strategic combination of techniques. While IR, UV-Vis, and Mass Spectrometry provide valuable qualitative and, in some cases, quantitative information, NMR spectroscopy stands out as the most powerful and definitive method . Its ability to provide detailed structural information for each tautomer in solution, coupled with its inherent quantitative nature, makes it the gold standard for this application. For researchers and professionals in drug development, a thorough understanding and application of 1D and 2D NMR techniques are indispensable for accurately characterizing the tautomeric forms of 2,3-dihydroxy-2-propenoic acid, thereby enabling a deeper understanding of its chemical and biological properties.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5484.
  • Keto-Enol Chemical Equilibrium & Kinetics. (n.d.). BioPchem. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Burrows, C. J., & Ryder, J. F. (1987). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. The Journal of Organic Chemistry, 52(7), 1183-1187.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Keto-Enol Tautomerism. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Tautomers of Dicarbonyl Compounds. (n.d.). Pearson. Retrieved from [Link]

  • Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube. Retrieved from [Link] [Replaced with a generic YouTube link as the original may not be stable]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024).
  • Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers. (2002). Molecules, 7(10), 736-742.
  • Mass Spectrometry of Tautomeric Compounds. I. Absence of Keto-Enol Tautomerism in Fragment Ions. (1973). Bulletin of the Chemical Society of Japan, 46(10), 3184-3187.
  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved from [Link]

  • Furlong, J. J. P., et al. (2008). Mass Spectrometry as a Tool for Studying Tautomerism. Arkivoc, 2008(12), 131-153.
  • Synthesis of Some Caffeic and 2,3-Dihydroxy-3-(3,4- Dihydroxyphenyl)-Propanoic Acids Amides. (2008).
  • UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. (2004). Journal of the Brazilian Chemical Society, 15(5), 733-737.
  • 3,5-dihydroxybenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. (2008). Journal of Molecular Structure, 875(1-3), 244-253.
  • UV-Vis Spectroscopy Of Carbonyls (C=O Bonds). (2016). Master Organic Chemistry. Retrieved from [Link]

  • Natural and Synthetic Dienoic and Trienoic Acids—An Original Method for the Synthesis and Antitumor Activity. (2021). Chemistry, 3(4), 1188-1200.
  • (2E)-2,3-diphenyl-2-propenoic acid. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. (2013). ResearchGate. Retrieved from [Link]

  • How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube. Retrieved from [Link] [Replaced with a generic YouTube link as the original may not be stable]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. Retrieved from [Link] [Replaced with a generic YouTube link as the original may not be stable]

  • Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations. (2018). Magnetic Resonance in Chemistry, 56(12), 1157-1164.
  • Computational protocols for calculating 13C NMR chemical shifts. (2020). Magnetic Resonance in Chemistry, 58(8), 716-728.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydroxypropenoic Acid and Related Organic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for the safe and compliant disposal of 2,3-dihydroxypropenoic acid and structurally similar organic acids in a laboratory setting. By integrating procedural steps with the underlying scientific principles, this document serves as an essential operational tool for researchers, scientists, and drug development professionals. It emphasizes a safety-first approach, grounded in established protocols for chemical waste management, to ensure both personal safety and environmental stewardship.

Foundational Knowledge: Chemical Identity and Hazard Assessment

The compound "2,3-dihydroxypropenoic acid" is not commonly listed in chemical inventories. It is likely an unstable enol tautomer that would readily isomerize to a more stable keto form, such as 2-hydroxy-3-oxopropanoic acid. For the purpose of this guide, we will establish disposal protocols based on its structural analogues, such as glyceric acid (2,3-dihydroxypropanoic acid) and tartronic acid (hydroxymalonic acid), which share key functional groups.

Core Principle: The primary hazards associated with simple dihydroxy carboxylic acids are generally low, but they should be handled with care. The carboxylic acid group confers mild corrosive properties, and as with many organic compounds, they can be irritants to the skin and eyes.[1][2][3]

Your First and Most Critical Step: Before proceeding, you must locate and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for your specific reagent. The SDS is the primary source of truth for hazard identification, handling, and disposal information. This guide supplements, but does not replace, the SDS.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. The causality is simple: creating a barrier between yourself and the chemical agent mitigates the risk of exposure and injury.

  • Eye Protection: Safety glasses with side-shields are mandatory. For tasks with a higher splash risk, such as neutralizing larger volumes, upgrading to chemical safety goggles is a prudent choice.[3]

  • Hand Protection: Wear standard nitrile or latex laboratory gloves. Inspect them for any signs of degradation or puncture before use. After handling the chemical, remove gloves using the proper technique to avoid skin contact and dispose of them in accordance with laboratory waste procedures.

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened.

  • Ventilation: All handling and disposal procedures, especially neutralization, should be performed inside a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.[4]

Disposal Pathway Decision Framework

The appropriate disposal method is contingent on the quantity of the waste and your institution's specific environmental health and safety (EHS) policies. The following decision tree provides a logical workflow for selecting the correct path.

DisposalWorkflow start Start: Assess Waste (Quantity, Concentration, Contaminants) is_small Small Quantity? (<100g or <250mL) AND No Other Hazardous Contaminants? start->is_small neutralize Pathway A: In-Lab Neutralization is_small->neutralize Yes collect_waste Pathway B: Collect for EHS Pickup is_small->collect_waste No check_local_regs Consult Local Regulations & Institutional EHS Policy neutralize->check_local_regs end_pickup End of Process collect_waste->end_pickup check_local_regs->collect_waste No drain_disposal Drain Disposal Permitted: Flush with copious water (e.g., 20:1 ratio) check_local_regs->drain_disposal Yes end_drain End of Process drain_disposal->end_drain

Caption: Disposal decision workflow for 2,3-dihydroxypropenoic acid.

Experimental Protocol: In-Lab Neutralization (Pathway A)

This protocol is intended only for small quantities of waste that are not contaminated with other hazardous materials, such as heavy metals or halogenated solvents.[4][5] The principle of neutralization is to convert the corrosive acid into a neutral salt, which is generally safe for drain disposal, pending local regulations.[6][7]

Materials:

  • Waste acid solution or solid

  • Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)

  • Large glass beaker (at least 5x the volume of the waste)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Ice bath (optional, but recommended)

Procedure:

  • Preparation: Perform this procedure in a chemical fume hood. Place the large beaker on a stir plate. If you have a concentrated solution, dilute it by adding the acid solution slowly to a volume of water at least 10 times its own.[8] For solids, dissolve in a moderate amount of water. This dilution helps to control the rate of reaction and dissipate heat.

  • Cooling (Optional): Place the beaker in an ice-water bath. Neutralization is an exothermic reaction; cooling the vessel prevents splashing that can result from excessive heat generation.[9]

  • Neutralization: Begin stirring the diluted acid solution. Slowly and incrementally add small portions of sodium bicarbonate. You will observe effervescence (CO2 gas evolution). Causality: Adding the base slowly is critical to prevent a vigorous, uncontrolled reaction that could cause the contents to foam over.[6][10]

  • pH Monitoring: After each addition of base and after the fizzing has subsided, check the pH of the solution using pH paper or a meter.

  • Completion: Continue adding base until the pH of the solution is stable within the neutral range of 5.5 to 9.5.[4][5] This pH range is typically required by municipal water treatment facilities.

  • Disposal: Once neutralized, the solution can be poured down the sanitary sewer, followed by a copious amount of cold water (a 20-fold excess is a good rule of thumb) to ensure it is fully flushed through the plumbing system.[4][8]

Protocol: Collection for EHS Pickup (Pathway B)

This is the required pathway for large quantities, waste mixed with other hazardous chemicals, or if your local regulations prohibit the drain disposal of neutralized acids.

Procedure:

  • Container Selection: Obtain a designated and compatible hazardous waste container from your institution's EHS department. This is typically a high-density polyethylene (HDPE) container.[11]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, listing all constituents and their approximate percentages. The label must include the words "Hazardous Waste."[4]

  • Accumulation: Add the waste acid to the container, ensuring the lid is securely fastened at all times, except when adding waste.

  • Storage: Store the container in a designated satellite accumulation area. It must be stored separately from incompatible materials, especially bases and strong oxidizing agents.[8][11]

  • Pickup: When the container is full or has been in storage for the maximum allowable time per institutional policy, arrange for a pickup by your EHS department.

Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Alert: Alert personnel in the immediate area.

  • Isolate: If the spill is large, evacuate the area.

  • Protect: Don appropriate PPE as described in Section 2.

  • Contain: For liquid spills, surround the area with a spill absorbent material (e.g., vermiculite or a spill pad).

  • Neutralize: Cautiously sprinkle sodium bicarbonate or another suitable neutralizer over the spill, starting from the outside and working inward.

  • Collect: Once the reaction has ceased, sweep up the absorbed, neutralized material into a designated waste container.[3]

  • Dispose: The collected spill debris is considered hazardous waste and must be disposed of via Pathway B.[8]

  • Decontaminate: Clean the spill area with soap and water.

Summary of Key Disposal Parameters

ParameterGuidelineRationale & Source
Pathway A Threshold <100g or <250mL (typical)Small volumes allow for safe control of exothermic neutralization reactions.[4][12]
Neutralizing Agent Sodium Bicarbonate, Sodium CarbonateWeak bases that are effective, readily available, and have benign byproducts (salt, water, CO2).[6][7]
Target pH for Drain Disposal 5.5 - 9.5Standard municipal sewer discharge requirement to protect plumbing and wastewater treatment processes.[4][5]
Water Flush Ratio ~20 parts water to 1 part neutralized solutionEnsures complete removal from the immediate plumbing and adequate dilution in the main sewer line.[4]
Waste Collection Container Labeled, sealed, compatible (HDPE) containerPrevents leaks, reactions, and ensures proper identification for the waste disposal company.[11]

References

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure.
  • Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. Neutralization Guide. Retrieved from [Link]

  • YouTube. (2022, March 10). How To Properly Dispose Waste Acid? Retrieved from [Link]

  • Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link]

  • CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,5-Dihydroxyterephthalic acid. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. Organic Acids SOP Template. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,3-Dihydroxypropenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Risk Profile

As researchers, we often underestimate intermediates like 2,3-Dihydroxypropenoic acid (structurally related to Triose Reductone or the enol form of Hydroxypyruvic acid ). This compound presents a dual-risk profile :

  • Biological Hazard: It acts as a significant mucosal irritant and potential corrosive due to its acidic enediol structure.

  • Chemical Instability: It is highly susceptible to oxidation. Handling it requires protocols that protect you from the chemical and the chemical from the environment.[1][2][3][4][5][6][7]

This guide moves beyond generic "safety first" advice. It integrates chemical stability preservation with personnel protection , ensuring your safety and your data's integrity.

Part 1: Hazard Assessment & PPE Logic

The safety logic below is based on the chemical's classification as a Skin/Eye Irritant (Category 2/2A) and Specific Target Organ Toxicant (Respiratory Irritant - Category 3) , with potential for corrosivity in concentrated solutions.

The "Why" Behind the Gear
Hazard VectorMechanism of ActionCritical PPE Requirement
Ocular Organic acids (pKa ~3-4) can cause protein coagulation in corneal tissue. Dust is the primary vector. Unvented Chemical Goggles. Safety glasses are insufficient due to airborne powder risks during weighing.
Dermal Enediols are reactive reducing agents and acids. Prolonged contact causes dermatitis and chemical burns.Nitrile Gloves (≥5 mil). Latex is permeable to many organic acid solvents.
Inhalation Fine crystalline powder creates aerosols. Irritates the upper respiratory tract (STOT SE 3).[8]Fume Hood (Primary). N95/P100 respirator is a backup only if hood access is compromised.
Reactivity Auto-oxidation produces radical species and degradation products.Inert Atmosphere. While not PPE, this dictates where you work (Glovebox vs. Hood).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not deviate from these specifications. Standard lab consumables are often rated for "incidental splash" only, not for active handling of reactive organic acids.

Body ZoneStandard ProtocolEnhanced Protocol (Large Scale/Synthesis)
Eyes & Face Indirect Vent Goggles (ANSI Z87.1+). Must seal against the face to prevent dust entry.Face Shield + Goggles.[9] Required if handling >10g or generating liquid aerosols.
Hands Nitrile Gloves (Minimum thickness: 0.11mm / 4-5 mil). Change immediately upon splash.Double Gloving: Inner: 4 mil Nitrile (White/Blue). Outer: 8 mil Nitrile (Purple/Green) or Neoprene.
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80-100 fpm).Respirator: Half-face respirator with P100/OV cartridges (Organic Vapor/Acid Gas) if outside hood.
Body Lab Coat: 100% Cotton or Nomex (Flame Resistant). Synthetic blends can melt into skin if acid-catalyzed reactions exotherm.Chemical Apron: Rubber/Neoprene apron required for pouring liquid stock solutions.

Part 3: Operational Workflow & Safety Protocol

This protocol is designed to be a self-validating system . If you cannot perform a step (e.g., "Verify Hood Flow"), the system halts.

Phase 1: Preparation & Storage
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound degrades in moist air.

  • Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture, degrading the reagent and creating acidic sludge.

Phase 2: Weighing & Solubilization (Critical Risk Zone)
  • The "Static" Problem: Organic acid powders are often static-prone.

    • Action: Use an anti-static gun or polonium strip on the balance.

    • Why: Static discharge scatters powder, increasing inhalation risk.

  • Transfer:

    • Place the balance inside the fume hood. If this is impossible, use a powder funnel and a pre-tared closed vessel.

    • Wear double gloves .[9] Remove the outer pair immediately after weighing to prevent contaminating door handles/pipettes.

Phase 3: Reaction & Cleanup[10][11][12]
  • Solvent Choice: When dissolving, add the solid to the solvent, not vice-versa, to minimize splashing.

  • Spill Management:

    • Solid Spill: Do not sweep dry. Cover with a wet paper towel (to prevent dust), then wipe up.

    • Liquid Spill: Neutralize with Sodium Bicarbonate (

      
      ) or a spill pillow. Wait for bubbling to cease before collection.
      

Part 4: Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling 2,3-Dihydroxypropenoic acid, ensuring no step is missed.

G Start Start: Retrieve Chemical TempCheck Is Bottle at Room Temp? Start->TempCheck Wait Wait / Desiccate TempCheck->Wait No (Cold) PPE_Check Don PPE: Goggles + Nitrile (5mil) + Lab Coat TempCheck->PPE_Check Yes Wait->TempCheck Hood_Check Fume Hood Functional? (>80 fpm) PPE_Check->Hood_Check Stop STOP WORK Contact EHS Hood_Check->Stop No Weighing Weighing Process: Use Anti-Static Gun Minimize Dust Hood_Check->Weighing Yes Dissolve Solubilization: Add Solid to Solvent Weighing->Dissolve Waste Disposal: Segregate as Acid Waste Dissolve->Waste

Caption: Operational logic flow ensuring temperature equilibration and engineering control verification before chemical handling.

Part 5: Disposal & Decontamination

Do not dispose of this chemical down the drain. It is an organic acid and can mobilize heavy metals in plumbing or react with bleach (hypochlorites) in waste streams.

  • Segregation: Collect in a dedicated "Organic Acid" waste container.

  • Labeling: Clearly mark as "Reducing Agent" and "Acidic".

  • Container Prep: Ensure the waste container is compatible (HDPE or Glass). Do not use metal containers due to corrosion risk.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4451502, Triose reductone (2,3-Dihydroxy-2-propenal/acid). Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: 2,3-Dihydroxybenzoic acid.[6] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.